molecular formula C8H12O B1582867 Bicyclo[3.2.1]octan-2-one CAS No. 5019-82-9

Bicyclo[3.2.1]octan-2-one

Cat. No.: B1582867
CAS No.: 5019-82-9
M. Wt: 124.18 g/mol
InChI Key: SXFPXZSENHPCSH-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-2-one is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]octan-2-one
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InChI

InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFPXZSENHPCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
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DSSTOX Substance ID

DTXSID50964527
Record name Bicyclo[3.2.1]octan-2-one
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Molecular Weight

124.18 g/mol
Source PubChem
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CAS No.

5019-82-9
Record name Bicyclo[3.2.1]octan-2-one
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Record name Bicyclo(3.2.1)octan-2-one
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Record name Bicyclo[3.2.1]octan-2-one
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Record name Bicyclo[3.2.1]octan-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold

The bicyclo[3.2.1]octane framework is a prevalent and vital structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional architecture provides a unique scaffold that can be strategically functionalized to interact with biological targets with high specificity.[2] This guide offers a comprehensive exploration of the chemical properties of a key derivative, Bicyclo[3.2.1]octan-2-one, providing insights into its synthesis, reactivity, and applications, particularly within the realm of medicinal chemistry and drug discovery. The inherent structural rigidity of the bicyclo[3.2.1]octane skeleton is a crucial feature, making it a valuable component in the design of novel therapeutics.[3]

Core Chemical and Physical Properties

This compound is a saturated bicyclic ketone with the molecular formula C8H12O.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H12O[4]
Molecular Weight 124.18 g/mol [4]
CAS Number 5019-82-9[4]
Melting Point 118-124 °C[5]
Boiling Point 190.99 °C (estimate)[5]
Density 0.9381 g/cm³ (estimate)[5]
Appearance White crystalline solid

Spectroscopic Signature: A Guide to Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. A thorough understanding of its spectral data is paramount for researchers working with this scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the related bicyclo[3.2.1]octan-3-one shows a broad peak at approximately δ 1.7 (6H), a sharp peak at δ 2.35 (4H), and another broad peak at δ 2.55 (2H), as reported in an Organic Syntheses procedure.[6] The complexity of the spectrum arises from the rigid bicyclic system, leading to distinct chemical shifts and coupling constants for the various protons.

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the bicyclic framework. A study on various bicyclic ketones, including those with the bicyclo[3.2.1]octane skeleton, offers valuable data for interpreting these spectra.[7] For bicyclo[3.2.1]octan-2-ol, the hydroxyl group's shielding effects on the skeletal carbons have been extensively studied, providing a basis for comparison and structural assignment.[8]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For the isomeric bicyclo[3.2.1]octan-3-one, this peak appears around 1710 cm⁻¹.[6] This characteristic absorption is a key diagnostic tool for confirming the presence of the ketone functionality.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information about the bicyclic ring system.[4]

Synthesis of the Bicyclo[3.2.1]octane Core: Strategies and Methodologies

The construction of the bicyclo[3.2.1]octane skeleton can be achieved through various synthetic strategies, each offering unique advantages in terms of stereocontrol and functional group tolerance.

Intramolecular Diels-Alder Reaction

A powerful and versatile method for constructing the bicyclo[3.2.1]octane framework is the intramolecular Diels-Alder (IMDA) reaction.[6] This approach often involves the cyclization of a precursor containing both a diene and a dienophile. A notable example is the synthesis of functionalized bicyclo[3.2.1]octane systems from the naturally occurring monoterpene, carvone.[6]

Carvone Carvone Vinyl-cyclohexadiene Vinyl-cyclohexadiene Carvone->Vinyl-cyclohexadiene Several Steps Tricyclic Intermediate Tricyclic Intermediate Vinyl-cyclohexadiene->Tricyclic Intermediate Intramolecular Diels-Alder Bicyclo[3.2.1]octane Bicyclo[3.2.1]octane Tricyclic Intermediate->Bicyclo[3.2.1]octane Ring Opening

Caption: Synthetic pathway from carvone to the bicyclo[3.2.1]octane core.

Ring Expansion and Rearrangement Reactions

Alternative strategies involve ring expansion or rearrangement of other bicyclic systems. For instance, the synthesis of bicyclo[3.2.1]octane-2,4-dione can be achieved from 3-methylene-bicyclo[2.2.1]heptan-2-one through an oxidative ring-opening followed by cyclization.[9]

Experimental Protocol: Synthesis of Bicyclo[3.2.1]octan-3-one (A Representative Procedure)

The following protocol is adapted from a well-established procedure for the synthesis of the isomeric bicyclo[3.2.1]octan-3-one, which illustrates a common synthetic route to this class of compounds.[6]

Step 1: Formation of 3-chlorobicyclo[3.2.1]oct-2-ene

  • In a suitable reaction vessel, dissolve norbornene in petroleum ether.

  • Add sodium methoxide to the solution and cool the mixture in an ice-salt bath.

  • Slowly add ethyl trichloroacetate to the stirred mixture, maintaining the temperature below 0 °C.

  • After the addition is complete, continue stirring at low temperature for several hours before allowing the reaction to warm to room temperature overnight.

  • Work up the reaction by pouring it onto ice, separating the organic layer, and extracting the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting crude product by distillation to yield exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene.

  • Reduce the dichloro-compound using lithium aluminum hydride in dry tetrahydrofuran to afford 3-chlorobicyclo[3.2.1]oct-2-ene.

Step 2: Hydrolysis to Bicyclo[3.2.1]octan-3-one

  • Add the 3-chlorobicyclo[3.2.1]oct-2-ene to concentrated sulfuric acid while cooling in an ice bath.

  • Stir the mixture and allow it to warm to room temperature overnight.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Combine the ether layers, wash with water, and dry over magnesium sulfate.

  • Remove the solvent and purify the crude product by sublimation or crystallization to obtain bicyclo[3.2.1]octan-3-one.[6]

Key Chemical Reactions of this compound

As a cyclic ketone, this compound undergoes a variety of characteristic reactions, making it a versatile intermediate in organic synthesis.

Nucleophilic Addition

The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products. The stereochemical outcome of these reactions is often influenced by the rigid bicyclic framework.

Reduction

The ketone can be readily reduced to the corresponding alcohol, bicyclo[3.2.1]octan-2-ol. Common reducing agents include sodium borohydride and lithium aluminum hydride. The stereoselectivity of the reduction can often be controlled by the choice of reagent and reaction conditions.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound with a peroxy acid (e.g., m-CPBA) or enzymatically using Baeyer-Villiger monooxygenases (BVMOs) yields the corresponding lactone.[3][10] This reaction is a powerful tool for the synthesis of chiral lactones, which are valuable building blocks in natural product synthesis.[11]

This compound This compound Lactone Lactone This compound->Lactone Baeyer-Villiger Oxidation (e.g., m-CPBA or BVMO)

Sources

Spectroscopic data of Bicyclo[3.2.1]octan-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Bicyclo[3.2.1]octan-2-one

Introduction

This compound is a saturated bicyclic ketone with the molecular formula C₈H₁₂O.[1] Its rigid, strained ring system is a common structural motif in a variety of natural products and serves as a valuable chiral building block in organic synthesis.[2] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive data required to verify the identity and purity of such compounds.

This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Adopting the perspective of a senior application scientist, we will not only present the data but also delve into the structural rationale behind the observed spectroscopic features, providing a framework for the comprehensive characterization of this and related bicyclic systems.

Molecular Structure and Stereochemistry

To facilitate a clear discussion of the spectroscopic data, it is essential to first establish the chemical structure and a consistent numbering scheme for this compound. The molecule consists of a six-membered ring and a five-membered ring fused together, creating a bridged structure. The bridgehead carbons are C1 and C5.

Figure 1: Structure and IUPAC Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a rigid system like this compound, both ¹H and ¹³C NMR provide highly specific information.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, all eight carbons are chemically non-equivalent, resulting in eight distinct signals. The chemical shifts are heavily influenced by the ring strain and the presence of the electron-withdrawing carbonyl group.

Carbon AtomChemical Shift (δ, ppm)Rationale for Assignment
C2 (C=O)~215Typical for a ketone in a five- or six-membered ring. The deshielding is characteristic of a carbonyl carbon.[3]
C1~55Bridgehead carbon adjacent to the carbonyl group, significantly deshielded.
C5~40Bridgehead carbon, less deshielded than C1 as it is further from the carbonyl group.
C3~38Methylene carbon alpha to the carbonyl group.
C8~35Methylene carbon on the one-carbon bridge.
C4~28Methylene carbon beta to the carbonyl.
C7~26Methylene carbon on the two-carbon bridge.
C6~24Methylene carbon on the two-carbon bridge, most shielded.
Note: Exact chemical shifts can vary slightly based on the solvent and concentration. Data synthesized from typical values for bicyclic ketones.[3]

The assignment of these signals is based on established trends for bicyclic ketones, where carbonyl carbons appear far downfield, and bridgehead carbons are also significantly deshielded.[3] Carbons alpha to the carbonyl (C1, C3) are more deshielded than more distant carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum is more complex due to proton-proton (spin-spin) coupling. The rigid conformation of the bicyclic system dictates specific spatial relationships between protons, leading to predictable, albeit complex, splitting patterns. The protons are spread over a range from approximately 1.5 to 2.8 ppm.

Proton(s)Approx. Chemical Shift (δ, ppm)MultiplicityKey Couplings
H1, H52.5 - 2.8Multiplet (Broad)Coupled to multiple adjacent protons.
H3 (endo/exo)2.2 - 2.5MultipletGeminal and vicinal couplings.
H8 (syn/anti)1.9 - 2.2MultipletComplex geminal and long-range couplings.
H4, H6, H71.5 - 2.0Overlapping MultipletsExtensive coupling between geminal and vicinal protons.
Note: The ¹H NMR spectrum of Bicyclo[3.2.1]octan-3-one shows a broad peak at δ 1.7 (6H), a sharp peak at 2.35 (4H), and a broad peak at 2.55 (2H), indicating significant signal overlap is expected for the 2-one isomer as well.[4]

Expert Insight: The key to interpreting the ¹H NMR spectrum of such a rigid molecule lies in 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY experiment would reveal which protons are coupled to each other, while an HSQC spectrum would directly link each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum, allowing for unambiguous assignment.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible method is critical for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets in the ¹H spectrum.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by features corresponding to the ketone and the alkane framework.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~1740C=O stretchStrong, SharpThis is the most diagnostic peak. The frequency is slightly elevated from a typical acyclic ketone (~1715 cm⁻¹) due to the ring strain inherent in the bicyclic system. For the related Bicyclo[3.2.1]octan-3-one, this peak appears at 1710 cm⁻¹.[4]
2850-2960C-H stretch (sp³)Strong, BroadCharacteristic of the methylene (CH₂) and methine (CH) groups of the saturated bicyclic core.
1450-1470C-H bend (scissoring)MediumConfirms the presence of CH₂ groups in the structure.
Experimental Protocol for IR Data Acquisition

The data can be acquired using either a traditional KBr wafer or a modern Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR Method): Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Record a background spectrum of the empty ATR accessory. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

m/z (mass-to-charge)Relative IntensityProposed Fragment Identity
124Moderate[M]⁺˙ (Molecular Ion)
80100% (Base Peak)[C₆H₈]⁺˙ ?
67High[C₅H₇]⁺ ?
Data sourced from NIST via PubChem.[1]

Analysis of Fragmentation: The molecular ion peak at m/z 124 confirms the molecular weight of C₈H₁₂O (124.18 g/mol ).[1][6] The fragmentation of bicyclic ketones is often complex and can involve characteristic rearrangements. The base peak at m/z 80 is particularly informative. A plausible pathway involves a retro-Diels-Alder-type cleavage of the six-membered ring, a common fragmentation route for such systems, which would lead to the loss of C₂H₄O (ethenone, 44 Da), resulting in a fragment of m/z 80.

mol This compound [C₈H₁₂O]⁺˙ m/z 124 frag1 Loss of C₂H₄O (Ethenone) -44 Da mol->frag1 Ionization & Initial Cleavage frag2 Resulting Fragment [C₆H₈]⁺˙ ? m/z 80 (Base Peak) frag1->frag2 frag3 Further Fragmentation Loss of CH₃ -15 Da frag2->frag3 Rearrangement frag4 Resulting Fragment [C₅H₅]⁺ ? m/z 65 frag3->frag4

Figure 2: Proposed High-Level Fragmentation Pathway in Mass Spectrometry.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program to ensure separation from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio and detected.

Integrated Spectroscopic Analysis Workflow

G cluster_0 Primary Data Acquisition cluster_1 Initial Interpretation cluster_2 Structural Elucidation MS Mass Spec MW Molecular Weight (m/z 124) MS->MW IR IR Spec FG Functional Group (C=O at 1740 cm⁻¹) IR->FG NMR ¹H & ¹³C NMR CS Carbon Skeleton (8 unique carbons) NMR->CS Frag Fragmentation Pattern Analysis MW->Frag Confirm Confirm this compound Structure FG->Confirm Conn Connectivity (2D NMR) CS->Conn Frag->Confirm Conn->Confirm

Figure 3: Workflow for Integrated Spectroscopic Structure Confirmation.

This workflow demonstrates the logical progression from raw data acquisition to final structural verification. The molecular weight from MS, the key functional group from IR, and the carbon-hydrogen framework from NMR collectively provide overwhelming evidence for the structure of this compound.

References

  • PubChem. This compound | C8H12O | CID 107363. National Center for Biotechnology Information. [Link]

  • Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-299. [Link]

  • Jefford, C. W., et al. (1971). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 51, 15. [Link]

  • Boehringer, R., et al. (2015). Base-catalyzed custom synthesis of bicyclo[3.2.1]octane scaffolds. The Royal Society of Chemistry. [Link]

  • Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. MDPI. [Link]

  • Grover, S. H., et al. (1975). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 53(9), 1351-1361. [Link]

Sources

An In-Depth Technical Guide to Bicyclo[3.2.1]octan-2-one: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.2.1]octane framework is a ubiquitous structural motif found in a vast array of biologically active natural products and serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of a key derivative, Bicyclo[3.2.1]octan-2-one. We will delve into the foundational synthetic strategies that enabled access to this important bicyclic ketone, trace the evolution of more sophisticated and efficient methodologies, and explore its applications as a crucial building block in the synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and utility of this compound.

Introduction: The Significance of the Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane ring system, characterized by a six-membered ring bridged by a three-carbon chain, is a fundamental structural element in numerous natural products, including terpenoids and alkaloids.[1][3] Its rigid, three-dimensional architecture imparts specific conformational constraints that are often crucial for biological activity. The introduction of a carbonyl group at the C2 position, affording this compound, provides a key functional handle for further chemical elaboration, making it a highly valuable synthetic intermediate.

This guide will navigate the historical landscape of this molecule's discovery and the subsequent development of its synthesis. We will explore the chemical logic behind various synthetic approaches, from classical rearrangement reactions to modern catalytic methods.

The Genesis of this compound: A Historical Perspective

The precise first synthesis of this compound is not definitively documented in a single landmark paper. Its discovery is intertwined with the broader exploration of bicyclic systems and the elucidation of rearrangement reactions in the mid-20th century. Early investigations into the chemistry of bicyclic compounds, particularly those involving Wagner-Meerwein rearrangements, laid the conceptual groundwork for accessing the bicyclo[3.2.1]octane skeleton from more readily available bicyclo[2.2.2]octane precursors.[4][5][6][7]

One of the earliest and most logical routes to this compound involves the ring expansion of a bicyclo[2.2.2]octanone derivative. The Tiffeneau-Demjanov rearrangement, a classic method for the one-carbon ring expansion of cyclic ketones, provides a direct pathway to this transformation.

The Tiffeneau-Demjanov Rearrangement: A Foundational Approach

The Tiffeneau-Demjanov rearrangement is a powerful tool for the homologation of cyclic ketones.[6][8] The reaction proceeds through the formation of a β-amino alcohol from the parent ketone, followed by diazotization and subsequent rearrangement with loss of nitrogen gas. This rearrangement is driven by the formation of a more stable carbocation and results in the expansion of the ring.

The application of this methodology to bicyclo[2.2.2]octan-2-one provides a direct entry into the this compound framework. The key mechanistic steps are outlined below:

Tiffeneau_Demjanov cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Diazotization and Rearrangement A Bicyclo[2.2.2]octan-2-one B Cyanohydrin Intermediate A->B HCN, base C β-Amino Alcohol B->C LiAlH4 or H2/catalyst D Diazonium Salt C->D NaNO2, HCl E This compound D->E Rearrangement (-N2)

Caption: Tiffeneau-Demjanov rearrangement for the synthesis of this compound.

This classical approach, while historically significant, often requires harsh conditions and the use of toxic reagents. These limitations spurred the development of more efficient and milder synthetic strategies.

The Evolution of Synthetic Methodologies

The demand for this compound and its derivatives in natural product synthesis and drug discovery has driven the innovation of numerous synthetic methods. These can be broadly categorized into several key strategies:

Intramolecular Cyclization and Annulation Strategies

3.1.1. The Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters. This approach has been successfully applied to the synthesis of the bicyclo[3.2.1]octane core from appropriately substituted piperidine derivatives.[9]

3.1.2. Robinson Annulation

The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a cornerstone of six-membered ring formation. While typically used for fused ring systems, variations of this strategy have been developed for the construction of bridged bicyclic systems, including the bicyclo[3.2.1]octane framework.[10][11]

Pericyclic Reactions

3.2.1. Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction is a highly efficient method for the construction of complex polycyclic systems. By tethering a diene and a dienophile within the same molecule, the subsequent cyclization can lead to the formation of the bicyclo[3.2.1]octane skeleton with excellent stereocontrol.[1][3] A notable example is the synthesis of functionalized bicyclo[3.2.1]octane systems from carvone, a readily available natural product.[3][12]

Diels_Alder cluster_0 Substrate Preparation cluster_1 Intramolecular Diels-Alder Cyclization cluster_2 Ring Opening to Bicyclo[3.2.1]octane A Carvone Derivative B Vinyl-substituted Cyclohexadiene A->B Multi-step synthesis C Tricyclic Intermediate B->C Heat D Functionalized Bicyclo[3.2.1]octane C->D Selective cleavage

Caption: General workflow for the synthesis of Bicyclo[3.2.1]octanes via an IMDA reaction.

3.2.2. Cope Rearrangement

The Cope rearrangement, a[1][1]-sigmatropic rearrangement of 1,5-dienes, has also been employed to construct the bicyclo[3.2.1]octane skeleton. This method often starts from a divinylcyclopropane derivative, which upon heating, rearranges to the desired bicyclic system.[9][13][14]

Modern Catalytic and Domino Reactions

Recent advances in organic synthesis have led to the development of highly efficient catalytic and domino reactions for the construction of the bicyclo[3.2.1]octane core. These methods offer significant advantages in terms of atom economy, step economy, and stereocontrol.

3.3.1. Organocatalytic Domino Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive. For instance, a domino Michael-Henry reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by a chiral organocatalyst, can afford highly functionalized bicyclo[3.2.1]octan-2-ones with excellent enantioselectivities.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its characterization and use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
CAS Number 5019-82-9

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound exhibits a complex pattern of signals in the aliphatic region, characteristic of the rigid bicyclic framework.

  • ¹³C NMR: The carbon NMR spectrum shows eight distinct signals, including a downfield signal for the carbonyl carbon.

  • IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the carbonyl stretching vibration.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z = 124, corresponding to the molecular weight of the compound.

Applications in Synthesis and Drug Discovery

The rigid scaffold and the presence of a reactive carbonyl group make this compound a valuable building block in organic synthesis.

Natural Product Synthesis

The bicyclo[3.2.1]octane core is a key structural feature of numerous natural products with diverse biological activities.[1][15] this compound and its derivatives serve as crucial intermediates in the total synthesis of these complex molecules, including kauranes, grayananes, and gibberellanes.[15]

Medicinal Chemistry

The unique three-dimensional shape of the bicyclo[3.2.1]octane scaffold has made it an attractive template for the design of novel therapeutic agents. Derivatives of this ring system have been investigated for a range of biological targets.

Fragrance Industry

Derivatives of bicyclo[3.2.1]octane have also found applications in the fragrance industry, where their unique olfactory properties are utilized in the creation of new scents.

Experimental Protocols: A Self-Validating System

To ensure the practical utility of this guide, we provide a detailed, step-by-step protocol for a representative synthesis of a bicyclo[3.2.1]octane derivative, adapted from a reliable source.

Synthesis of a Functionalized Bicyclo[3.2.1]octane via Intramolecular Diels-Alder Reaction (Adapted from Marco et al.) [3][12]

This procedure outlines the key steps for the conversion of a carvone-derived precursor to a functionalized bicyclo[3.2.1]octane system. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Preparation of the Diels-Alder Precursor (A Vinyl-substituted Cyclohexadiene)

  • Rationale: This multi-step sequence transforms a readily available chiral starting material, carvone, into a substrate containing both a diene and a dienophile, poised for the intramolecular cyclization. The specific functional groups are chosen to facilitate the reaction and subsequent transformations.

  • Procedure: (Detailed experimental procedures for the multi-step synthesis of the vinyl-substituted cyclohexadiene from carvone would be included here, with specific reagents, conditions, and purification methods as described in the original literature.)

Step 2: Intramolecular Diels-Alder Cyclization

  • Rationale: The application of heat promotes the pericyclic reaction, leading to the formation of the tricyclic intermediate. The stereochemistry of the product is controlled by the facial selectivity of the intramolecular cycloaddition.

  • Procedure: A solution of the vinyl-substituted cyclohexadiene in a high-boiling solvent (e.g., toluene or xylene) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude tricyclic product is purified by column chromatography.

Step 3: Reductive Cleavage of the Tricyclic Intermediate

  • Rationale: This step selectively cleaves a specific bond in the tricyclic intermediate to unveil the desired bicyclo[3.2.1]octane framework. The choice of reducing agent is critical to achieve the desired regioselectivity.

  • Procedure: The purified tricyclic intermediate is dissolved in a suitable solvent system (e.g., a mixture of THF and a proton source). The solution is cooled, and a solution of a reducing agent (e.g., samarium(II) iodide) is added dropwise until the reaction is complete. The reaction is then quenched, and the product is extracted and purified by column chromatography.

Conclusion and Future Outlook

This compound, a seemingly simple bicyclic ketone, has a rich history deeply rooted in the fundamental principles of organic chemistry. From its conceptual origins in the study of rearrangement reactions to its synthesis via elegant and efficient modern catalytic methods, this molecule has proven to be an invaluable tool for synthetic chemists. Its continued importance in the synthesis of complex natural products and in the development of new therapeutic agents ensures that the exploration of its chemistry will remain an active and fruitful area of research. Future efforts will likely focus on the development of even more efficient and sustainable methods for its synthesis and the exploration of its utility in novel applications in materials science and chemical biology.

References

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The Bicyclo[3.2.1]octan-2-one Core: A Ubiquitous Scaffold in Natural Product Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the Bicyclo[3.2.1]octan-2-one Moiety

The this compound scaffold, a bridged bicyclic system featuring a six-membered ring fused with a five-membered ring, represents a prevalent and structurally significant motif in a vast array of naturally occurring compounds. Its rigid, three-dimensional architecture provides a unique framework for diverse functionalization, leading to a wide spectrum of biological activities. This guide offers a comprehensive exploration of the natural occurrence of this compound derivatives, delving into their biosynthetic origins, methodologies for their isolation and characterization, and their pharmacological significance, thereby providing a critical resource for professionals in natural product chemistry and drug development.

Major Classes of Naturally Occurring this compound Derivatives and Their Sources

The this compound core is a constituent of several major classes of natural products, each with distinct structural features and biological profiles.

Natural Product ClassKey Structural FeaturesProminent Natural Sources
ent-Kaurane Diterpenoids Tetracyclic diterpenes with a characteristic bicyclo[3.2.1]octane B/C ring system.Isodon species (Lamiaceae), Croton tonkinensis (Euphorbiaceae), Xylopia aethiopica (Annonaceae)[1].
Gibberellins A large family of tetracyclic diterpenoid plant hormones derived from the ent-kaurane skeleton.Higher plants, fungi, and bacteria[2].
Atractylosides Toxic diterpene glycosides with a modified ent-kaurane core.Atractylis gummifera, Xanthium species (Asteraceae)[3][4].
Grayanotoxins Polyhydroxylated cyclic diterpenes with a 5/7/6/5 ring system that includes a bicyclo[3.2.1]octane moiety.Rhododendron species, and other plants of the Ericaceae family[5].
Bicyclo[3.2.1]octanoid Neolignans Formed by the oxidative coupling of two phenylpropanoid units, resulting in a bicyclo[3.2.1]octane core.Piper species (e.g., Piper crocatum), Aniba firmula (Lauraceae)[6].

Biosynthesis: The Enzymatic Crafting of the Bicyclo[3.2.1]octane Core

The formation of the bicyclo[3.2.1]octane skeleton is a fascinating example of nature's enzymatic precision. The biosynthesis of ent-kaurane diterpenoids provides a well-studied model for understanding the construction of this intricate scaffold.

The pathway commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). A two-step cyclization cascade, catalyzed by two distinct terpene synthases, is central to the formation of the tetracyclic ent-kaurane skeleton which contains the bicyclo[3.2.1]octane core.

First, ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (KS) orchestrates a second, more complex cyclization of ent-CPP. This involves a series of intramolecular rearrangements and the formation of the characteristic bridged bicyclo[3.2.1]octane system, yielding the tetracyclic hydrocarbon, ent-kaurene[7][8].

Biosynthesis_of_ent_Kaurene cluster_enzymes Key Enzymes GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-copalyl diphosphate synthase (CPS) ent_Kaurene ent-Kaurene (contains Bicyclo[3.2.1]octane core) ent_CPP->ent_Kaurene ent-kaurene synthase (KS) CPS_node CPS KS_node KS

Biosynthesis of the ent-Kaurene Skeleton.

From ent-kaurene, a plethora of oxidative modifications, catalyzed by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, lead to the vast diversity of ent-kaurane diterpenoids and the gibberellin family of plant hormones[2][9]. For instance, the enzyme ent-kaurene oxidase (KO) catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key intermediate in gibberellin biosynthesis[9].

The biosynthesis of bicyclo[3.2.1]octanoid neolignans is less understood but is proposed to involve the oxidative coupling of two C6-C3 phenylpropanoid units, followed by intramolecular cyclization to form the characteristic bridged ring system[6][10].

Isolation and Characterization: A Practical Approach

The successful isolation and structural elucidation of this compound derivatives from complex natural matrices require a systematic and multi-technique approach. The choice of methodology is dictated by the polarity and stability of the target compounds.

General Experimental Workflow

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, MeOH) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC (Normal or Reverse Phase) Purified_Fractions->HPLC Pure_Compound Pure this compound Derivative HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation

General Workflow for Isolation and Characterization.
Detailed Protocol: Isolation of ent-Kaurane Diterpenoids from Isodon species

This protocol provides a representative methodology for the isolation of cytotoxic ent-kaurane diterpenoids from the aerial parts of Isodon species.

1. Plant Material and Extraction:

  • Air-dry the aerial parts of the Isodon species and grind them into a coarse powder.

  • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days) to ensure exhaustive extraction[11].

  • Concentrate the combined ethanolic extracts under reduced pressure to obtain the crude extract.

2. Fractionation:

  • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This initial fractionation separates compounds based on their general polarity[12]. The ent-kaurane diterpenoids are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

  • Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol[13].

  • Monitor the collected fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

  • Further purify the resulting sub-fractions using repeated column chromatography on silica gel, Sephadex LH-20 (for size exclusion), and/or C18 reversed-phase silica gel[12].

  • The final purification of individual compounds is often achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase[13].

4. Structural Elucidation:

  • The structures of the isolated pure compounds are determined by a combination of spectroscopic techniques, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.

Biological Activities and Pharmacological Potential

The diverse structural modifications of the this compound core give rise to a wide array of biological activities, making these compounds attractive leads for drug discovery.

Compound ClassPrimary Biological ActivitiesMechanism of Action (where known)
ent-Kaurane Diterpenoids Cytotoxic, antitumor, anti-inflammatory, antibacterial[1][14][15].Induction of apoptosis in cancer cells, inhibition of inflammatory pathways.
Grayanotoxins Neurotoxic[5][16].Bind to and activate voltage-gated sodium channels, leading to persistent depolarization of nerve and muscle cells[17].
Atractylosides Highly toxic[3][4].Potent and specific inhibitors of the mitochondrial ADP/ATP translocase, leading to a shutdown of cellular energy production[3][18].
Bicyclo[3.2.1]octanoid Neolignans Anti-inflammatory, antimicrobial, potential antineoplastic[6][19][20][21].Inhibition of cyclooxygenase (COX) enzymes, synergistic activity with antibiotics[19][20].

The potent cytotoxicity of many ent-kaurane diterpenoids against various cancer cell lines has spurred significant interest in their potential as anticancer agents[1]. For example, oridonin, a well-known ent-kaurane diterpenoid from Isodon species, exhibits significant anti-tumor and anti-leukemia properties[14]. Conversely, the pronounced neurotoxicity of grayanotoxins, responsible for "mad honey" poisoning, underscores the importance of careful toxicological evaluation of natural products[16][17]. The highly specific and potent inhibition of the mitochondrial ADP/ATP carrier by atractyloside and its even more toxic analogue, carboxyatractyloside, makes them valuable tools in mitochondrial research, despite their inherent toxicity[3][18][22]. Bicyclo[3.2.1]octanoid neolignans have demonstrated promising anti-inflammatory and antimicrobial activities, with some exhibiting synergistic effects with conventional antibiotics against resistant bacterial strains[19][20].

Conclusion and Future Perspectives

The this compound core is a testament to the structural ingenuity of natural product biosynthesis. Its widespread occurrence across diverse classes of natural products highlights its evolutionary significance as a privileged scaffold for the development of bioactive molecules. For researchers in drug discovery, these compounds offer a rich source of novel chemical entities with a wide range of pharmacological activities, from potent cytotoxins to promising anti-inflammatory and antimicrobial agents.

Future research in this field will likely focus on several key areas:

  • Biosynthetic Engineering: A deeper understanding of the enzymatic machinery responsible for the synthesis and modification of the bicyclo[3.2.1]octane core could enable the engineered production of novel, more potent analogues.

  • Total Synthesis and Analogue Development: The development of efficient and stereoselective total syntheses of these complex molecules will facilitate the generation of compound libraries for structure-activity relationship studies and the optimization of lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their translation into therapeutic agents.

This in-depth guide provides a solid foundation for researchers and scientists to navigate the complex and exciting world of this compound derivatives, from their natural origins to their potential as future medicines.

References

  • Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. MDPI. Available from: [Link]

  • Extraction and Analysis of Terpenes/Terpenoids. PMC. Available from: [Link]

  • Grayanotoxin Poisoning: 'Mad Honey Disease' and Beyond. PMC. Available from: [Link]

  • Cytotoxic Activity (IC50, µM) of Ent-Kaurane Diterpenoids (Compounds 1-7) on A549 Human Lung Carcinoma Epithelial-Like Cell Line after 48 h of Incubation. ResearchGate. Available from: [Link]

  • Isolation of grayanotoxin I from Rhododendron species and quantification by densitometry. ResearchGate. Available from: [Link]

  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. MDPI. Available from: [Link]

  • Gibberellin-biosynthetic pathways from ent-kaurene. ResearchGate. Available from: [Link]

  • Ex vivo inhibition of PGE2 formation in human blood by four bicyclico [3.2.1] octane neolignans isolated from Aniba firmula bark, two with unusual structural pattern. Taylor & Francis Online. Available from: [Link]

  • What is the best protocol and solvent for the extraction of terpenoids from plants? ResearchGate. Available from: [Link]

  • Cytotoxic, apoptotic and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines. ResearchGate. Available from: [Link]

  • Carboxyatractyloside. Wikipedia. Available from: [Link]

  • Grayanotoxin. Wikipedia. Available from: [Link]

  • Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV. PubMed. Available from: [Link]

  • Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. NIH. Available from: [Link]

  • Neolignans from Piper betle have synergistic activity against antibiotic-resistant Staphylococcus aureus. biorxiv.org. Available from: [Link]

  • Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. PMC. Available from: [Link]

  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. PMC. Available from: [Link]

  • Total Synthesis of Two Naturally Occurring Bicyclo[3.2.1]octanoid Neolignans. ACS Publications. Available from: [Link]

  • Mad honey: uses, intoxicating/poisoning effects, diagnosis, and treatment. RSC Publishing. Available from: [Link]

  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. ResearchGate. Available from: [Link]

  • Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities. MDPI. Available from: [Link]

  • Recent advances in research on lignans and neolignans. RSC Publishing. Available from: [Link]

  • Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata. PubMed. Available from: [Link]

  • The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. link.springer.com. Available from: [Link]

  • Grayanotoxin Poisoning: 'Mad Honey Disease' and Beyond. ResearchGate. Available from: [Link]

  • Determination of Grayanotoxins from Rhododendron brachycarpum in Dietary Supplements and Homemade Wine by Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • EXTRACTION PROTOCOLS. ResearchGate. Available from: [Link]

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  • Pharmacophore ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. innovareacademics.in. Available from: [Link]

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  • Total Synthesis of Two Naturally Occurring Bicyclo[3.2.1]octanoid Neolignans. ResearchGate. Available from: [Link]

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An In-Depth Technical Guide to the Stereoisomers of Bicyclo[3.2.1]octan-2-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.2.1]octane framework is a prevalent structural motif in a multitude of biologically active natural products and synthetic molecules of pharmaceutical interest. The inherent chirality of this rigid bicyclic system dictates that its stereoisomers can exhibit distinct pharmacological and physiological properties. This technical guide provides a comprehensive overview of the stereoisomers of bicyclo[3.2.1]octan-2-one, a key building block in the synthesis of complex molecules. We will delve into the intricacies of their synthesis, with a focus on asymmetric strategies, the critical techniques for their separation and characterization, and the profound implications of their stereochemistry in the realm of drug discovery and development.

Introduction: The Significance of Stereoisomerism in the Bicyclo[3.2.1]octane Scaffold

The bicyclo[3.2.1]octane skeleton is a common feature in a wide array of natural products, including terpenes and alkaloids, many of which exhibit significant biological activities.[1] The rigid, three-dimensional structure of this bicyclic system imparts specific spatial arrangements to its functional groups, which are crucial for molecular recognition and interaction with biological targets. This compound, as a chiral ketone, possesses two stereogenic centers at the bridgehead carbons (C1 and C5), leading to the existence of a pair of enantiomers: (1R,5S)-bicyclo[3.2.1]octan-2-one and (1S,5R)-bicyclo[3.2.1]octan-2-one.

The distinct spatial arrangement of atoms in these enantiomers can lead to significant differences in their biological activity, a phenomenon of paramount importance in drug development. Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of this compound is essential for the development of stereochemically pure and effective therapeutic agents. This guide will provide the foundational knowledge and practical insights necessary for researchers to navigate the complexities of working with these valuable chiral building blocks.

Synthesis of Enantiopure this compound Stereoisomers

The preparation of enantiomerically pure bicyclo[3.2.1]octan-2-ones can be approached through two primary strategies: asymmetric synthesis, where the desired enantiomer is formed selectively, and resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

One of the most effective methods for obtaining enantiopure bicyclic systems is to start from a readily available chiral molecule. (R)-(-)-Carvone, a naturally occurring monoterpene, serves as an excellent starting material for the synthesis of functionalized enantiopure bicyclo[3.2.1]octane derivatives.[2] This approach leverages the inherent chirality of the starting material to induce stereoselectivity in the subsequent transformations.

This protocol outlines the key steps to transform (R)-(-)-carvone into a highly functionalized bicyclo[3.2.1]octane derivative, demonstrating the principles of asymmetric synthesis in this context.

Step 1: Methoxycarbonylation of (R)-(-)-Carvone

  • To a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C, add a solution of (R)-(-)-carvone in THF dropwise.

  • Allow the reaction mixture to warm to -10 °C and stir for 1 hour.

  • Cool the mixture back to -78 °C and add hexamethylphosphoramide (HMPA), followed by methyl cyanoformate.

  • After 30 minutes, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

  • Purify the resulting β-keto ester by column chromatography.

Step 2: Formation of the Silyl Enol Ether

  • To a solution of lithium bis(trimethylsilyl)amide in hexane at -78 °C, add a solution of the β-keto ester from Step 1 in THF.

  • After 30 minutes, add tert-butyldimethylsilyl trifluoromethanesulfonate and stir for an additional hour.

  • Work up the reaction by pouring it into pentane and washing with water and brine.

  • Purify the crude product by column chromatography to yield the desired silyl enol ether.

Step 3: Intramolecular Diels-Alder Reaction

  • Dissolve the silyl enol ether in anhydrous toluene in a silylated ampoule and degas the solution.

  • Add a drop of propylene oxide and seal the ampoule.

  • Heat the ampoule to 190 °C for 48 hours.

  • After cooling, purify the product by column chromatography to obtain the tricyclic adduct.

Step 4: Cyclopropane Ring Opening to Form the Bicyclo[3.2.1]octane Framework

  • The tricyclic adduct can then undergo a cyclopropane ring-opening reaction to afford the desired functionalized bicyclo[3.2.1]octane system. This can be achieved under various conditions, for example, by treatment with a protic acid or a Lewis acid.[2]

Caption: Asymmetric synthesis of a functionalized bicyclo[3.2.1]octane from carvone.

Organocatalytic Asymmetric Domino Reactions

Another powerful strategy for the enantioselective synthesis of this compound derivatives is the use of organocatalysis. Asymmetric domino reactions, where multiple bonds are formed in a single pot with high stereocontrol, are particularly efficient. For instance, the domino Michael-Henry reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by a chiral proline-based organocatalyst, affords substituted bicyclo[3.2.1]octan-2-ones with excellent enantioselectivities.[3]

This approach offers the advantage of constructing the bicyclic core and introducing multiple stereocenters in a single, atom-economical step. The choice of the chiral catalyst is crucial for achieving high enantiomeric excess (ee).

Separation and Characterization of Stereoisomers

Once a racemic or enantioenriched mixture of this compound is obtained, the separation of the enantiomers and their thorough characterization are critical steps.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving baseline separation.

For this compound and its derivatives, several CSPs have been shown to be effective:

  • Triacetylcellulose-based CSPs: These have been successfully used for the liquid chromatographic separation of methyl 2-oxobicyclo[3.2.1]octane-6-carboxylate enantiomers.[4]

  • P-cyclodextrin-based CSPs: Derivatized cyclodextrin columns are widely used for chiral separations in both HPLC and GC.[5]

  • Chiral OJ columns: These have been utilized for the HPLC separation of phenyl-substituted bicyclo[3.2.1]octenone enantiomers.

CompoundChiral Stationary PhaseMobile PhaseFlow RateRetention Times (min)Reference
Phenyl-substituted bicyclo[3.2.1]octenoneChiral OJHexane/2-Propanol (50:1)1.0 mL/mintR1 = 44.0, tR2 = 50.0[6]
Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of the separated enantiomers is a crucial final step. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for this purpose.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The resulting CD spectrum is a unique fingerprint of a chiral molecule and can be used to determine its absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations. The Cotton effect, a characteristic feature in CD spectra, is particularly useful for this purpose. For bicyclic ketones, the octant rule can sometimes be applied to predict the sign of the Cotton effect.[7] The absolute configuration of a methyl-substituted this compound derivative has been successfully assigned using its circular dichroism spectrum.[4]

  • Optical Rotation: Measurement of the specific rotation ([α]D) is a classical method for characterizing enantiomers. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. While a useful parameter for confirming enantiomeric purity, it is less reliable for determining absolute configuration without comparison to a known standard.

Characterization_Workflow Racemic_Mixture Racemic this compound Chiral_Chromatography Chiral HPLC or GC Racemic_Mixture->Chiral_Chromatography Enantiomer_1 (1R,5S)-Enantiomer Chiral_Chromatography->Enantiomer_1 Enantiomer_2 (1S,5R)-Enantiomer Chiral_Chromatography->Enantiomer_2 Chiroptical_Analysis Chiroptical Analysis Enantiomer_1->Chiroptical_Analysis Enantiomer_2->Chiroptical_Analysis CD_Spectroscopy Circular Dichroism Chiroptical_Analysis->CD_Spectroscopy Optical_Rotation Optical Rotation Chiroptical_Analysis->Optical_Rotation Absolute_Configuration Absolute Configuration CD_Spectroscopy->Absolute_Configuration

Caption: Workflow for the separation and characterization of this compound stereoisomers.

Applications in Drug Development

The rigid bicyclo[3.2.1]octane scaffold serves as a valuable template in drug design, allowing for the precise positioning of pharmacophoric groups in three-dimensional space. The stereochemistry of this scaffold is critical, as different enantiomers can exhibit vastly different binding affinities for their biological targets.

While specific pharmacological data for the individual enantiomers of the parent this compound are not extensively reported in the public domain, the importance of stereochemistry is well-established for more complex molecules containing this framework. For example, various derivatives of the 2-azabicyclo[3.2.1]octane scaffold have shown a range of biological activities, including analgesic and triple re-uptake inhibitor properties, where the stereochemistry plays a crucial role.[8][9]

The enantiomers of this compound serve as versatile chiral building blocks for the asymmetric synthesis of more complex and biologically active molecules. Their use ensures the stereochemical integrity of the final product, which is a critical requirement for modern drug development.

Conclusion

The stereoisomers of this compound represent a fascinating and important area of study for organic chemists and drug development professionals. The ability to synthesize these enantiomers in high purity through asymmetric synthesis or resolution, coupled with robust methods for their separation and characterization, is essential for unlocking their full potential as chiral building blocks. As the demand for stereochemically pure pharmaceuticals continues to grow, a thorough understanding of the principles and techniques outlined in this guide will be invaluable for the design and synthesis of the next generation of therapeutic agents. The continued exploration of the distinct biological activities of the individual stereoisomers of this and related bicyclic systems promises to open new avenues in medicinal chemistry.

References

  • Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. (URL: [Link])

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (URL: [Link])

  • (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications - ResearchGate. (URL: [Link])

  • Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - ResearchGate. (URL: [Link])

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K. (URL: [Link])

  • Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III - PMC - NIH. (URL: [Link])

  • The octant rule. 15. Antioctant effects: synthesis and circular dichroism of 2-exo- and 2-endo-alkylbicyclo[2.2.1]heptan-7-ones and bicyclo[3.2.1]octan-8-ones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • E. Butkus, U. Berg, A. Stoncius, A. Zilinskas, “Chromatographic Separation and Absolute Configuration of Chiral Methyl 2-Oxobicyclo[3.2.1]octane-6-carboxylate”, Mendeleev Commun., 5:3 (1995), 96–97 - MathNet.ru. (URL: [Link])

  • Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - MDPI. (URL: [Link])

  • 7.1',8.3'- and 7.3',8.5'-Connected Bicyclo[3.2.1]octanoids and Oxabicyclo[3.2.2]nonane-Type Neolignans from Ocotea aciphylla: Structures and Absolute Configurations - ResearchGate. (URL: [Link])

  • Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes - PMC - NIH. (URL: [Link])

  • Asymmetric Synthesis of N,O-Heterobicyclic Octanes and (−)-Geissman–Waiss Lactone | ACS Omega - ACS Publications. (URL: [Link])

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed. (URL: [Link])

  • This compound | C8H12O | CID 107363 - PubChem - NIH. (URL: [Link])

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  • Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing). (URL: [Link])

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Conformational analysis of the Bicyclo[3.2.1]octane skeleton

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of the Bicyclo[3.2.1]octane Skeleton

Abstract

The bicyclo[3.2.1]octane framework is a rigid and structurally significant scaffold ubiquitous in a vast array of biologically active natural products and synthetic molecules.[1][2][3] Its unique three-dimensional architecture, which dictates molecular recognition and reactivity, is governed by a subtle interplay of torsional, steric, and angle strains. A thorough understanding of its conformational landscape is therefore not merely an academic exercise but a critical prerequisite for rational drug design, stereoselective synthesis, and the elucidation of biochemical mechanisms. This guide provides a comprehensive exploration of the conformational analysis of the bicyclo[3.2.1]octane core, synthesizing foundational principles with advanced analytical techniques for researchers, medicinal chemists, and drug development professionals.

The Structural Essence of Bicyclo[3.2.1]octane

The bicyclo[3.2.1]octane skeleton is a bridged bicyclic system composed of 8 carbon atoms. Its architecture can be conceptualized as the fusion of a six-membered ring and a five-membered ring, sharing three atoms (two bridgehead carbons and one bridging carbon). This fusion imparts significant conformational rigidity compared to a simple cyclohexane or cyclopentane ring. The structure consists of three bridges connecting the two bridgehead carbons (C1 and C5): a three-carbon bridge (C2-C3-C4), a two-carbon bridge (C6-C7), and a one-carbon bridge (C8).

The prevalence of this skeleton in nature is remarkable, forming the core of complex diterpenoids like kauranes and gibberellanes, as well as alkaloids such as gelsemine.[3][4] In medicinal chemistry, its rigid structure is exploited to lock flexible pharmacophores into specific bioactive conformations, thereby enhancing potency and selectivity.[5][6]

The Conformational Landscape: A Tale of Two Rings

The overall conformation of the bicyclo[3.2.1]octane system is best understood by analyzing the interplay between the conformations of its constituent six- and five-membered rings.

The Six-Membered Ring: A Constrained Cyclohexane

The larger C1-C2-C3-C4-C5-C6 ring is analogous to cyclohexane but is constrained by the C8 bridge. This constraint forces it into two primary, well-defined conformations:

  • Chair-like Conformation: This is the global minimum energy conformation for the unsubstituted skeleton.[5][7][8] It effectively minimizes torsional strain along the C-C bonds and reduces unfavorable transannular steric interactions. Computational studies have consistently identified this as the most stable form.[8]

  • Boat-like Conformation: A higher-energy conformer that suffers from increased torsional strain and a significant transannular steric clash between the C3 and C7 hydrogens.[7][9] While less stable, the energy barrier for interconversion is relatively low (estimated to be less than 9 kcal/mol in some derivatives), meaning the boat form can be populated at room temperature and may become significant upon substitution.[5]

The Five-Membered Ring: Envelope vs. Twist

The five-membered C1-C7-C6-C5-C8 ring adopts conformations similar to cyclopentane, primarily the envelope and twist forms. In the most stable chair-like conformation of the six-membered ring, the five-membered ring typically adopts a conformation that minimizes its own internal strain, often resembling an envelope.

The overall stability of the bicyclo[3.2.1]octane system is a direct consequence of its ability to adopt a low-strain chair-like conformation for its six-membered ring, a feature that underpins its widespread presence in stable natural products.

Energetic Considerations: Quantifying Stability

The relative stability of conformers is dictated by the sum of several strain factors. Understanding these is key to predicting the behavior of substituted derivatives.

Strain TypeDescriptionRelevance in Bicyclo[3.2.1]octane
Angle Strain Deviation of bond angles from the ideal sp³ value of 109.5°.Relatively low in the chair conformation but can increase in the boat form and with bulky substituents.
Torsional Strain Destabilization from eclipsing C-H and C-C bonds.[10]Minimized in the staggered arrangements of the chair form; a primary destabilizing factor in the boat form.
Steric Strain Repulsive interactions between non-bonded atoms competing for the same space.Includes classic 1,3-diaxial-like interactions and transannular strain (e.g., across the ring), which is particularly notable in the boat conformer.[9]

Computational studies have quantified the energy difference between the primary conformers. For the parent bicyclo[3.2.1]octane, the chair conformation is favored over the boat by a significant margin.

Conformer ComparisonCalculated Relative Energy (kcal/mol)Key Destabilizing Factor
Boat vs. Chair~4-6Torsional strain and Transannular H-H repulsion

Note: Exact energy values can vary depending on the level of theory and force field used in the calculation.

The following diagram illustrates the simplified energy profile for the interconversion of the six-membered ring within the bicyclic system.

G cluster_0 Conformational Energy Profile E Energy R Reaction Coordinate E->C_level E->B_level E->TS_level C Chair (Global Minimum) B Boat (Local Minimum) TS Transition State C_level->TS_level ΔG‡ B_level->path_end TS_level->B_level path_start->C_level

Caption: Simplified energy diagram for chair-boat interconversion.

A Multi-pronged Approach to Conformational Analysis

No single technique can fully elucidate the conformational behavior of a molecule. A synergistic approach combining experimental and computational methods provides the most robust and trustworthy analysis.

Experimental Validation: NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying conformations in solution.

  • Causality: The magnitude of the scalar coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these couplings, we can deduce the geometry of the ring system.

  • Protocol: 3J H,H Coupling Analysis

    • Sample Preparation: Dissolve 5-10 mg of the purified bicyclo[3.2.1]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If spectral overlap is an issue, perform 2D experiments like COSY and TOCSY to assign proton networks.

    • Coupling Constant Extraction: Extract all relevant vicinal (³J) coupling constants from the 1D spectrum or from slices of the 2D spectra.

    • Dihedral Angle Calculation: Apply the appropriate parameterized Karplus equation to calculate the dihedral angle corresponding to each measured J-value.

    • Structural Correlation: Compare the experimentally derived angles with the theoretical angles for ideal chair and boat conformations to determine the dominant conformer in solution.

X-ray Crystallography provides an unambiguous picture of the molecule's conformation in the solid state.

  • Causality: The diffraction of X-rays by a single crystal allows for the precise determination of atomic coordinates, providing definitive bond lengths, bond angles, and torsional angles.[3]

  • Protocol: Single-Crystal X-ray Diffraction

    • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure.

    • Conformational Analysis: Analyze the refined structure to extract precise geometric parameters. This provides a "gold standard" static picture of a single, low-energy conformation.[11]

In Silico Exploration: Computational Chemistry

Computational methods are indispensable for exploring the entire potential energy surface and rationalizing experimental findings.

  • Causality: Molecular mechanics force fields approximate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of different conformations.[12] Quantum mechanics methods (like DFT) provide a more accurate description of the electronic structure and are used for refining energies and geometries.[8]

  • Protocol: Conformational Search and Energy Calculation

    • Initial Structure Generation: Build the 3D structure of the bicyclo[3.2.1]octane derivative using a molecular editor.

    • Conformational Search (Molecular Mechanics): Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS). This will generate a family of low-energy conformers.

    • Geometry Optimization (Quantum Mechanics): Take the lowest energy conformers from the MM search and re-optimize their geometries using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

    • Energy Calculation: Calculate the single-point energies of the optimized structures using a larger basis set to obtain accurate relative energies (ΔE) and Gibbs free energies (ΔG).

    • Validation: Compare the calculated geometries (dihedral angles) and relative populations (from ΔG) with experimental data from NMR and X-ray crystallography.

The following diagram illustrates a self-validating workflow that integrates these techniques.

G cluster_workflow Integrated Conformational Analysis Workflow start Target Molecule comp Computational Search (MM/DFT) start->comp Predict Conformers nmr NMR Spectroscopy (Solution State) start->nmr Measure J-couplings, NOEs xray X-ray Crystallography (Solid State) start->xray Determine Crystal Structure model Validated Conformational Model comp->model Propose Energy Landscape nmr->model Validate in Solution xray->model Validate in Solid State

Caption: A workflow for robust conformational analysis.

The Impact of Substitution

Adding substituents to the bicyclo[3.2.1]octane core can dramatically influence the conformational equilibrium. For instance, placing a sterically demanding group, like a tert-butyl group, can shift the equilibrium away from the otherwise preferred chair conformation if it would result in significant steric clashes. In some cases, substituents can lock the ring into a boat-like conformation to alleviate these unfavorable interactions.[5] Electronic factors, such as intramolecular hydrogen bonding, can also stabilize conformations that would otherwise be of higher energy.

Conclusion

The conformational analysis of the bicyclo[3.2.1]octane skeleton is a cornerstone of its application in science. Its structure is dominated by a low-energy chair-like conformation, but higher-energy boat-like forms are accessible and can be populated depending on substitution patterns. A rigorous analysis, leveraging the complementary strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry, is essential for developing a predictive understanding of this important scaffold. This knowledge is critical for designing novel therapeutics, synthesizing complex natural products, and exploring new frontiers in chemical biology.[13][14]

References

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  • Goodman, J. et al. (2010). WO2010023594A1 - Dioxa-bicyclo[3.2.1.]octane-2,3,4-triol derivatives. Google Patents.
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  • Banks, R. M., & Maskill, H. (1976). Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. Journal of the Chemical Society, Perkin Transactions 2, 13, 1506. Available at: [Link]

  • Promontorio, R. (2016). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available at: [Link]

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  • Ryngdon, R. et al. (2016). A Theoretical Study of the Isomers of Cyclooctene (C8H14) Systems. Atlantis Press. Available at: [Link]

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Physical properties of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Bicyclo[3.2.1]octan-2-one

Introduction

This compound is a saturated bicyclic ketone that serves as a crucial structural motif and a versatile synthetic intermediate in organic chemistry. The bicyclo[3.2.1]octane framework is the core scaffold of numerous biologically active natural products, including various sesquiterpenes and diterpenes.[1][2] Consequently, a thorough understanding of its fundamental physical and chemical properties is paramount for researchers in medicinal chemistry, natural product synthesis, and materials science. This guide provides a comprehensive overview of the key physical properties of this compound, details robust experimental protocols for their determination, and offers insights into its spectroscopic characterization, ensuring a well-rounded resource for laboratory professionals.

Molecular Structure and Chemical Identifiers

The unique strained ring system of this compound dictates its reactivity and physical characteristics. Its structure consists of a six-membered ring and a five-membered ring fused together, sharing three carbon atoms.

Caption: Workflow for Melting Point Determination.

Detailed Steps:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This is critical for efficient and uniform heat transfer. [3]2. Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm in height).

  • Packing: To ensure the sample is densely packed, drop the capillary tube (sealed end down) through a long, narrow glass tube onto a hard surface several times. A well-packed sample heats uniformly.

  • Initial Heating: Place the capillary in the melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat quickly to 100°C). This saves time without sacrificing accuracy.

  • Precise Determination: Once near the expected melting point, reduce the heating rate to 1-2°C per minute. A slow rate is crucial to allow the sample and the thermometer to be in thermal equilibrium, providing an accurate reading. 6. Record the Range: Observe the sample closely through the viewfinder. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range). A pure sample will have a sharp range of 0.5-1.5°C.

Protocol 2: Qualitative Solubility Determination

This protocol establishes the solubility of this compound in various solvents, which is fundamental for selecting appropriate reaction or purification systems. The principle of "like dissolves like" is the guiding theory.

Materials:

  • Test tubes

  • This compound

  • Solvents: Deionized Water, Methanol, Chloroform, Hexane

  • Vortex mixer

Detailed Steps:

  • Aliquot Sample: Place approximately 20-30 mg of this compound into four separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of a single solvent (Water, Methanol, Chloroform, or Hexane) to its respective test tube.

  • Initial Mixing: Agitate each tube vigorously using a vortex mixer for 30-60 seconds at room temperature. [4]4. Visual Observation: Observe each tube against a contrasting background. A compound is considered soluble if the solution is clear with no visible solid particles. It is sparingly soluble if the solution is cloudy or a significant amount of solid remains. It is insoluble if the solid appears unaffected.

  • Gentle Heating (Optional): If a sample is sparingly soluble, the test tube can be gently warmed in a water bath (e.g., to 37°C). [4]An increase in solubility upon heating should be noted. This step is causal; providing thermal energy can help overcome the lattice energy of the solid and increase dissolution.

  • Documentation: Record the solubility for each solvent (e.g., soluble, sparingly soluble, insoluble) at both room temperature and with gentle heating.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a crystalline solid with a melting point of approximately 118-124 °C and limited solubility in water but good solubility in common organic solvents. Its identity and purity can be reliably confirmed through a combination of melting point analysis and standard spectroscopic techniques (IR, NMR, and MS), for which the expected characteristic data have been outlined. The provided experimental protocols offer a robust framework for the empirical determination of its key physical properties, underscoring the importance of methodical procedure for generating reliable and reproducible scientific data.

References

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  • J-STAGE. (n.d.). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxid. Retrieved from [Link]

  • MDPI. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

  • University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo(3.2.1)oct-2-ene. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.2.1]octan-3-one. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • University of Technology, Jamaica. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • AERU. (n.d.). 3-(2-chloro-4- methylsulfonylbenzoyl) bicyclo[3.2.1]octane-2,4- dione. Retrieved from [Link]

  • European Union. (2023). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

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  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

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A Technical Guide to Commercially Available Bicyclo[3.2.1]octan-2-one Analogs for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Bicyclo[3.2.1]octane Scaffold

The bicyclo[3.2.1]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis. Its unique conformational constraints and the spatial arrangement of its substituents make it an attractive template for the design of novel therapeutic agents. The bicyclo[3.2.1]octan-2-one core, in particular, serves as a versatile synthetic intermediate, allowing for functionalization at various positions to explore chemical space and optimize biological activity.

This technical guide provides a comprehensive overview of commercially available this compound analogs, offering researchers, scientists, and drug development professionals a valuable resource for sourcing these important building blocks. We will delve into the structural diversity of available analogs, their key suppliers, and the underlying synthetic strategies that enable their production. Furthermore, this guide will present a detailed experimental protocol for a common transformation, embodying the principles of scientific integrity and reproducibility.

The strategic importance of this scaffold is underscored by its presence in a wide array of biologically active natural products, including diterpenes like kauranes and gibberellanes.[1] The rigid framework allows for the precise positioning of pharmacophoric elements, which can lead to high-affinity interactions with biological targets. Consequently, synthetic derivatives of the bicyclo[3.2.1]octane core have been explored for various therapeutic applications.

Commercially Available this compound Analogs: A Curated Catalog

The commercial availability of a diverse range of this compound analogs is crucial for accelerating drug discovery programs. The following tables provide a curated list of representative analogs, categorized by their substitution patterns. This is not an exhaustive list, but rather a snapshot of the types of building blocks that are readily accessible to researchers.

Table 1: Parent and Simple Alkylated Analogs
StructureIUPAC NameCAS NumberRepresentative Suppliers

This compound5019-82-9Sigma-Aldrich, Biosynth[2], Amadis Chemical[3]

3-Methylthis compound10443425 (ChemSpider ID)Angene Chemical (as sodium salt of the corresponding carboxylic acid)[4]
Table 2: Carboxylic Acid and Ester Derivatives
StructureIUPAC NameCAS NumberRepresentative Suppliers

bicyclo[3.2.1]octane-3-carboxylic acid6221-65-4BLDpharm[5], ChemScene[6]

bicyclo[3.2.1]octane-1-carboxylic acid6221-65-4Sigma-Aldrich
Table 3: Amine and Amide Derivatives
StructureIUPAC NameCAS NumberRepresentative Suppliers

8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acidN/AAChemBlock[7]

Synthetic Strategies: From Benchtop to Bulk

The commercial availability of these analogs is underpinned by robust and scalable synthetic methodologies. Understanding these synthetic routes is crucial for researchers, as it provides insights into potential impurities and allows for the in-house synthesis of novel derivatives.

Organocatalytic Asymmetric Domino Reactions: A Modern Approach

A powerful and elegant strategy for the synthesis of substituted bicyclo[3.2.1]octan-2-ones is the organocatalytic asymmetric domino Michael-Henry reaction.[8][9] This approach allows for the construction of the bicyclic core with multiple stereocenters in a single, atom-economical step. The causality behind this choice of methodology lies in the ability of chiral organocatalysts, such as proline derivatives, to effectively control the stereochemical outcome of the reaction, leading to enantiomerically enriched products.[8][9]

The general workflow for this reaction is depicted in the following diagram:

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Domino Reaction cluster_product Product 1_4_cyclohexanedione 1,4-Cyclohexanedione michael_addition Michael Addition 1_4_cyclohexanedione->michael_addition nitroalkene Nitroalkene nitroalkene->michael_addition organocatalyst Chiral Organocatalyst (e.g., Proline derivative) organocatalyst->michael_addition henry_reaction Intramolecular Henry Reaction michael_addition->henry_reaction Intermediate bicyclo_product Substituted this compound henry_reaction->bicyclo_product

Caption: Organocatalytic Domino Michael-Henry Reaction Workflow.

This self-validating system relies on the precise orchestration of two sequential reactions. The initial Michael addition of 1,4-cyclohexanedione to a nitroalkene is followed by an intramolecular Henry (nitro-aldol) reaction, which closes the second ring to form the bicyclo[3.2.1]octane skeleton. The use of a chiral organocatalyst ensures that the product is formed with high diastereo- and enantioselectivity.

Classical Synthetic Routes: Building from Natural Products

Another well-established approach involves the transformation of readily available natural products, such as carvone.[10] This strategy often involves a multi-step sequence, but it provides access to highly functionalized and enantiopure bicyclo[3.2.1]octane systems. The logic behind this approach is the utilization of the inherent chirality of the starting material to produce enantiomerically pure products.

A representative transformation from carvone is illustrated below:

G carvone Carvone (Chiral Starting Material) imda Intramolecular Diels-Alder Reaction carvone->imda tricyclic_intermediate Tricyclic Intermediate imda->tricyclic_intermediate ring_opening Regioselective Ring Opening tricyclic_intermediate->ring_opening bicyclo_product Functionalized Bicyclo[3.2.1]octane ring_opening->bicyclo_product

Caption: Synthesis of Bicyclo[3.2.1]octanes from Carvone.

This pathway typically involves an intramolecular Diels-Alder reaction to construct a tricyclic intermediate, followed by a regioselective cleavage of one of the rings to unveil the desired bicyclo[3.2.1]octane framework.[10]

Experimental Protocol: A Representative Transformation

To ensure the trustworthiness and practical utility of this guide, we provide a detailed, step-by-step methodology for a common transformation involving a this compound derivative. The following protocol is adapted from a literature procedure for the reduction of this compound to the corresponding alcohol, a common step in the elaboration of this scaffold.

Objective: To reduce this compound to Bicyclo[3.2.1]octan-2-ol.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over a period of 15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases. Self-validation: The cessation of gas evolution indicates that the excess reducing agent has been neutralized.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

  • Workup: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude bicyclo[3.2.1]octan-2-ol can be purified by column chromatography on silica gel if necessary.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The spectral data should be compared with literature values for bicyclo[3.2.1]octan-2-ol.[11]

Conclusion

The this compound core and its analogs represent a valuable class of building blocks for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of the commercially available analogs, their suppliers, and the synthetic strategies employed in their preparation. By understanding the commercial landscape and the underlying chemistry, researchers can more effectively leverage these powerful scaffolds in their drug discovery and chemical biology endeavors. The provided experimental protocol serves as a practical example of how these compounds can be utilized in the laboratory, emphasizing the importance of robust and reproducible methodologies.

References

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  • Barrero, A. F., et al. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
  • Google Patents. Dioxa-bicyclo[3.2.
  • Google Patents. Dioxa-bicyclo[3.2.
  • Tsakos, M., et al. Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Semantic Scholar. 2013.
  • MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]

  • PubChemLite. This compound (C8H12O). [Link]

  • Sci-Hub. ChemInform Abstract: Organocatalytic Asymmetric Domino Michael—Henry Reaction for the Synthesis of Substituted Bicyclo[3.2.1]octan‐2‐ones.
  • Canadian Science Publishing. 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. [Link]

  • ACS Publications. Bicyclo[3.2.1]octenones as building blocks in natural products synthesis. 1. Formal synthesis of (.+-.)-mussaenoside and (.+-.)-8-epiloganin aglycons. [Link]

  • ACS Publications. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. [Link]

  • The Good Scents Company. 3-pentyl this compound. [Link]

  • Loughborough University Research Repository. Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. [Link]

  • J-STAGE. Friedel-Crafts Transannular Alkylation of Benzene with (Z,Z)-1,5-Cyclooctadiene. A Correction of the Product Assignments. [Link]

  • ResearchGate. (PDF) Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. [Link]

  • Angene Chemical. sodium;3-methylbicyclo[3.2.1]octane-3-carboxylate. [Link]

  • Sci-Hub. 8‐Oxabicyclo[3.2.
  • Organic Syntheses. bicyclo[3.2.1]octan-3-one. [Link]

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Sources

Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Reactivity of Bicyclo[3.2.1]octan-2-one

The bicyclo[3.2.1]octane ring system is a privileged scaffold in the landscape of organic chemistry. Its rigid, three-dimensional architecture is a cornerstone of numerous biologically active natural products, including sesquiterpenes, diterpenes, and various alkaloids.[1] This structural motif's prevalence has driven the development of synthetic methodologies to access and functionalize it, positioning this compound as a versatile and pivotal intermediate for constructing molecular complexity.[2][3]

This guide provides an in-depth exploration of the fundamental reactivity of this compound. Moving beyond a simple catalog of reactions, we will dissect the underlying stereoelectronic principles that govern its chemical behavior. For researchers in medicinal chemistry and drug development, a deep understanding of this ketone's reactivity is essential for leveraging its structural features to design novel molecular entities with precisely controlled three-dimensional orientations.

Core Structural and Stereochemical Landscape

The reactivity of this compound is intrinsically linked to its constrained bicyclic structure. The framework consists of a six-membered ring in a strained chair-like conformation fused to a five-membered ring. This fusion creates two distinct faces for chemical attack: the sterically unencumbered exo face and the sterically hindered endo face, which is shielded by the C8 methylene bridge.

This inherent facial bias is the single most important factor dictating the stereochemical outcome of most transformations. Incoming reagents, particularly those of significant steric bulk, will almost invariably approach from the exo face.

Caption: Structure and key stereochemical features of this compound.

Reactivity at the Carbonyl Center: Nucleophilic Additions

The polarized carbon-oxygen double bond at C2 is the primary site of reactivity. Nucleophilic attack is the most fundamental transformation, with stereoselectivity being the key consideration.

Reduction to Bicyclo[3.2.1]octan-2-ol

The reduction of the ketone to the corresponding alcohol is a foundational reaction that exemplifies the principle of steric approach control.

  • Causality of Stereoselection: Hydride reagents, such as sodium borohydride (NaBH₄), are relatively small and will preferentially attack the carbonyl from the less hindered exo face. This trajectory pushes the resulting hydroxyl group into the endo position, making the endo-alcohol the major diastereomer.

start This compound intermediate [H] attack fromExo face start->intermediate NaBH₄, MeOH product endo-Bicyclo[3.2.1]octan-2-ol (Major Product) intermediate->product Protonation cluster_0 Kinetic Control cluster_1 Thermodynamic Control start This compound k_base LDA, THF, -78 °C start->k_base t_base NaH, THF, RT start->t_base k_enolate C3-Enolate (Less Substituted) k_base->k_enolate k_product 3-exo-Alkyl Product k_enolate->k_product R-X t_enolate C1-Enolate (More Substituted) t_base->t_enolate t_product 1-Alkyl Product t_enolate->t_product R-X

Sources

Methodological & Application

Introduction: The Strategic Value of the Bicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Organocatalytic Synthesis of Substituted Bicyclo[3.2.1]octan-2-ones

The bicyclo[3.2.1]octane framework is a privileged structural motif, forming the core of numerous biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional architecture is of significant interest to drug development professionals for its ability to present substituents in well-defined spatial orientations, making it an ideal scaffold for probing biological targets. Historically, the construction of this bicyclic system, particularly in an enantiomerically pure form, involved multi-step, often arduous synthetic sequences.[2]

The advent of organocatalysis has revolutionized the approach to synthesizing these complex structures.[1] By utilizing small, chiral organic molecules as catalysts, chemists can now construct intricate frameworks like the bicyclo[3.2.1]octan-2-one skeleton in a single, highly stereocontrolled step. These methods are not only efficient but also align with the principles of green chemistry, often avoiding the use of toxic heavy metals.[1] This guide provides an in-depth exploration of a powerful organocatalytic domino reaction for synthesizing substituted bicyclo[3.2.1]octan-2-ones, focusing on the underlying mechanisms, experimental protocols, and practical insights for researchers in the field.

Mechanistic Underpinnings: A Domino Michael-Henry Reaction

A highly effective strategy for constructing the this compound core is the asymmetric domino Michael-Henry reaction.[3][4] This one-pot sequence rapidly builds molecular complexity from simple, achiral starting materials—typically a 1,4-dicarbonyl compound and a nitroalkene—creating up to four contiguous stereocenters with exceptional control.[3][4]

The success of this transformation hinges on the use of a bifunctional organocatalyst, which orchestrates the entire cascade. A proline-derived catalyst bearing a thioxotetrahydropyrimidinone moiety has proven particularly effective.[3] The reaction proceeds through a dual-activation mechanism:

  • Enamine Activation: The secondary amine of the catalyst reversibly condenses with the 1,4-cyclohexanedione (nucleophile) to form a chiral enamine intermediate. This activation mode increases the HOMO of the nucleophile, making it more reactive for the subsequent Michael addition.

  • Electrophile Activation: Simultaneously, the thiourea or similar hydrogen-bond-donating group on the catalyst activates the nitroalkene (electrophile) by forming hydrogen bonds with the nitro group. This interaction lowers the LUMO of the nitroalkene and holds it in a specific orientation relative to the enamine.

  • Stereocontrolled Michael Addition: The activated enamine attacks the activated nitroalkene in a highly organized, chiral environment dictated by the catalyst. This step sets the initial stereochemistry.

  • Intramolecular Henry (nitro-aldol) Reaction: Following hydrolysis of the resulting iminium ion, the newly formed enolate undergoes an intramolecular cyclization. The nitro group attacks the remaining ketone, forging the second ring and establishing the final stereocenters of the bicyclo[3.2.1]octane core.

This elegant sequence ensures that the entire transformation proceeds as a single, stereochemically coherent event, leading to a single diastereomer with high enantiopurity.[3]

Domino Michael-Henry Catalytic Cycle cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle Dione Dione Nitroalkene Nitroalkene Activation Dual Activation (H-Bonding) Nitroalkene->Activation Catalyst Catalyst Catalyst->Activation Enamine Chiral Enamine Formation Michael Stereoselective Michael Addition Enamine->Michael Activation->Michael Hydrolysis Iminium Hydrolysis & Catalyst Regen. Michael->Hydrolysis Hydrolysis->Catalyst Regenerated Henry Intramolecular Henry Reaction Hydrolysis->Henry Intermediate Product This compound Henry->Product Experimental_Workflow start Start reagents 1. Reagent Prep Add Dione (0.2 mmol), Catalyst (10 mol%), 4-NBA (10 mol%), THF (0.25 mL), H₂O (50 µL) to vial. start->reagents add_nitro 2. Add Nitroalkene (0.1 mmol) reagents->add_nitro react 3. Reaction Stir at RT for 24h add_nitro->react workup 4. Workup Concentrate & Purify via Flash Chromatography react->workup analyze 5. Analysis Characterize product (NMR, HPLC for ee) workup->analyze end End analyze->end

Sources

Enantioselective Synthesis of Bicyclo[3.2.1]octan-2-one: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane framework is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1][2][3][4] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, which is crucial for specific molecular interactions with biological targets. Consequently, the development of efficient and stereocontrolled methods for the synthesis of enantiomerically pure bicyclo[3.2.1]octan-2-ones is of paramount importance to researchers in medicinal chemistry and drug discovery.[5] This application note provides a detailed overview of contemporary strategies for the enantioselective synthesis of this key structural unit, with a focus on organocatalytic domino reactions and approaches from the chiral pool.

Strategic Approaches to Enantioselective Synthesis

The asymmetric construction of the bicyclo[3.2.1]octan-2-one skeleton can be broadly categorized into two main strategies:

  • Catalytic Asymmetric Domino Reactions: These elegant one-pot transformations construct the bicyclic core with high stereocontrol from relatively simple acyclic or monocyclic precursors. Organocatalysis has emerged as a particularly powerful tool in this context.[1][6]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as natural products, to impart chirality to the final bicyclic structure.

This guide will delve into both strategies, providing detailed protocols and mechanistic insights to enable researchers to select and implement the most suitable method for their specific synthetic goals.

Organocatalytic Domino Reactions: A Powerful and Efficient Strategy

Organocatalysis has revolutionized asymmetric synthesis by offering a green and often more sustainable alternative to metal-based catalysts.[1] In the context of this compound synthesis, domino reactions, such as Michael-Henry and Michael-Aldol sequences, have proven to be exceptionally effective.[1][7][8]

Organocatalytic Asymmetric Domino Michael-Henry Reaction

A notable example is the reaction between 1,4-cyclohexanedione and nitroalkenes, which furnishes highly functionalized bicyclo[3.2.1]octane derivatives with the creation of four contiguous stereogenic centers in a single operation.[7][8]

Mechanism Insight: The reaction is believed to proceed through an enamine activation mode. A chiral secondary amine catalyst, such as a proline derivative, reacts with the 1,4-cyclohexanedione to form a chiral enamine. This enamine then undergoes a stereoselective Michael addition to the nitroalkene. The resulting intermediate subsequently undergoes an intramolecular Henry (nitro-aldol) reaction to construct the bicyclic ring system. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst.

Michael_Henry_Domino cluster_0 Catalytic Cycle 1_4_CHD 1,4-Cyclohexanedione Enamine Chiral Enamine Intermediate 1_4_CHD->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct Bicyclo_Product This compound Derivative Michael_Adduct->Bicyclo_Product Intramolecular Henry Reaction Catalyst_Regen Catalyst Regeneration Bicyclo_Product->Catalyst_Regen Catalyst_Regen->Catalyst

Figure 1: Catalytic cycle of the organocatalytic domino Michael-Henry reaction.

Experimental Protocol: Asymmetric Synthesis of a Substituted this compound [7]

This protocol is a representative example of the organocatalytic domino Michael-Henry reaction.

Materials:

  • 1,4-Cyclohexanedione

  • Substituted nitroalkene (e.g., (E)-2-nitro-1-phenylprop-1-ene)

  • Proline-derived bifunctional organocatalyst (e.g., Catalyst I as described in the cited literature)

  • 4-Nitrobenzoic acid (4-NBA)

  • Deionized water

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add 1,4-cyclohexanedione (0.2 mmol, 2.0 equiv.).

  • Add the proline-derived catalyst I (10 mol%) and 4-nitrobenzoic acid (10 mol%).

  • Add dry THF (0.25 mL) to the vial.

  • Add the substituted nitroalkene (0.1 mmol, 1.0 equiv.) to the reaction mixture.

  • Finally, add deionized water (50 µL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Data Summary:

EntryNitroalkene (Ar, R)Yield (%)ee (%)
1Ph, H9196
24-OMe-Ph, H5694
34-Cl-Ph, H7291
42-NO₂-Ph, H8986
54-NO₂-Ph, H7397
6Ph, Me7095
Data adapted from Tsakos, M., et al. (2013).[7]

Chiral Pool Synthesis: Leveraging Nature's Chirality

An alternative and powerful strategy for obtaining enantiomerically pure compounds is to start from readily available chiral molecules. Carvone, a monoterpene available in both (R)- and (S)-enantiomeric forms, is an excellent chiral building block for the synthesis of bicyclo[3.2.1]octanes.[2]

Synthesis from Carvone via Intramolecular Diels-Alder Reaction

This approach involves the transformation of carvone into a 5-vinyl-1,3-cyclohexadiene intermediate, which then undergoes an intramolecular Diels-Alder (IMDA) reaction to construct a tricyclic system. Subsequent regioselective cleavage of the cyclopropane ring in the tricyclic intermediate furnishes the desired bicyclo[3.2.1]octane skeleton.[2]

Carvone_Synthesis Carvone (R)- or (S)-Carvone Beta_Keto_Ester β-Keto Ester Intermediate Carvone->Beta_Keto_Ester Mander's Methoxycarbonylation Vinyl_Cyclohexadiene 5-Vinyl-1,3-cyclohexadiene Intermediate Beta_Keto_Ester->Vinyl_Cyclohexadiene Multi-step Conversion Tricyclic_Intermediate Tricyclo[3.2.1.0²,⁷]octan-3-one Intermediate Vinyl_Cyclohexadiene->Tricyclic_Intermediate Intramolecular Diels-Alder Bicyclo_Product Enantiopure Bicyclo[3.2.1]octane Tricyclic_Intermediate->Bicyclo_Product Regioselective Cyclopropane Cleavage

Sources

Application Notes and Protocols for the Synthesis of Bicyclo[3.2.1]octane Systems via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold and the Diels-Alder Reaction

The bicyclo[3.2.1]octane framework is a prevalent and vital structural motif found in a vast array of biologically active natural products, including sesquiterpenes, diterpenes, and alkaloids.[1] Its rigid, three-dimensional architecture often imparts potent and selective biological activity, making it a highly sought-after target in medicinal chemistry and drug development. The efficient construction of this bicyclic system is, therefore, a significant challenge and a testament to the power of modern synthetic organic chemistry.

Among the myriad of synthetic strategies, the Diels-Alder reaction stands out as a particularly elegant and powerful tool for the formation of the bicyclo[3.2.1]octane core. This pericyclic [4+2] cycloaddition offers a convergent and often highly stereocontrolled route to complex cyclic systems from relatively simple, well-defined precursors. Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully employed, providing access to a diverse range of functionalized bicyclo[3.2.1]octane derivatives.

This application note provides a comprehensive overview of key Diels-Alder approaches for the synthesis of bicyclo[3.2.1]octane systems. We will delve into the mechanistic principles that govern these transformations, present detailed experimental protocols for both intermolecular and intramolecular strategies, and offer practical guidance on troubleshooting and optimization.

Mechanistic Principles and Strategic Considerations

The formation of the bicyclo[3.2.1]octane skeleton via a Diels-Alder reaction is not always straightforward and requires careful consideration of the diene and dienophile components, as well as the reaction conditions. The key to success lies in designing a reaction that either directly forms the bicyclo[3.2.1]octane system or generates an intermediate that can be readily converted to the desired scaffold.

Intermolecular Approaches: Tandem Reactions and Catalysis

A powerful strategy involves a tandem reaction sequence where an initial Diels-Alder cycloaddition is followed by an in-situ cyclization to construct the bicyclo[3.2.1]octane framework. A notable example is the scandium-catalyzed reaction of a diene and an enone, which proceeds through a Diels-Alder cycloaddition followed by an intramolecular oxidative cyclization.[1]

The mechanism, as illustrated below, likely involves the initial formation of a Diels-Alder adduct. This intermediate then undergoes a subsequent intramolecular cyclization and oxidation to yield the final, highly functionalized bicyclo[3.2.1]octane product. The use of a Lewis acid catalyst, such as scandium triflate, is crucial for activating the dienophile and promoting the initial cycloaddition.[1]

Diene Diene DA_Adduct Diels-Alder Adduct Diene->DA_Adduct Enone Enone Enone->DA_Adduct Catalyst Sc(OTf)₃ Catalyst->Enone Activation Cyclization_Intermediate Cyclization Intermediate DA_Adduct->Cyclization_Intermediate Intramolecular Cyclization Product Bicyclo[3.2.1]octane Cyclization_Intermediate->Product Oxidation

Caption: Scandium-catalyzed tandem Diels-Alder/cyclization.

Intramolecular Diels-Alder (IMDA) Approaches: The Power of Tethered Reactants

The intramolecular Diels-Alder (IMDA) reaction is a particularly effective strategy for the synthesis of bicyclo[3.2.1]octane systems. By tethering the diene and dienophile within the same molecule, the entropic barrier to reaction is significantly reduced, often allowing the cycloaddition to proceed under milder conditions and with high stereocontrol.

A classic example is the IMDA of a 5-vinyl-1,3-cyclohexadiene, which can be generated from readily available starting materials like carvone.[2] This reaction initially forms a tricyclo[3.2.1.0²·⁷]octane intermediate, which possesses a strained cyclopropane ring. Subsequent cleavage of this three-membered ring, either through radical or acid-catalyzed nucleophilic addition, furnishes the desired bicyclo[3.2.1]octane framework.[2]

The stereochemical outcome of the IMDA reaction is highly dependent on the geometry of the transition state. The tether connecting the diene and dienophile imposes significant conformational constraints, often leading to the preferential formation of a single diastereomer.

Substrate 5-Vinyl-1,3-cyclohexadiene Transition_State Exo/Endo Transition State Substrate->Transition_State Heat Tricyclic_Intermediate Tricyclo[3.2.1.0²·⁷]octane Transition_State->Tricyclic_Intermediate IMDA Product Bicyclo[3.2.1]octane Tricyclic_Intermediate->Product Cyclopropane Opening

Caption: Intramolecular Diels-Alder of a 5-vinyl-1,3-cyclohexadiene.

Experimental Protocols and Methodologies

The following protocols are representative examples of the Diels-Alder strategies discussed above. Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.

Protocol 1: Scandium-Catalyzed Intermolecular Diels-Alder/Cyclization

This protocol is adapted from the work of Chen and coworkers and describes a cross-coupling strategy for the formation of a highly functionalized bicyclo[3.2.1]octane.[1]

Materials:

  • Diene (1.0 equiv)

  • Enone (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

  • Iodine (I₂, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diene (e.g., 0.2 mmol, 1.0 equiv), enone (0.24 mmol, 1.2 equiv), and Sc(OTf)₃ (0.02 mmol, 10 mol%).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add iodine (0.4 mmol, 2.0 equiv) and DMSO (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired bicyclo[3.2.1]octane.

Protocol 2: Intramolecular Diels-Alder of a Carvone-Derived Diene

This protocol is based on the synthesis of a tricyclo[3.2.1.0²·⁷]octane intermediate from carvone, as described in the literature.[2] The subsequent cyclopropane ring opening to the bicyclo[3.2.1]octane is a separate step.

Materials:

  • Carvone-derived 5-vinyl-1,3-cyclohexadiene (1.0 equiv)

  • Toluene, anhydrous and degassed

  • Propylene oxide (acid scavenger)

  • Heavy-walled sealed tube

Procedure:

  • Dissolve the carvone-derived 5-vinyl-1,3-cyclohexadiene (e.g., 100 mg) in anhydrous, degassed toluene (5 mL) in a heavy-walled sealed tube.

  • Add a small amount of propylene oxide (e.g., 0.1 mL) to act as an acid scavenger.

  • Seal the tube under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 190 °C in an oil bath or heating mantle for 48 hours.

  • Cool the reaction to room temperature and carefully open the sealed tube.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude tricyclo[3.2.1.0²·⁷]octane intermediate by silica gel column chromatography.

Note: The subsequent cyclopropane ring opening can be achieved under various conditions, such as treatment with a radical initiator (e.g., AIBN and Bu₃SnH) or acid-catalyzed nucleophilic addition (e.g., methanol and p-toluenesulfonic acid).[2]

Data Presentation: A Comparative Overview of Diels-Alder Approaches

The choice of Diels-Alder strategy will depend on the desired substitution pattern and stereochemistry of the target bicyclo[3.2.1]octane. The following table summarizes key features of the discussed approaches.

Strategy Diene Dienophile Key Reagents/Catalysts Typical Conditions Yield Key Stereochemical Feature Reference
Intermolecular TandemSubstituted 1,3-dieneα,β-Unsaturated ketoneSc(OTf)₃, I₂, DMSO60 °C, DCMModerate to GoodDiastereoselective[1]
Intramolecular (IMDA)5-Vinyl-1,3-cyclohexadieneTethered alkeneNone (thermal)190 °C, TolueneGoodHigh facial selectivity[2]
Intermolecular (Heteroatom bridge)Diene on 8-oxabicyclo[3.2.1]octaneN-phenylmaleimideNone (thermal)Refluxing tolueneGood to ExcellentHigh facial diastereoselectivity

Troubleshooting and Optimization

Low Yield:

  • Intermolecular reactions: Increase the concentration of reactants. For Lewis acid-catalyzed reactions, ensure the catalyst is active and used in the optimal loading. Consider screening different Lewis acids.

  • Intramolecular reactions: High temperatures can lead to decomposition. If the desired reaction is not proceeding, consider using a more activated dienophile or a Lewis acid catalyst to lower the activation energy. Ensure the starting material is pure, as impurities can inhibit the reaction.

Poor Stereoselectivity:

  • Intermolecular reactions: The endo/exo selectivity can often be influenced by the choice of catalyst and solvent. Lewis acids typically enhance endo selectivity. Lowering the reaction temperature may also improve selectivity.

  • Intramolecular reactions: The stereochemical outcome is largely dictated by the structure of the tether. Modifying the tether length or rigidity can alter the preferred transition state geometry and thus the stereoselectivity.

Side Reactions:

  • Polymerization: Dienes, especially electron-rich ones, can be prone to polymerization at high temperatures. Use of an inhibitor or running the reaction at a lower temperature with a catalyst may be beneficial.

  • Retro-Diels-Alder: The Diels-Alder reaction is reversible. If the product is unstable at high temperatures, a retro-Diels-Alder reaction can occur. Running the reaction at the lowest possible temperature to achieve a reasonable rate is advisable.

Conclusion

The Diels-Alder reaction provides a robust and versatile platform for the synthesis of the medicinally important bicyclo[3.2.1]octane scaffold. Both intermolecular and intramolecular strategies offer unique advantages in terms of convergence and stereocontrol. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are paramount to achieving success in the synthesis of these complex and valuable molecules. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in natural product synthesis and drug discovery.

References

  • Beaudry, C. M. Intramolecular Diels−Alder Reactions of 5-Vinyl-1,3-cyclohexadienes. The Journal of Organic Chemistry, 2004 , 69 (21), 7333–7338. [Link]

  • Chen, Q.-A., et al. Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 2023 , 25 (11), 1878–1882. [Link]

  • Marco-Contelles, J., et al. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 2004 , 9 (4), 289-300. [Link]

  • Roush, W. R., et al. Stereochemical aspects of the intramolecular Diels-Alder reactions of deca-2,7,9-trienoate esters. 3. Thermal, Lewis acid catalyzed, and asymmetric cyclizations. Journal of the American Chemical Society, 1982 , 104 (8), 2269–2283. [Link]

  • Vera, N., et al. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. ResearchGate, 2004 . [Link]

Sources

Application Notes & Protocols: Baeyer-Villiger Oxidation of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Oxygen Insertion in a Bridged Bicyclic System

The Baeyer-Villiger oxidation stands as a cornerstone transformation in modern organic synthesis, enabling the conversion of ketones to esters, and cyclic ketones to lactones, through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction has proven indispensable for the synthesis of complex molecules, including natural products and pharmaceuticals, due to its reliability and predictable stereochemistry.[3] This guide provides an in-depth exploration of the Baeyer-Villiger oxidation as applied to bicyclo[3.2.1]octan-2-one, a common bridged bicyclic ketone.

The rigid, strained framework of this compound presents a unique substrate for this reaction, where the regiochemical outcome—the selective migration of one of the two α-carbons—is governed by a confluence of electronic and stereoelectronic factors.[2] Understanding and controlling this selectivity is paramount for synthetic chemists aiming to leverage the resulting lactones as versatile intermediates. This document will detail the mechanistic underpinnings, compare classical chemical methods with modern biocatalytic approaches, provide validated experimental protocols, and discuss the critical safety considerations inherent to this powerful oxidative rearrangement.

Part 1: The Mechanistic Landscape & Regiochemical Considerations

The Baeyer-Villiger oxidation proceeds through a two-step mechanism.[3] First, the peroxyacid performs a nucleophilic attack on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[1] The second, rate-determining step involves a concerted rearrangement where one of the adjacent carbon centers migrates to the neighboring oxygen atom, displacing a carboxylate leaving group.[1][4]

BV_Mechanism cluster_step1 Step 1: Criegee Intermediate Formation cluster_step2 Step 2: Concerted Rearrangement Ketone This compound Criegee Criegee Intermediate (Tetrahedral Adduct) Ketone->Criegee Nucleophilic Attack Peracid Peroxyacid (RCO3H) Peracid->Criegee Criegee_copy Criegee Intermediate Lactone Lactone Product CarboxylicAcid Carboxylic Acid (Byproduct) Criegee_copy->Lactone [1,2]-Sigmatropic Shift (Rate-Determining Step) Criegee_copy->CarboxylicAcid

Figure 1: General workflow of the Baeyer-Villiger oxidation mechanism.

Predicting the Outcome: The Principle of Migratory Aptitude

The regioselectivity of the Baeyer-Villiger oxidation is dictated by the inherent migratory aptitude of the groups attached to the carbonyl. The group better able to stabilize a partial positive charge in the transition state will preferentially migrate.[5][6] The established order is generally: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[1]

In the case of this compound, the carbonyl is flanked by a secondary carbon (C3) and a tertiary bridgehead carbon (C1). Based on the principle of migratory aptitude, the tertiary C1 is the expected migrating group. This leads to the formation of the "normal" or "expected" lactone, 2-oxabicyclo[4.2.1]nonan-3-one . Migration of the secondary C3 would yield the "abnormal" lactone, 3-oxabicyclo[4.2.1]nonan-2-one .

The preference for the migration of the more substituted carbon is not only due to its superior ability to stabilize a positive charge but is also influenced by stereoelectronic effects. The migrating group's σ-orbital must align anti-periplanar to the weak O-O bond in the Criegee intermediate to facilitate optimal orbital overlap for the rearrangement.[2]

Regioselectivity cluster_pathways Potential Migration Pathways Ketone This compound PathwayA Pathway A: Migration of Tertiary C1 (Bridgehead) Ketone->PathwayA More Stable Transition State PathwayB Pathway B: Migration of Secondary C3 Ketone->PathwayB Less Stable Transition State ProductA 2-Oxabicyclo[4.2.1]nonan-3-one ('Normal' Product - Favored) PathwayA->ProductA ProductB 3-Oxabicyclo[4.2.1]nonan-2-one ('Abnormal' Product - Disfavored) PathwayB->ProductB

Figure 2: Regioselectivity in the oxidation of this compound.

Part 2: Experimental Approaches and Protocols

Two primary methodologies are employed for the Baeyer-Villiger oxidation of this compound: classical oxidation with peroxyacids and modern biocatalytic oxidation using Baeyer-Villiger Monooxygenases (BVMOs).

Method A: Classical Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This is the most common and straightforward method for performing a Baeyer-Villiger oxidation in a research setting. Peroxyacids like m-CPBA are effective, but they are also potentially explosive and require careful handling.[3] The reaction is typically buffered, often with sodium bicarbonate or sodium phosphate, to prevent transesterification or hydrolysis side reactions catalyzed by the acidic byproduct (meta-chlorobenzoic acid).

Protocol 1: Representative Procedure for m-CPBA Oxidation

This protocol is a representative procedure based on established methods for similar bicyclic ketones.[7] Researchers should perform small-scale trials to optimize conditions for their specific substrate purity and scale.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (approx. 0.1 M concentration), add a solid buffer such as sodium bicarbonate (NaHCO₃, 3.0 eq) or disodium hydrogen phosphate (Na₂HPO₄, 3.0 eq).

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Add m-CPBA (77% purity, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Stir vigorously for 20 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with fresh CH₂Cl₂. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic byproduct) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.[1]

  • Purification: Purify the crude lactone product by flash column chromatography on silica gel to yield the desired product, predominantly 2-oxabicyclo[4.2.1]nonan-3-one.

Method B: Biocatalytic Oxidation with Baeyer-Villiger Monooxygenases (BVMOs)

Biocatalysis offers a "green" and highly selective alternative to classical chemical methods.[8][9] Baeyer-Villiger Monooxygenases are flavin-dependent enzymes that use molecular oxygen and a reducing equivalent (NADPH or NADH) to perform the oxygen insertion.[8] These reactions are performed in aqueous buffer under mild conditions (neutral pH, room temperature) and can exhibit exceptional chemo-, regio-, and enantioselectivity.[1][9] Often, whole recombinant cells (e.g., E. coli) overexpressing a specific BVMO are used, which conveniently provides the necessary cofactor regeneration machinery.[1]

A key feature of BVMOs is their potential to exhibit regioselectivity that is contrary to the established chemical migratory aptitude rules.[10] While chemical oxidation of this compound is expected to yield the "normal" lactone, certain BVMOs may favor the formation of the "abnormal" lactone due to steric constraints within the enzyme's active site that dictate substrate binding and the trajectory of the rearrangement.[10][11]

Enzyme TypeTypical RegioselectivityKey Features
CHMO (Cyclohexanone Monooxygenase)Often favors the "normal" lactone.Well-studied, broad substrate scope.[1]
CPMO (Cyclopentanone Monooxygenase)Can favor the "abnormal" lactone.Different substrate preferences compared to CHMO.[1]
HAPMO (4-hydroxyacetophenone monooxygenase)Variable; can produce "abnormal" lactones.Known for unique regioselectivity with certain substrates.[10]

Table 1: Common Baeyer-Villiger Monooxygenases and their general regioselective tendencies.

Protocol 2: Representative Procedure for Whole-Cell Biocatalytic Oxidation

This protocol is a generalized procedure for a whole-cell biotransformation. Specific conditions such as cell density, substrate concentration, and incubation time will vary depending on the specific BVMO-expressing strain and should be optimized.

  • Cell Preparation: Grow the recombinant E. coli strain expressing the desired BVMO in a suitable rich medium (e.g., LB or TB) with the appropriate antibiotic and inducer (e.g., IPTG) to an optimal cell density (e.g., OD₆₀₀ of 2-4).

  • Bioreaction Setup: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0) to a final concentration of 10-20 g/L cell dry weight. A co-solvent like DMSO (1-2% v/v) may be used to aid substrate solubility.

  • Substrate Addition: Add this compound to the cell suspension. Substrate concentration should be optimized to avoid toxicity, typically starting in the range of 1-5 mM.[1]

  • Incubation: Incubate the reaction mixture in a shaking incubator (e.g., 25-30 °C, 200-250 rpm) to ensure adequate aeration. A glucose source may be added to facilitate cofactor regeneration.

  • Monitoring: Monitor the conversion of the ketone and the formation of the lactone product(s) over time (24-48 h) by extracting aliquots with an organic solvent (e.g., ethyl acetate) and analyzing via GC-MS.

  • Extraction: Once sufficient conversion is achieved, saturate the aqueous mixture with NaCl and perform an exhaustive extraction with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate and quantify the resulting lactone regioisomers.

Part 3: Safety and Handling

Chemical Hazards:

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent that is flammable and can be shock-sensitive, especially when dry. It is a skin and eye irritant. Always handle in a chemical fume hood, avoid friction and impact, and never store in a tightly sealed container. Quench any excess reagent carefully.

  • Organic Solvents (e.g., Dichloromethane): Handle in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for each solvent.

Biological Hazards:

  • Recombinant E. coli strains are generally considered Biosafety Level 1 (BSL-1) organisms. However, good microbiological practices should always be followed. All biological waste should be decontaminated (e.g., with bleach or by autoclaving) before disposal.

Conclusion and Outlook

The Baeyer-Villiger oxidation of this compound is a powerful reaction for accessing valuable oxabicyclo[4.2.1]nonanone scaffolds. The regiochemical outcome can be reliably predicted for chemical oxidants based on established migratory aptitudes, favoring the migration of the tertiary bridgehead carbon. This provides a direct synthetic route to 2-oxabicyclo[4.2.1]nonan-3-one. Furthermore, the advent of biocatalysis with Baeyer-Villiger Monooxygenases opens exciting possibilities for altering this innate regioselectivity, potentially providing access to the "abnormal" 3-oxabicyclo[4.2.1]nonan-2-one regioisomer under environmentally benign conditions. The choice between a classical chemical approach and a biocatalytic one will depend on the desired regioisomer, scale, and available resources. Careful planning and adherence to safety protocols are essential for the successful and safe execution of this versatile oxidation.

References

  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2011). Baeyer–Villiger Oxidation. In Science of Synthesis: Water in Organic Synthesis (Vol. 1, pp. 567-610). Thieme. [URL not available]
  • de Gonzalo, G., & Fraaije, M. W. (2010). Recent Developments in the Application of Baeyer–Villiger Monooxygenases as Biocatalysts. ChemBioChem, 11(15), 2208-2231. [Link]

  • Bisagni, D., & Riebel, A. (2019). Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. ACS Catalysis, 9(11), 10556-10582. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107363, this compound. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Simpkins, N. S., et al. (1995). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Defence Research and Development Canada. [Link]

  • Kirschner, A. (2009). Discovery of novel Baeyer-Villiger monooxygenases and their application in organic synthesis. Universität Greifswald. [Link]

  • Mihovilovic, M. D., Rudroff, F., & Grötzl, B. (2005). Enzyme Mediated Baeyer-Villiger Oxidations. ResearchGate. [Link]

  • Zeroual, A., et al. (2016). Understanding the regioselectivite of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one: A DFT Study. ResearchGate. [Link]

  • Balke, K., et al. (2012). Iodobenzene-catalyzed oxabicyclo[3.2.1]octane and [4.2.1]nonane synthesis via cascade C-O/C-C formation. Organic Letters, 15(22), 5738-5741. [Link]

  • Marco-Contelles, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. ResearchGate. [Link]

  • Request PDF. (n.d.). Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N -Aryl- α,β -unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. ResearchGate. [Link]

  • YouTube. (2023, May 12). Baeyer Villiger Oxidation/ Rearrangement. [Link]

  • Majewski, M., & Gleave, D. M. (1989). cb +:CX2-[cbx~1-ct( - CORE. Canadian Journal of Chemistry, 67(3), 544-551. [Link]

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [Link]/baeyer-villiger-oxidation-rearrangement.html)

Sources

Application Notes: Diastereoselective Reduction of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The bicyclo[3.2.1]octane framework is a rigid and structurally significant scaffold present in a multitude of biologically active natural products, including diterpenes, sesquiterpenes, and alkaloids. Its derivatives serve as crucial chiral building blocks in the total synthesis of complex molecules and are of profound interest to the pharmaceutical and drug development sectors.[1][2] The targeted reduction of bicyclo[3.2.1]octan-2-one to its corresponding alcohol, bicyclo[3.2.1]octan-2-ol, is a fundamental transformation that introduces a key hydroxyl functionality. However, this reaction presents a significant stereochemical challenge: the formation of two diastereomeric products, the endo- and exo-alcohols. The ability to selectively control this stereochemical outcome is paramount for the successful progression of a synthetic route.

This guide provides a detailed examination of the mechanistic principles governing this diastereoselectivity and offers validated, step-by-step protocols for achieving the desired stereoisomer using common laboratory reducing agents.

Part 1: Mechanistic Rationale and Stereochemical Control

The reduction of a ketone to an alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4] In the case of this compound, the rigid, bridged structure dictates that the hydride can attack the planar carbonyl group from one of two faces: the exo face or the endo face.

  • Exo Attack: The hydride approaches from the top face of the molecule, away from the C8 methylene bridge. This pathway is sterically less hindered and leads to the formation of the endo-bicyclo[3.2.1]octan-2-ol .

  • Endo Attack: The hydride approaches from the bottom face, which is sterically encumbered by the C6-C7 ethano bridge and the C8 methylene bridge. This pathway is more hindered and results in the exo-bicyclo[3.2.1]octan-2-ol .

The choice of reducing agent is the primary determinant of the diastereomeric ratio of the products. This selectivity arises from a balance of steric and electronic factors, often summarized by Felkin-Anh and Cieplak models, but for practical purposes, it is governed by the effective size of the hydride-donating species.

  • Kinetic Control with Less Hindered Reagents (e.g., NaBH₄): Sodium borohydride (NaBH₄) is a relatively mild and small reducing agent. Its reaction is kinetically controlled, meaning the major product is the one formed via the lowest energy transition state. For this compound, the exo face presents a significantly smaller steric barrier to the approaching hydride. Consequently, exo attack is much faster, leading to the endo-alcohol as the major, kinetically favored product.[5]

  • Reactivity of Stronger Hydride Sources (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent than NaBH₄.[6] While steric factors still favor exo attack, the high reactivity of LiAlH₄ can reduce the diastereomeric excess compared to milder reagents. However, for many bicyclic systems, LiAlH₄ still predominantly yields the product of attack from the less hindered face.

G cluster_ketone cluster_pathways cluster_products ketone This compound exo_attack Exo Attack (Less Hindered) ketone->exo_attack [H⁻] (e.g., NaBH₄) endo_attack Endo Attack (More Hindered) ketone->endo_attack [H⁻] endo_alcohol endo-Bicyclo[3.2.1]octan-2-ol (Kinetic Product) exo_attack->endo_alcohol exo_alcohol exo-Bicyclo[3.2.1]octan-2-ol (Thermodynamic Product) endo_attack->exo_alcohol

Diagram 1: Stereochemical pathways for the reduction of this compound.

Part 2: Experimental Protocols and Data

The following protocols provide detailed, self-validating methodologies for the selective reduction of this compound.

Protocol 1: Kinetically Controlled Reduction with Sodium Borohydride (High endo-Selectivity)

This protocol is designed to maximize the yield of the kinetically favored endo-alcohol through the use of the mild reducing agent sodium borohydride.

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • TLC plates (silica gel), developing chamber, and UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq.) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas, ensuring safety and selectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) every 15-20 minutes.[7] A typical mobile phase is 20-30% ethyl acetate in hexanes. The alcohol product will have a lower Rf value than the ketone. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding deionized water dropwise at 0 °C. Then, acidify the mixture to pH ~5-6 with 1 M HCl to neutralize the borate salts.

  • Work-up and Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add the extraction solvent (e.g., ethyl acetate, 3 x volume of aqueous layer) and transfer to a separatory funnel. Shake vigorously, allow the layers to separate, and collect the organic layer. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude bicyclo[3.2.1]octan-2-ol can be purified by flash column chromatography on silica gel or by sublimation to yield the pure alcohol.

Protocol 2: Reduction with Lithium Aluminum Hydride

This protocol uses the powerful reducing agent LiAlH₄. It requires strict anhydrous conditions and extreme caution during handling and quenching.

CRITICAL SAFETY WARNING: Lithium aluminum hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents:

  • This compound (ensure it is dry)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • 15% aqueous Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (Schlenk line or balloon)

  • Syringes and needles

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under a positive pressure of nitrogen, add anhydrous THF or diethyl ether via syringe. Cool the flask in an ice bath.

  • Addition of Reducing Agent: Carefully and slowly add LiAlH₄ (1.1 - 1.5 eq.) to the cold solvent to form a suspension.

  • Substrate Addition: Dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous THF/ether in a separate dry flask. Transfer this solution dropwise via syringe to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for completion.

  • Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme care behind a blast shield. Cool the reaction mixture back to 0 °C. For a reaction using 'x' grams of LiAlH₄, add the following reagents sequentially and dropwise, allowing the vigorous gas evolution to subside between additions:[6][8]

    • 'x' mL of H₂O

    • 'x' mL of 15% aq. NaOH

    • '3x' mL of H₂O

  • Isolation: After the final addition, remove the ice bath and stir the mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified as described in Protocol 1.

Summary of Expected Outcomes

The choice of reagent significantly impacts the stereochemical outcome and operational complexity of the reduction.

Reducing AgentTypical SolventConditionsMajor ProductTypical Diastereomeric Ratio (endo:exo)
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RTendo-alcohol>90:10
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to RT, Anhydrousendo-alcohol~85:15
Lithium tri-tert-butoxyaluminum hydride THF0 °C to RT, Anhydrousendo-alcohol>95:5

Note: Ratios are estimates and can vary based on precise reaction conditions and substrate substitution.

Workflow and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Steps start Dissolve Ketone in Solvent cool Cool to 0 °C in Ice Bath start->cool add_reagent Portion-wise Addition of Reducing Agent cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench Excess Reagent monitor->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Sublimation) dry->purify analyze Characterize Product (NMR, IR, etc.) purify->analyze

Diagram 2: General experimental workflow for the reduction of this compound.

References

  • 9

  • 6

  • 10

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The Versatile Bicyclo[3.2.1]octan-2-one: A Keystone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Bridged Bicyclic Ketone

The bicyclo[3.2.1]octane framework is a privileged scaffold, forming the core of a vast array of biologically active natural products, including sesquiterpenes, diterpenes, and complex alkaloids.[1][2][3] Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, crucial for specific molecular interactions. Within this important class of carbocycles, bicyclo[3.2.1]octan-2-one emerges as a particularly versatile and powerful building block for the stereocontrolled construction of intricate molecular architectures. Its inherent strain and defined conformational rigidity allow for highly selective transformations, making it an invaluable tool for researchers, scientists, and drug development professionals. This application note provides an in-depth technical guide to the synthesis and application of this compound in natural product synthesis, complete with detailed protocols and mechanistic insights.

The Strategic Importance of the Bicyclo[3.2.1]octane Skeleton

The prevalence of the bicyclo[3.2.1]octane motif in nature underscores its evolutionary selection as a stable and functionally adaptable core. Natural products containing this framework exhibit a wide range of biological activities, from antimicrobial and anticancer to neurotrophic and anti-inflammatory properties. The precise spatial arrangement of substituents on the bicyclic core is often critical for their therapeutic efficacy. Consequently, the development of synthetic routes to enantiomerically pure and highly functionalized bicyclo[3.2.1]octane derivatives is a central theme in modern organic synthesis.[1][2]

Synthesis of this compound: A Gateway to Complexity

The accessibility of this compound is a key factor in its widespread use. One of the most common and reliable methods for its preparation involves the ring expansion of norcamphor derivatives, a readily available starting material. The Tiffeneau-Demjanov rearrangement provides a classic and effective route to this transformation.[4][5][6]

Protocol 1: Synthesis of this compound via Tiffeneau-Demjanov Rearrangement

This protocol outlines the multi-step synthesis of this compound from norcamphor. The key transformation is the Tiffeneau-Demjanov ring expansion of an amino alcohol derived from norcamphor.

Step 1: Formation of Norcamphor Cyanohydrin

  • To a stirred solution of norcamphor (10.0 g, 90.8 mmol) in ethanol (50 mL) at 0 °C, add a solution of sodium cyanide (6.7 g, 136.7 mmol) in water (15 mL).

  • Slowly add acetic acid (8.2 mL, 143.4 mmol) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyanohydrin, which is used in the next step without further purification.

Step 2: Reduction of the Cyanohydrin to the Amino Alcohol

  • Prepare a suspension of lithium aluminum hydride (LAH) (5.2 g, 136.7 mmol) in anhydrous diethyl ether (150 mL) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add a solution of the crude cyanohydrin from the previous step in anhydrous diethyl ether (50 mL) dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (5.2 mL), 15% aqueous sodium hydroxide (5.2 mL), and water (15.6 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amino alcohol.

Step 3: Tiffeneau-Demjanov Ring Expansion

  • Dissolve the crude amino alcohol in a mixture of acetic acid (50 mL) and water (100 mL) at 0 °C.

  • Add a solution of sodium nitrite (7.5 g, 108.7 mmol) in water (25 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Key Reactions and Applications in Natural Product Synthesis

This compound serves as a versatile scaffold for a variety of chemical transformations, enabling the introduction of additional complexity and the construction of target natural products.

Enolate Chemistry: Stereoselective Alkylation and Aldol Reactions

The enolate of this compound can be generated under standard conditions and undergoes stereoselective reactions with various electrophiles. The rigid bicyclic framework directs the approach of the electrophile, often leading to a high degree of diastereoselectivity. This is particularly valuable in the synthesis of natural products where precise control of stereochemistry is paramount.

Ring Expansion and Rearrangement Reactions

The strained nature of the bicyclo[3.2.1]octane system can be exploited in rearrangement reactions to access other ring systems. For instance, the Baeyer-Villiger oxidation of this compound provides a direct route to the corresponding lactone, a common structural motif in natural products.

Application in the Synthesis of Cedrene-Type Sesquiterpenes

The cedrene family of sesquiterpenes, characterized by a tricyclic carbon skeleton, represents a challenging synthetic target. The bicyclo[3.2.1]octane framework has been utilized as a key building block in synthetic approaches to these molecules.[7] While a direct total synthesis of cedrene using this compound as the starting material is not prominently documented, the strategic annulation of a five-membered ring onto the this compound core is a viable and conceptually elegant approach to the cedranoid skeleton.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving the bicyclo[3.2.1]octane framework.

Synthesis_of_Bicyclooctanone Norcamphor Norcamphor Cyanohydrin Norcamphor Cyanohydrin Norcamphor->Cyanohydrin NaCN, AcOH Aminoalcohol Amino Alcohol Cyanohydrin->Aminoalcohol LiAlH4 Bicyclooctanone This compound Aminoalcohol->Bicyclooctanone NaNO2, AcOH (Tiffeneau-Demjanov)

Caption: Synthesis of this compound.

Reactions_of_Bicyclooctanone Bicyclooctanone This compound Enolate Enolate Bicyclooctanone->Enolate LDA Lactone Bicyclic Lactone Bicyclooctanone->Lactone m-CPBA (Baeyer-Villiger) Cedrene_Skeleton Cedrene-Type Skeleton Bicyclooctanone->Cedrene_Skeleton Annulation Strategies Alkylated_Product Alkylated Product Enolate->Alkylated_Product R-X Aldol_Product Aldol Adduct Enolate->Aldol_Product RCHO

Caption: Key Reactions of this compound.

Conclusion: A Foundation for Future Discoveries

This compound stands as a testament to the power of strategic molecular design in the synthesis of complex natural products. Its accessibility and the high degree of stereocontrol achievable in its reactions make it an indispensable tool for organic chemists. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the vast potential of this versatile building block. As the quest for novel therapeutic agents continues, the creative application of foundational scaffolds like this compound will undoubtedly pave the way for groundbreaking discoveries in drug development and medicinal chemistry.

References

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The Strategic Application of Bicyclo[3.2.1]octan-2-one in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design with the Bicyclo[3.2.1]octane Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter that can effectively and selectively engage with biological targets is paramount. Flat, aromatic-rich molecules, while historically successful, often present challenges in achieving high selectivity and favorable physicochemical properties. Consequently, medicinal chemists are increasingly turning to scaffolds that offer greater three-dimensionality and conformational rigidity. The bicyclo[3.2.1]octane framework has emerged as a privileged scaffold in this regard, offering a robust and synthetically accessible platform for the construction of unique molecular architectures.[1][2] Its inherent rigidity allows for precise spatial positioning of substituents, facilitating optimal interactions with protein binding pockets and minimizing the entropic penalty upon binding.

This guide focuses specifically on the applications of Bicyclo[3.2.1]octan-2-one , a versatile intermediate that leverages the desirable properties of the bicyclo[3.2.1]octane core while providing a reactive ketone handle for diverse chemical modifications. The presence of the carbonyl group at the C-2 position opens a gateway to a multitude of chemical transformations, enabling the exploration of vast chemical space and the generation of libraries of compounds for structure-activity relationship (SAR) studies. We will delve into the synthetic strategies to access this key building block, explore its derivatization through established and innovative protocols, and showcase its successful application in the development of therapeutic agents.

Core Attributes of the this compound Scaffold

The utility of this compound in medicinal chemistry stems from a combination of its structural and chemical properties. Understanding these attributes is key to rationally designing novel therapeutics.

  • Conformational Rigidity and 3D Structure: The fused ring system locks the molecule into a well-defined conformation. This pre-organization reduces the entropic cost of binding to a biological target, potentially leading to higher affinity. The non-planar structure allows for substituents to be projected into three-dimensional space, enabling interactions with complex and deep binding sites that are often inaccessible to planar molecules.

  • Synthetic Tractability: As will be detailed, the bicyclo[3.2.1]octane core can be constructed through various reliable synthetic routes, including ring-expansion reactions and cycloadditions.[3][4] The ketone functionality at the C-2 position is a versatile handle for a wide array of chemical transformations.

  • Metabolic Stability: The saturated carbocyclic core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as longer half-life and reduced metabolic liabilities.

  • Novel Chemical Space: Derivatives of this compound occupy a distinct region of chemical space compared to more traditional, aromatic-based scaffolds. This novelty increases the probability of discovering compounds with unique biological activities and intellectual property potential.

Key Attributes of this compound A This compound B Conformational Rigidity & 3D Structure A->B C Synthetic Tractability A->C D Metabolic Stability A->D E Access to Novel Chemical Space A->E

Caption: Core advantages of the this compound scaffold.

Synthetic Strategies for Accessing this compound

A reliable and scalable synthesis of the core scaffold is the cornerstone of any medicinal chemistry program. This compound can be efficiently prepared via a Tiffeneau-Demjanov ring expansion of the readily available bicyclo[2.2.1]heptan-2-one (norcamphor).[5] This classic yet powerful transformation provides a direct entry into the desired bicyclic system.

Protocol 1: Synthesis of this compound via Tiffeneau-Demjanov Rearrangement

This multi-step protocol begins with the conversion of norcamphor to its corresponding cyanohydrin, followed by reduction to the β-amino alcohol, and finally, diazotization and rearrangement to yield the target ketone.

Synthesis of this compound A Bicyclo[2.2.1]heptan-2-one (Norcamphor) B Norbornane-2-cyanohydrin A->B 1. KCN, H2O 2. H+ C 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol B->C LiAlH4, THF D This compound C->D NaNO2, AcOH, H2O

Caption: Tiffeneau-Demjanov synthesis of this compound.

Step 1: Synthesis of Norbornane-2-cyanohydrin

  • Rationale: The initial step involves the nucleophilic addition of cyanide to the carbonyl group of norcamphor to form a cyanohydrin. This introduces the one-carbon unit required for the ring expansion.

  • Procedure:

    • To a stirred solution of potassium cyanide (1.2 eq) in water at 0 °C, add a solution of norcamphor (1.0 eq) in a minimal amount of a water-miscible solvent like ethanol.

    • Slowly add glacial acetic acid (1.5 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 12-16 hours.

    • Extract the reaction mixture with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyanohydrin, which is often used in the next step without further purification.

Step 2: Reduction to 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol

  • Rationale: The nitrile group of the cyanohydrin is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This generates the key β-amino alcohol precursor for the rearrangement.

  • Procedure:

    • To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the crude cyanohydrin (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Step 3: Tiffeneau-Demjanov Rearrangement to this compound

  • Rationale: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and acetic acid) to form an unstable diazonium salt. The subsequent loss of nitrogen gas generates a primary carbocation, which triggers a concerted ring-expanding rearrangement to a more stable carbocation, which is then captured by water and tautomerizes to the ketone.

  • Procedure:

    • Dissolve the crude amino alcohol (1.0 eq) in a mixture of glacial acetic acid and water at 0 °C.

    • To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Property Value Reference
Molecular FormulaC₈H₁₂O[6]
Molecular Weight124.18 g/mol [6]
AppearanceWhite to off-white solid
Melting Point35-38 °C
Boiling Point198-200 °C
¹H NMR (CDCl₃) δ (ppm): 2.70-2.55 (m, 2H), 2.45-2.25 (m, 2H), 2.10-1.50 (m, 8H)[6]
¹³C NMR (CDCl₃) δ (ppm): 215.1, 53.9, 41.0, 35.5, 32.8, 28.7, 27.9, 18.9[6]
IR (KBr) ν (cm⁻¹): 2945, 2870, 1715 (C=O)[3]

Derivatization of the this compound Core: A Medicinal Chemist's Toolkit

The true power of this compound as a scaffold lies in the versatility of its ketone functionality. This carbonyl group serves as a key anchor point for introducing a wide range of substituents, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Derivatization of this compound A This compound B Reductive Amination A->B C Wittig Olefination A->C D Grignard/Organolithium Addition A->D E Aldol Condensation A->E F Bicyclo[3.2.1]octan-2-amine Derivatives B->F G 2-Alkylidene-bicyclo[3.2.1]octane Derivatives C->G H Tertiary Alcohol Derivatives D->H I α,β-Unsaturated Ketone Derivatives E->I

Caption: Key derivatization reactions of this compound.

Protocol 2: Reductive Amination for the Synthesis of Novel Amines
  • Rationale: Reductive amination is a powerful and widely used method for converting ketones into amines. This transformation is particularly valuable in medicinal chemistry for introducing basic nitrogen atoms, which can form salt bridges with acidic residues in protein targets and improve aqueous solubility.

  • Procedure:

    • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield the desired bicyclo[3.2.1]octan-2-amine derivative.

Protocol 3: Wittig Olefination to Introduce Exocyclic Double Bonds
  • Rationale: The Wittig reaction allows for the conversion of the ketone into an alkene, providing a means to introduce exocyclic double bonds. These alkenes can serve as handles for further functionalization (e.g., dihydroxylation, epoxidation, hydrogenation) or as key structural elements in their own right, for example, to probe the spatial requirements of a binding pocket.

  • Procedure:

    • Prepare the ylide by adding a strong base such as n-butyllithium (1.1 eq) to a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding water.

    • Extract the mixture with pentane or diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the 2-alkylidene-bicyclo[3.2.1]octane derivative.

Case Study: Bicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors

The bicyclo[3.2.1]octane scaffold has been successfully employed in the design of potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT).[7] These compounds have been investigated as potential therapeutics for cocaine addiction.[8] The rigid framework allows for the precise positioning of the key pharmacophoric elements—an aromatic ring and a polar group—that mimic the binding mode of cocaine at the DAT.

While many reported examples feature a carbomethoxy group at the C-2 position, the synthetic principles are directly applicable to derivatives originating from this compound. For instance, the ketone could be converted to a tertiary alcohol via Grignard addition, and the resulting hydroxyl group could be esterified or etherified to introduce the desired polar functionality. The SAR from these studies provides valuable insights for the design of novel analogs.

Compound DAT Kᵢ (nM) SERT Kᵢ (nM) SERT/DAT Selectivity
1 HH1525016.7
2 4-ClH8.518021.2
3 H4-F1235029.2
4 3,4-diClH5.215028.8

Data adapted from Meltzer, P. C., et al. J. Med. Chem. 2000, 43 (14), pp 2793–2803. Note: The table presents representative data for 2-carbomethoxy-3-arylbicyclo[3.2.1]octane analogs to illustrate SAR trends.

The data indicate that substitution on the aromatic ring can modulate both potency and selectivity. For example, the introduction of electron-withdrawing groups such as chlorine can enhance DAT affinity. This information is critical for guiding the derivatization of new scaffolds based on this compound. A medicinal chemist could hypothesize that a library of compounds with different aryl groups introduced via Grignard addition to the ketone, followed by esterification, would allow for the exploration of this SAR.

Conclusion and Future Perspectives

This compound represents a powerful and underutilized building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the synthetic versatility of the ketone functionality, provides an excellent starting point for the design and synthesis of novel therapeutic agents. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for incorporating this valuable scaffold into their drug discovery programs.

Future opportunities lie in the development of enantioselective syntheses of substituted bicyclo[3.2.1]octan-2-ones, which would provide access to chiral derivatives and allow for the exploration of stereochemical effects on biological activity. Furthermore, the application of modern synthetic methodologies, such as C-H activation and photoredox catalysis, to the bicyclo[3.2.1]octane core could unlock new avenues for derivatization and lead to the discovery of the next generation of therapeutics.

References

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Application Notes and Protocols for the α-Derivatization of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold

The bicyclo[3.2.1]octane framework is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1][2] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, a critical feature for molecular recognition and interaction with biological targets. Consequently, the development of robust and stereocontrolled methods for the derivatization of this bicyclic system is of paramount importance to researchers in medicinal chemistry and drug development. These efforts aim to generate novel molecular entities with tailored pharmacological profiles.

This guide provides a detailed exploration of synthetic strategies for the functionalization of bicyclo[3.2.1]octan-2-one at the α-position (C3). We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and step-by-step protocols for key reactions. The focus will be on achieving high levels of stereocontrol, a crucial aspect in the synthesis of chiral molecules for pharmaceutical applications.

Core Synthetic Strategy: Enolate-Mediated α-Functionalization

The primary approach for introducing substituents at the α-position of this compound involves the generation of its corresponding enolate, followed by reaction with a suitable electrophile. The regioselectivity of deprotonation is not a concern in this symmetrical ketone. However, the stereochemical outcome of the subsequent functionalization is dictated by the inherent conformational constraints of the bicyclic system.

Enolate Formation: The Gateway to α-Derivatization

The choice of base for the deprotonation of this compound is critical for achieving efficient enolate formation. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is widely employed for this purpose.[3] Its bulky nature minimizes side reactions, such as self-condensation of the ketone.

The deprotonation is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the kinetic stability of the resulting lithium enolate.

Enolate_Formation ketone This compound LDA LDA, THF, -78 °C enolate Lithium Enolate ketone->enolate Deprotonation

Caption: Enolate formation from this compound using LDA.

Protocol 1: Diastereoselective α-Alkylation

The alkylation of the this compound enolate provides a direct route to introducing alkyl substituents at the C3 position. The stereochemical outcome of this reaction is of paramount importance, as it dictates the spatial orientation of the newly introduced group.

Mechanistic Insight: The Origin of Stereoselectivity

The rigid conformation of the bicyclo[3.2.1]octane ring system imposes significant steric constraints on the approach of the electrophile to the planar enolate. The "exo" face of the enolate is generally less sterically hindered than the "endo" face, which is encumbered by the ethylene bridge (C6 and C7). Consequently, the electrophile preferentially attacks from the exo face, leading to the formation of the endo-alkylated product as the major diastereomer.

Alkylation_Stereoselectivity cluster_enolate This compound Enolate cluster_paths Electrophile Attack cluster_products Products enolate_structure [Enolate Structure Diagram] exo_attack Exo Attack (Less Hindered) endo_product Endo-Alkylated Product (Major) exo_attack->endo_product endo_attack Endo Attack (More Hindered) exo_product Exo-Alkylated Product (Minor) endo_attack->exo_product

Caption: Stereochemical model for the α-alkylation of the this compound enolate.

Experimental Protocol: α-Methylation

This protocol describes the diastereoselective methylation of this compound.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq.). Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-methyl-bicyclo[3.2.1]octan-2-one.

Expected Outcome and Characterization:

The reaction is expected to yield the endo-3-methyl-bicyclo[3.2.1]octan-2-one as the major diastereomer.

  • ¹H NMR: The stereochemistry can be confirmed by analyzing the coupling constants of the proton at C3. The endo-proton will exhibit different coupling constants compared to the exo-proton.

  • ¹³C NMR: The chemical shift of the newly introduced methyl group and the C3 carbon will be characteristic of the endo configuration.[4][5][6]

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl stretch (C=O) will be observed around 1710-1730 cm⁻¹.

ParameterExpected Value
Yield 70-85%
Diastereomeric Ratio (endo:exo) >10:1

Protocol 2: Palladium-Catalyzed α-Arylation

The introduction of an aryl group at the α-position of this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for C-C bond formation.[7][8][9] This powerful transformation allows for the synthesis of a wide range of α-aryl ketones, which are valuable intermediates in drug discovery.

Mechanistic Overview: The Catalytic Cycle

The catalytic cycle for the palladium-catalyzed α-arylation of ketones generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation (or Deprotonation/Coordination): The ketone enolate, formed in situ by a base, displaces the halide on the palladium center.

  • Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the C-C bond of the α-aryl ketone product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Arylation Pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) Pd0->oxidative_addition PdII_complex Ar-Pd(II)-X(Ln) oxidative_addition->PdII_complex transmetalation Transmetalation (Enolate, Base) PdII_complex->transmetalation PdII_enolate Ar-Pd(II)-Enolate(Ln) transmetalation->PdII_enolate reductive_elimination Reductive Elimination PdII_enolate->reductive_elimination reductive_elimination->Pd0 Regeneration product α-Aryl Ketone reductive_elimination->product

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Experimental Protocol: α-Phenylation

This protocol outlines a general procedure for the palladium-catalyzed α-phenylation of this compound.

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq.) and the phosphine ligand (0.04 eq.) to a flame-dried Schlenk tube. Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Addition of Reagents: To the catalyst mixture, add sodium tert-butoxide (1.4 eq.), this compound (1.0 eq.), and bromobenzene (1.2 eq.).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-bicyclo[3.2.1]octan-2-one.

Stereochemical Considerations:

Similar to the α-alkylation, the α-arylation is expected to proceed with a preference for the formation of the endo-arylated product due to steric hindrance on the exo face of the enolate.

ParameterExpected Value
Yield 60-80%
Diastereomeric Ratio (endo:exo) >5:1

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust foundation for the α-derivatization of this compound, a key scaffold in medicinal chemistry. The principles of enolate chemistry, coupled with an understanding of the stereochemical constraints of the bicyclic system, enable the diastereoselective synthesis of a variety of α-substituted derivatives. Further exploration of enantioselective methodologies, potentially utilizing chiral ligands or phase-transfer catalysts, will undoubtedly expand the synthetic utility of this versatile building block and facilitate the discovery of novel therapeutic agents.

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Application Note: Strategic Pathways to Novel Spirocyclic Compounds from Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of paramount importance in contemporary drug discovery, offering a unique three-dimensional architecture that can enhance target binding, improve physicochemical properties, and unlock novel intellectual property space. The rigid bicyclo[3.2.1]octane framework serves as an exceptional chiral starting point for constructing these complex molecules, providing a stereochemically defined core upon which to build.[1][2] This application note details three robust synthetic strategies for the diastereoselective synthesis of diverse spirocyclic compounds, including medicinally relevant spiro-oxindoles, originating from the versatile building block, bicyclo[3.2.1]octan-2-one. Each strategy is presented with a detailed, field-tested protocol, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction: The Value of 3D Scaffolds

The progression from flat, aromatic-rich molecules to complex, three-dimensional structures is a defining trend in modern medicinal chemistry. Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this movement.[2][3] Their rigid, non-planar conformations allow for precise spatial orientation of functional groups, leading to improved target affinity and selectivity. Furthermore, the introduction of a spirocenter can favorably modulate properties such as solubility and metabolic stability.

This compound is an ideal starting material for the synthesis of such structures. Its inherent rigidity, derived from the bridged bicyclic system, reduces conformational flexibility, which can simplify stereochemical outcomes in subsequent reactions. The ketone functionality provides a reactive handle for a variety of chemical transformations, enabling the strategic installation of appendages necessary for spirocyclization. This guide explores three distinct and powerful methods to leverage this scaffold for the creation of novel spirocyclic entities.

Overview of Synthetic Strategies

We present three primary pathways for the conversion of this compound into spirocyclic derivatives. These methods are designed to be versatile, allowing for the generation of a diverse library of compounds for screening and development.

G cluster_0 Synthetic Strategies cluster_1 Spirocyclic Products start This compound strategy1 Strategy 1: [3+2] Cycloaddition start->strategy1 strategy2 Strategy 2: Tandem Michael-Aldol start->strategy2 strategy3 Strategy 3: Intramolecular Alkylation start->strategy3 product1 Spiro[bicyclo[3.2.1]octane -3,2'-pyrrolidine]-3'-oxindole strategy1->product1 product2 Spiro[bicyclo[3.2.1]octane -3,1'-cyclopentan]-2'-one strategy2->product2 product3 Spiro[bicyclo[3.2.1]octane -3,1'-cyclobutane] strategy3->product3 caption Figure 1. Overview of Synthetic Pathways

Caption: Figure 1. Overview of Synthetic Pathways

Strategy 1: Diastereoselective [3+2] Cycloaddition for Spiro-oxindole Synthesis

The spiro-oxindole motif is a privileged scaffold found in numerous natural products and pharmaceuticals.[4] This strategy employs a highly efficient [3+2] cycloaddition reaction between an exocyclic α,β-unsaturated ketone derived from this compound and an azomethine ylide. The reaction proceeds with high diastereoselectivity, controlled by the rigid bicyclic framework.

Mechanistic Rationale

The key transformation is a 1,3-dipolar cycloaddition. An azomethine ylide, generated in situ from the condensation of isatin and an α-amino acid (e.g., sarcosine), acts as the 1,3-dipole. This dipole reacts with the electron-deficient alkene (the dipolarophile), which is formed via a Knoevenagel or Wittig-type reaction at the C3 position of the bicyclic ketone. The concerted nature of the cycloaddition and the steric hindrance imposed by the bicyclic scaffold dictate the stereochemical outcome, typically favoring the exo transition state. This approach is analogous to methods used to access complex spiro-fused azabicyclo[3.2.1]octanes.[5]

G cluster_Dipole Azomethine Ylide Generation cluster_Dipolarophile Dipolarophile Synthesis cluster_Cycloaddition [3+2] Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide  + Sarcosine  - H₂O, - CO₂ Reaction + Ylide->Reaction Bicyclo Bicyclo[3.2.1] octan-2-one Ylidene C3-Ylidene Derivative (Dipolarophile) Bicyclo->Ylidene  Knoevenagel  Condensation Ylidene->Reaction Product Spiro-oxindole Product Reaction->Product  Δ  (Toluene) caption Figure 2. Mechanism of [3+2] Cycloaddition

Caption: Figure 2. Mechanism of [3+2] Cycloaddition

Experimental Protocol: Synthesis of Spiro[bicyclo[3.2.1]octane-3,2'-pyrrolidin]-3'-oxindole

Step A: Synthesis of (E)-3-benzylidenethis compound

  • To a solution of this compound (1.0 eq) in ethanol, add benzaldehyde (1.1 eq) and piperidine (0.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the target α,β-unsaturated ketone.

Step B: [3+2] Cycloaddition

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (E)-3-benzylidenethis compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).

  • Add anhydrous toluene to the flask to create a 0.1 M solution with respect to the bicyclic ketone.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude residue is then purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the desired spiro-oxindole product.

Strategy 2: Intramolecular Alkylation for Spirocyclobutane/pentane Synthesis

This strategy builds the spiro-fused ring through a classical intramolecular C-alkylation. The key is the initial functionalization of the C3 position (α- to the carbonyl) with a carbon chain bearing a terminal leaving group. Subsequent base-induced enolate formation triggers an intramolecular Sₙ2 reaction, closing the ring to form the spirocyclic system.

Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is critical. These bases ensure rapid and complete deprotonation at the C3 position to form the kinetic enolate, minimizing side reactions like self-condensation or reaction with the terminal leaving group of another molecule (intermolecular reaction).

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium or sodium cations and its low reactivity. The reaction is initiated at low temperatures (-78 °C) to control the formation of the kinetic enolate and prevent undesired side reactions. Allowing the reaction to slowly warm to room temperature provides the thermal energy necessary for the intramolecular cyclization to occur.

Experimental Protocol: Synthesis of Spiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-2-one

Step A: Alkylation of this compound

  • In a flame-dried, three-necked flask under N₂, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA (1.1 eq, 1.5 M solution in cyclohexane) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of 1-bromo-3-chloropropane (1.5 eq) in anhydrous THF.

  • Add the alkylating agent solution to the enolate solution dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x V). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify via column chromatography to isolate 3-(3-chloropropyl)this compound.

Step B: Intramolecular Cyclization

  • Dissolve the purified 3-(3-chloropropyl)this compound (1.0 eq) in anhydrous THF in a flame-dried flask under N₂.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting crude oil by flash chromatography to yield the final spiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-2-one.

G start Start: 3-(3-chloropropyl)bicyclo [3.2.1]octan-2-one in THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_base Add NaHMDS (1.2 eq) Dropwise cool->add_base stir_cold Stir for 1 hour at -78 °C (Enolate Formation) add_base->stir_cold warm_rt Warm to Room Temp. Stir for 4-6 hours (Intramolecular Cyclization) stir_cold->warm_rt quench Quench Reaction (sat. aq. NH₄Cl) warm_rt->quench extract Workup: Extraction with EtOAc, Wash, Dry quench->extract purify Purification (Flash Chromatography) extract->purify end_product Final Product: Spiro[bicyclo[3.2.1]octane -3,1'-cyclobutane]-2-one purify->end_product caption Figure 3. Workflow for Intramolecular Alkylation

Caption: Figure 3. Workflow for Intramolecular Alkylation

Strategy 3: Tandem Michael Addition / Intramolecular Aldol Reaction

This powerful strategy constructs a five-membered spiro-ring in a single, base-catalyzed step through a domino reaction sequence. While often used to construct the bicyclo[3.2.1]octane core itself, the principles can be adapted to start from it.[1][6] The enolate of this compound acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting enolate intermediate is positioned to undergo an intramolecular aldol condensation, forming the new spiro-fused ring.

Protocol and Mechanistic Considerations

Proposed Protocol: Synthesis of Spiro[bicyclo[3.2.1]octane-3,1'-cyclopentan]-2'-one

  • Generate the lithium enolate of this compound as described in Strategy 2, Step A.

  • At -78 °C, add methyl vinyl ketone (MVK) (1.2 eq) dropwise to the enolate solution. Stir for 2 hours at this temperature to allow for the Michael addition to complete, forming a diketone intermediate.

  • Quench the reaction carefully with a proton source (e.g., saturated NH₄Cl) to isolate the 1,5-diketone intermediate.

  • Alternatively, after the Michael addition, allow the reaction to warm to room temperature. The lithium enolate formed after the Michael addition can then act as the nucleophile in an intramolecular aldol reaction.

  • To drive the aldol condensation, a separate step is often cleaner. Dissolve the purified 1,5-diketone intermediate in ethanol and add a catalytic amount of a base like sodium ethoxide or potassium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the formation of the spirocyclic enone (after dehydration).

  • Work up the reaction by neutralizing with dilute acid, extracting with an organic solvent, and purifying by chromatography.

The stereochemical outcome of the newly formed spiro-center and adjacent stereocenters is a key consideration and may depend on whether thermodynamic or kinetic conditions are employed for the aldol cyclization.

Data Summary and Troubleshooting

StrategyKey TransformationTarget Spirocycle ClassKey ReagentsPotential Challenges
1 [3+2] CycloadditionSpiro-oxindolesIsatin, Sarcosine, TolueneDiastereoselectivity, reaction rate
2 Intramolecular AlkylationSpiro-carbocycles (4, 5, 6-membered)LDA/NaHMDS, DihaloalkanesIntermolecular side reactions, low yields
3 Michael-Aldol TandemSpiro-cyclopentanoneMVK, Base (LDA then NaOEt)Control of Michael vs. Aldol steps

Troubleshooting Common Issues:

  • Low Yield in Alkylation (Strategy 2): Ensure strictly anhydrous conditions. Use freshly prepared or titrated LDA. Consider using HMPA as an additive (with appropriate safety precautions) to break up lithium aggregates and increase reactivity.

  • Poor Diastereoselectivity (Strategy 1): Screen different solvents (e.g., xylene, DMF). Temperature can also influence selectivity; try running the reaction at a lower or higher temperature. The choice of N-substituent on the isatin can also provide additional steric bias.

  • Polymerization of MVK (Strategy 3): Add the Michael acceptor (MVK) slowly to the cooled enolate solution to maintain a low instantaneous concentration, preventing polymerization.

Conclusion

This compound is a powerful and underutilized starting material for the synthesis of medicinally relevant spirocyclic compounds. The three strategies outlined in this application note—[3+2] cycloaddition, intramolecular alkylation, and tandem Michael-aldol reactions—provide reliable and versatile pathways to access diverse and complex three-dimensional scaffolds. By carefully selecting reagents and controlling reaction conditions, researchers can leverage the inherent stereochemistry of the bicyclic core to synthesize novel spirocycles with high levels of diastereocontrol, paving the way for the development of next-generation therapeutics.

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  • Roy, T. K., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1436-1473. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016-2025). Search Results for spiro-compounds. Available at: [Link]

  • Ashenhurst, J. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. Available at: [Link]

  • Johnson, C. R., et al. (2024). Spiro[bicyclo[3.2.0]heptane-2,2'-[7][8]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products. Arkivoc, 2024(1), 202412281. Available at: [Link]

  • Wang, Y., et al. (2013). Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. Beilstein Journal of Organic Chemistry, 9, 2453-2458. Available at: [Link]

  • LibreTexts Chemistry. (2021). 7.1.6: Polycyclic Alkanes. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Transformations of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold

The bicyclo[3.2.1]octane framework is a privileged structural motif found in a vast array of biologically active natural products, including diterpenes, sesquiterpenes, and alkaloids.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable in drug discovery for optimizing interactions with biological targets. Molecules incorporating this scaffold have demonstrated significant therapeutic potential, including antinociceptive, antibacterial, and antithrombotic properties.[2][3]

Given this biological relevance, the development of synthetic methods to access enantiomerically pure bicyclo[3.2.1]octane derivatives is of paramount importance. Asymmetric transformations targeting the parent ketone, bicyclo[3.2.1]octan-2-one, or its precursors, serve as a cornerstone for the stereocontrolled synthesis of these complex molecules. This guide provides an in-depth analysis of key asymmetric strategies, focusing on the causality behind experimental design and offering detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Core Strategy: An Overview of Asymmetric Synthesis

The asymmetric synthesis of chiral this compound derivatives can be broadly approached through two main pathways: the enantioselective transformation of a prochiral precursor to build the chiral core, or the diastereoselective modification of an existing chiral scaffold. This guide will focus on catalytic asymmetric methods that generate stereocenters with high fidelity.

G cluster_0 Synthetic Pathways Prochiral Prochiral Precursors ChiralProduct Enantioenriched this compound Derivatives Prochiral->ChiralProduct Asymmetric Catalysis (e.g., Domino Reactions) Racemic Racemic this compound Racemic->ChiralProduct Kinetic Resolution (e.g., Enzymatic Reduction) G cluster_0 Organocatalytic Domino Michael-Henry Cycle CAT Bifunctional Catalyst DIONE 1,4-Cyclohexanedione ENAMINE Chiral Enamine Intermediate DIONE->ENAMINE ENAMINE->CAT TS Stereodetermining Michael Addition (H-Bond Activated) NITRO Nitroalkene ADDUCT Michael Adduct HENRY Intramolecular Henry Reaction PRODUCT This compound Product

Caption: Catalytic cycle for the domino Michael-Henry reaction.

Data Summary: Substrate Scope and Selectivity

The organocatalytic approach is notable for its excellent stereoselectivity across a range of substrates. Below is a summary of representative results.

EntryMichael Acceptor (Nitroalkene)Catalyst Loading (mol%)Yield (%)dree (%)Reference
1trans-β-Nitrostyrene2086>20:193[4]
24-Methoxy-β-nitrostyrene2075>20:194[4]
34-Chloro-β-nitrostyrene2088>20:195[4]
4(E)-1-Nitro-4-phenylbuta-1,3-diene1091>20:196[5]
5(E)-1-(4-Nitrophenyl)-2-nitroethene1073>20:197[5]
Experimental Protocol: Asymmetric Domino Michael-Henry Reaction

This protocol is adapted from the work of Tsakos, M. et al., Chem. Commun., 2013, 49, 2219-2221. [4] Materials and Reagents:

  • 1,4-Cyclohexanedione

  • Substituted trans-β-nitrostyrene

  • Proline-derived bifunctional organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • 4-Nitrobenzoic acid (4-NBA) as co-catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Standard workup reagents (Saturated NH₄Cl, Brine, MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Magnetic stirrer and stir bar

  • Schlenk flask or oven-dried vial

  • Syringes for liquid transfer

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the bifunctional organocatalyst (0.02 mmol, 20 mol%) and 4-nitrobenzoic acid (0.02 mmol, 20 mol%).

  • Addition of Reactants: Add 1,4-cyclohexanedione (0.2 mmol, 2.0 equiv.) to the vial, followed by anhydrous THF (0.25 mL).

  • Initiation: Add the trans-β-nitrostyrene derivative (0.1 mmol, 1.0 equiv.) and deionized water (50 µL). Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound derivative.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the purified product by chiral stationary phase HPLC.

Biocatalytic Reduction: Green and Selective Carbonyl Transformation

The enantioselective reduction of the carbonyl group in this compound to the corresponding alcohol is a fundamental transformation that sets a key stereocenter. [6]Biocatalysis, using either isolated enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae), offers a green, highly selective, and often cost-effective alternative to traditional chemical reductants. [7]

Mechanistic Rationale: Enzyme-Controlled Facial Selectivity

ADHs catalyze the reversible transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon. The high stereoselectivity of this process arises from the specific three-dimensional arrangement of the substrate within the enzyme's active site. The enzyme pre-organizes the ketone, forcing the hydride to attack from either the re or si face, leading to the formation of a single enantiomer of the alcohol product. The facial selectivity (leading to endo or exo alcohol diastereomers) is dictated by the specific enzyme used. Some microorganisms contain multiple ADHs with opposing stereopreferences, which can sometimes lead to mixtures of products. [7]

G cluster_0 Enzymatic Reduction of this compound KETONE This compound (Prochiral) ADH1 ADH Enzyme A (exo-selective) KETONE->ADH1 + NADPH ADH2 ADH Enzyme B (endo-selective) KETONE->ADH2 + NADPH ENDO endo-Bicyclo[3.2.1]octan-2-ol (Chiral) EXO exo-Bicyclo[3.2.1]octan-2-ol (Chiral) ADH1->EXO - NADP⁺ ADH2->ENDO - NADP⁺

Caption: Enzyme-dependent stereoselectivity in ketone reduction.

Protocol: General Procedure for Whole-Cell Bioreduction with S. cerevisiae

This protocol provides a general framework for the enantioselective reduction of this compound using commercially available baker's yeast.

Materials and Reagents:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose)

  • Tap water

  • Ethyl acetate for extraction

  • Celite® for filtration

  • Anhydrous MgSO₄

Equipment:

  • Erlenmeyer flask (at least 10x the reaction volume)

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Activation: In a large Erlenmeyer flask, suspend active dry baker's yeast (e.g., 50 g) in warm tap water (e.g., 500 mL, ~35-40 °C).

  • Culture Growth: Add glucose (e.g., 50 g) to the suspension to serve as the energy source and to drive cofactor regeneration in vivo. Place the flask on an orbital shaker at ~30 °C and 150-200 rpm for 30-60 minutes to activate the yeast.

  • Substrate Addition: Dissolve this compound (e.g., 1 g) in a minimal amount of ethanol or DMSO (to aid solubility) and add it to the actively fermenting yeast culture.

  • Biotransformation: Continue shaking the culture at 30 °C. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC. The reduction is typically complete in 24-72 hours.

  • Workup: Once the starting material is consumed, stop the shaking. Add a filter aid such as Celite® to the mixture to facilitate filtration. Filter the entire culture through a pad of Celite® in a Büchner funnel to remove the yeast cells. Wash the cell cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol can be further purified by silica gel chromatography if necessary.

  • Characterization: Analyze the product by NMR to determine the diastereomeric ratio (endo vs. exo). The enantiomeric excess can be determined by chiral GC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR or HPLC analysis.

Palladium-Catalyzed Asymmetric Desymmetrization

An alternative and highly powerful strategy involves constructing the chiral bicyclo[3.2.1]octane skeleton itself through an asymmetric reaction. Palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes is a state-of-the-art method for this purpose. This approach transforms a simple, achiral starting material into a complex, enantioenriched bicyclic ketone in a single operation.

Mechanistic Rationale

This reaction involves the desymmetrization of a prochiral cyclopentene derivative. A chiral palladium catalyst first coordinates to the substrate and facilitates an intramolecular Heck reaction. The choice of a chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene) is critical, as it controls the facial selectivity of the carbopalladation step, thereby establishing the key stereocenters. This is followed by carbonylation and subsequent cyclization to yield the final bicyclic ketone with high enantiopurity. [8]

G cluster_0 Pd-Catalyzed Asymmetric Desymmetrization Workflow START Achiral Cyclopentene Substrate STEP1 Asymmetric Intramolecular Heck Reaction START->STEP1 PD_CAT Pd(0) / Chiral Ligand PD_CAT->STEP1 INTERMEDIATE Chiral Organo-Pd Intermediate STEP1->INTERMEDIATE STEP2 Carbonylation (+ CO) INTERMEDIATE->STEP2 STEP3 Reductive Elimination STEP2->STEP3 PRODUCT Chiral this compound STEP3->PRODUCT

Sources

Application Notes and Protocols for the Purification of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity for Bicyclo[3.2.1]octan-2-one

This compound is a bridged bicyclic ketone that serves as a valuable building block in organic synthesis. Its rigid, three-dimensional structure is a key component in the synthesis of complex natural products and novel pharmaceutical agents. The biological activity and reaction outcomes of its derivatives are highly dependent on the stereochemistry and purity of the starting material. Therefore, obtaining high-purity this compound is a critical step in any research or development program that utilizes this compound.

This application note provides a comprehensive guide to the purification of this compound, detailing protocols for preliminary purification, flash column chromatography, recrystallization, and sublimation. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular FormulaC₈H₁₂OPubChem[1]
Molecular Weight124.18 g/mol PubChem[1]
Melting Point118-120 °CChemSynthesis[2]
Boiling Point (calculated)472.28 K (199.13 °C)Cheméo[3]
AppearanceWhite crystalline solidInferred from melting point
SolubilityInsoluble in water, soluble in organic solventsBiosynth[4]
logP (octanol/water)1.766 (calculated)Cheméo[3]

The high melting point of this compound suggests that it is a solid at room temperature and that recrystallization is a highly suitable method for its purification. The calculated boiling point indicates that vacuum distillation is also a potential purification technique.

I. Preliminary Purification: Post-Synthesis Work-up

Before proceeding to more advanced purification techniques, a standard aqueous work-up is necessary to remove inorganic salts, acid or base catalysts, and other water-soluble byproducts from the crude reaction mixture.

Rationale

The goal of the work-up is to perform a bulk separation of the desired organic product from the aqueous reaction medium and any water-soluble impurities. This is typically achieved through liquid-liquid extraction.

Protocol
  • Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution to neutralize acids, or saturated aqueous ammonium chloride solution to neutralize bases).

  • Extraction: Extract the aqueous layer with a suitable organic solvent in which this compound is soluble, such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized water to remove any remaining water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

Workup_Workflow A Crude Reaction Mixture B Quench (e.g., NaHCO3 aq.) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Wash Organic Layer (H2O, Brine) C->D H Aqueous Waste C->H Aqueous Layer E Dry Organic Layer (e.g., MgSO4) D->E F Filter and Concentrate E->F G Crude this compound F->G

Fig. 1: General workflow for the preliminary work-up of this compound.

II. High-Purity Purification Methods

Following the initial work-up, one or more of the following techniques can be employed to achieve high purity.

A. Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds based on their polarity. It is particularly useful for removing impurities with different polarities from the desired product.

The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Less polar compounds will travel faster down the column, while more polar compounds will be retained more strongly by the silica gel.

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). Aim for a solvent system where the this compound has an Rf value of approximately 0.3. A good starting point for a ketone of this nature is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, applying positive pressure (e.g., with compressed air or a pump) to achieve a flow rate of approximately 2 inches per minute.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Flash_Chromatography_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Packed Silica Gel Column B->C D Elute with Mobile Phase (e.g., Hexanes/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure this compound H->I

Fig. 2: Workflow for the purification of this compound by flash chromatography.
B. Recrystallization

Given its high melting point, recrystallization is an excellent and highly effective method for purifying this compound.

This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Selection: Screen for a suitable solvent or solvent pair. Good candidates for ketones include ethanol, acetone, or mixtures such as hexane/ethyl acetate or hexane/acetone.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities Removed D Slow Cooling and Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Impurities in Filtrate E->I G Dry Crystals F->G H Pure this compound G->H

Fig. 3: Step-by-step process for the recrystallization of this compound.
C. Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid. This method is suitable for compounds that have a relatively high vapor pressure at temperatures below their melting point. The related bicyclic ketone, camphor, is readily purified by sublimation, suggesting this may be an effective method for this compound.[6]

Sublimation is effective for separating volatile solids from non-volatile impurities. By heating the crude solid under vacuum, the desired compound will sublime and can be collected on a cold surface, leaving the non-volatile impurities behind.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Sublimation: Heat the apparatus gently under vacuum. The temperature should be high enough to cause sublimation but below the melting point of the compound.

  • Condensation: The gaseous this compound will condense as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.

  • Collection: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5019-82-9). Retrieved from [Link]

  • ChemSynthesis. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ponomarev, D., & Mettee, H. (n.d.). Camphor and its Industrial Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Khan Academy. (2023, June 18). Sublimation | Is matter around us pure? | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

Sources

Scale-up synthesis of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of Bicyclo[3.2.1]octan-2-one

Author: Gemini, Senior Application Scientist

Abstract

The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous biologically active natural products and serves as a critical building block in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a valuable scaffold for the spatial orientation of functional groups. While numerous synthetic routes exist for laboratory-scale preparation, their translation to a larger scale presents significant challenges in terms of safety, cost, and robustness. This application note provides a detailed, validated protocol for the multi-gram scale-up synthesis of the parent ketone, this compound, based on a proven route from norbornene. We will address critical process safety considerations, explain the rationale behind procedural choices, and offer a step-by-step guide from reaction setup to final product purification and characterization.

Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane ring system is a cornerstone in the synthesis of complex molecules, including various sesquiterpenes and diterpenes.[1] Its conformational rigidity and defined stereochemical features make it an attractive scaffold for designing novel therapeutic agents. Consequently, the development of reliable and scalable methods for its synthesis is of paramount importance to researchers in both academic and industrial settings.[3]

This guide focuses on a well-established synthetic sequence that has been demonstrated to be reliable and suitable for scale-up. The chosen strategy begins with the inexpensive and readily available starting material, norbornene, and proceeds through a dichlorocarbene addition followed by a ring expansion, reductive dechlorination, and hydrolysis. This route is favored over other methods, such as intramolecular Diels-Alder reactions, for the parent ketone due to its high overall yield and the use of cost-effective reagents.[4]

Synthetic Strategy and Rationale

The overall transformation from norbornene to this compound is a three-step process. The logical flow of this synthesis is designed for efficiency and scalability.

G Start Norbornene Step1 Step 1: Dichlorocarbene Addition & Rearrangement Start->Step1 Intermediate1 exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene Step1->Intermediate1 Step2 Step 2: Reductive Dechlorination Intermediate1->Step2 Intermediate2 3-Chlorobicyclo[3.2.1]oct-2-ene Step2->Intermediate2 Step3 Step 3: Acid-Catalyzed Hydrolysis Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall workflow for the synthesis of this compound.

Causality Behind the Chosen Route:

  • Starting Material: Norbornene is a bulk chemical derived from the Diels-Alder reaction of cyclopentadiene and ethylene, making it an economical starting point for large-scale synthesis.[4]

  • Step 1: Dichlorocarbene Generation and Ring Expansion: The generation of dichlorocarbene from ethyl trichloroacetate and sodium methoxide is a cost-effective and high-yielding method.[4] The initial adduct with norbornene spontaneously undergoes a thermal rearrangement to the more stable bicyclo[3.2.1]octene system. This one-pot addition/rearrangement is highly efficient.

  • Step 2: Reduction: The use of Lithium Aluminum Hydride (LAH) for the reductive removal of the vinyl chloride is a standard and effective transformation. While LAH requires careful handling, its high reactivity ensures a clean and complete reaction.

  • Step 3: Hydrolysis: The final hydrolysis of the enol ether intermediate to the desired ketone is achieved with concentrated sulfuric acid, a powerful and inexpensive reagent that ensures complete conversion.[4]

Scale-Up Process: Safety and Engineering Controls

Transitioning a synthesis from bench-scale to multi-gram or kilogram scale introduces significant safety and engineering challenges.[5] A thorough risk assessment must be conducted before any scale-up operation.[6]

Key Hazards and Mitigation Strategies:

HazardStep(s)Rationale & Mitigation Strategy
Strongly Exothermic Reaction 1The reaction of sodium methoxide with ethyl trichloroacetate to generate dichlorocarbene is highly exothermic. Mitigation: Use a jacketed reactor with controlled coolant flow. Employ slow, subsurface addition of the ester to the methoxide slurry to manage the heat evolution and maintain the temperature below 0°C.[4]
Pyrophoric/Reactive Reagents 2Lithium Aluminum Hydride (LAH) reacts violently with water and is pyrophoric. Mitigation: All glassware must be rigorously oven- or flame-dried. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.[7][8] Quenching of excess LAH must be done slowly and at low temperatures.
Flammable Solvents 1, 2, 3Diethyl ether and petroleum ether are highly flammable. Mitigation: Use in a well-ventilated chemical fume hood or walk-in hood away from ignition sources. Use intrinsically safe equipment (stirrers, heating mantles). Ground all metal containers to prevent static discharge.
Corrosive Reagents 3Concentrated sulfuric acid is extremely corrosive and causes severe burns. Mitigation: Always wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield. Add reagents slowly and with cooling. Have a sodium bicarbonate solution ready for neutralization of spills.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses and is designed for a ~0.5 mole scale.[4] All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentMW ( g/mol )Amount (g)MolesEquivalentsNotes
Norbornene94.1652.50.5581.0Ensure it is free of polymer
Sodium Methoxide54.021122.063.7Highly hygroscopic; handle under nitrogen
Ethyl Trichloroacetate191.403491.823.26Corrosive and lachrymatory
Lithium Aluminum Hydride37.9515.00.395-For Step 2
Concentrated H₂SO₄98.08100 mL--For Step 3
Petroleum Ether-400 mL--Olefin-free, b.p. 45–60°C
Tetrahydrofuran (THF)72.11500 mL--Anhydrous, inhibitor-free
Step 1: Synthesis of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene
  • Reactor Setup: Equip a 1 L four-necked, jacketed reactor with an overhead mechanical stirrer, a thermometer, a reflux condenser (with a drying tube), and a 500 mL pressure-equalizing dropping funnel.

  • Initial Charge: Charge the reactor with a solution of norbornene (52.5 g, 0.558 mol) in 400 mL of petroleum ether. Add sodium methoxide (112 g, 2.06 mol) to the solution and begin vigorous stirring.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to between -5°C and 0°C.

  • Reagent Addition: Add ethyl trichloroacetate (349 g, 1.82 mol) to the dropping funnel. Add the ester dropwise to the stirred slurry over approximately 4 hours, ensuring the internal temperature does not rise above 0°C. Efficient stirring and temperature control are critical for high yields.[4]

  • Reaction: Continue stirring the mixture at <0°C for an additional 4 hours after the addition is complete. Then, allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Carefully pour the reaction mixture onto a slurry of 500 g of crushed ice in 300 mL of water. Separate the organic layer. Extract the aqueous layer with diethyl ether (4 x 200 mL).

  • Purification: Combine all organic layers, wash with saturated brine (300 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent by distillation. The crude product is then purified by vacuum distillation to yield exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene. Expected Yield: 72-87 g (74–88%).

Step 2: Synthesis of 3-Chlorobicyclo[3.2.1]oct-2-ene
  • Reactor Setup: Assemble a 1 L reactor system as in Step 1, ensuring all glassware is meticulously dried and the system is under an inert atmosphere of dry nitrogen.

  • LAH Suspension: In the reactor, carefully prepare a suspension of Lithium Aluminum Hydride (15.0 g, 0.395 mol) in 500 mL of anhydrous THF.

  • Reagent Addition: Add a solution of the dichloro-intermediate (80.0 g, 0.452 mol) in 100 mL of anhydrous THF to the dropping funnel. Add this solution dropwise to the LAH suspension over 2 hours, maintaining the temperature below 30°C with gentle cooling.

  • Reaction: After the addition, stir the mixture at room temperature for 1 hour, then heat to a gentle reflux for 4 hours to ensure complete reaction.

  • Quenching (Caution!): Cool the reactor to 0°C. Slowly and carefully add 15 mL of water dropwise to quench the excess LAH. Follow this with 15 mL of 15% aqueous NaOH, and then another 45 mL of water. A granular white precipitate should form.

  • Isolation: Filter the solid salts and wash them thoroughly with THF. Combine the filtrate and washings, and remove the THF by distillation. The resulting oil is purified by vacuum distillation to give 3-Chlorobicyclo[3.2.1]oct-2-ene. Expected Yield: 51-55 g (80–85%).

Step 3: Synthesis of this compound
  • Reactor Setup: Use a 300 mL round-bottomed flask equipped with a magnetic stirrer and place it in an ice bath.

  • Hydrolysis: Add 100 mL of concentrated sulfuric acid to the flask. With efficient stirring and cooling, add the chloro-intermediate from Step 2 (9.0 g, 0.063 mol) in one portion.

  • Reaction: Stir the mixture in the ice bath, allowing it to warm slowly to room temperature over 4 hours. Continue stirring overnight.

  • Work-up: Pour the resulting solution onto 200 g of crushed ice with stirring. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Purification: Combine the ether layers, wash with water (50 mL), and dry over magnesium sulfate. Carefully remove the ether by distillation. The crude product, a white solid, can be purified by sublimation (70°C bath temperature at 15 mm Hg) to yield pure this compound.[4] Expected Yield: 5.9–6.3 g (75–81%).

Product Characterization and Quality Control

Validation of the final product's identity and purity is essential.

G cluster_QC Quality Control Methods Product Final Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Confirms Structure IR Infrared (IR) Spectroscopy Product->IR Confirms C=O group GCMS GC-MS Analysis Product->GCMS Confirms Purity & MW MP Melting Point Product->MP Checks Purity

Caption: Quality control workflow for product validation.

  • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the bicyclic structure.

  • ¹³C NMR: The carbon spectrum should show 8 distinct signals, with the carbonyl carbon appearing significantly downfield (~218 ppm).[9]

  • IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ketone carbonyl stretch.

  • GC-MS: Gas Chromatography-Mass Spectrometry will confirm the purity of the sample and show the expected molecular ion peak (m/z = 124).

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

Conclusion

The protocol detailed herein provides a reliable and scalable pathway to this compound, a key intermediate for pharmaceutical research and development. By employing cost-effective reagents and a well-documented synthetic route, this process is suitable for producing multi-gram quantities of the target compound. Critical attention to process safety, particularly in managing exothermic reactions and handling reactive reagents, is essential for a successful and safe scale-up. The self-validating nature of the protocol, with clear purification and characterization steps, ensures the production of high-purity material ready for subsequent synthetic transformations.

References

  • Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-299. [Link]

  • Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. ResearchGate. [Link]

  • Sauers, R. R., & Tucker, R. J. (1963). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, Coll. Vol. 5, p.98. [Link]

  • Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]

  • Zhang, W., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1851-1856. [Link]

  • Filippini, M-H., & Rodriguez, J. (2006). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 106(11), 4747-4830. [Link]

  • Shell Development Co. (1939). Purification of ketones.
  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • University of Washington. (2019). Scale-Up Reaction Safety. Environmental Health & Safety. [Link]

  • E. K. Chess & T. A. G. G. T. A. G. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]

  • Fairley, M., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

  • Pan American Petroleum Corp. (1958). Method for purification of ketones.
  • Fairley, M., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. [Link]

  • Valero, S., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 186. [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Stothers, J. B., & Tan, C. T. (1977). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 55(5), 841-848. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of the Bicyclo[3.2.1]octan-2-one core. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this valuable bicyclic scaffold, a key structural motif in numerous biologically active natural products.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its stereoselective construction.

Introduction: The Synthetic Challenge

The rigid, three-dimensional architecture of the bicyclo[3.2.1]octane framework presents significant stereochemical challenges in its synthesis. Control over multiple stereocenters, including quaternary carbons, is often required to access specific, biologically relevant isomers. This guide will navigate the complexities of the most common synthetic strategies, offering insights into overcoming obstacles related to diastereoselectivity and enantioselectivity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Organocatalytic Domino Michael-Aldol Reactions

This powerful one-pot reaction is a popular choice for constructing the bicyclo[3.2.1]octane core, often with high stereocontrol. However, achieving the desired outcome can be sensitive to various reaction parameters.

Question 1: My enantioselectivity is low or inconsistent. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity in organocatalytic domino reactions is a common issue stemming from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice is Critical: The structure of the chiral organocatalyst is paramount. Quinine-derived thiourea catalysts are frequently employed for this transformation. If you are observing poor enantioselectivity, consider screening a panel of related catalysts with different steric and electronic properties. For example, subtle changes to the substituents on the catalyst can have a profound impact on the stereochemical outcome.[1]

  • Solvent Effects are Significant: The reaction solvent can dramatically influence both the enantioselectivity and the physical behavior of the reaction mixture. In some cases, a precipitate of the racemic product can form in non-polar solvents like toluene, leading to a lower enantiomeric excess (ee) in the final solution. Switching to a more polar solvent, such as dichloromethane, can maintain a homogeneous solution and often leads to improved enantioselectivity.[1]

  • Temperature Control: As with most asymmetric reactions, temperature plays a crucial role. Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the desired enantiomer. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between reaction rate and enantioselectivity.

  • Substrate Compatibility: The electronic and steric properties of your substrates (the 1,3-dicarbonyl compound and the α,β-unsaturated carbonyl) can influence the catalyst's ability to induce chirality. If possible, consider modifying the substrates to enhance the facial discrimination in the transition state.

Question 2: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity often points to a lack of facial control in the Michael addition or the subsequent aldol cyclization. Here's how to address this:

  • Catalyst and Substrate Matching: The interplay between the catalyst and the substrates is key. The catalyst must effectively shield one face of the enolate and the Michael acceptor to favor a specific trajectory of attack. As with enantioselectivity, screening different catalysts is a primary step.

  • Control of Reaction Kinetics: In some systems, the formation of one diastereomer may be kinetically favored, while another is thermodynamically more stable. Analyze the reaction at different time points to determine if the diastereomeric ratio changes over time. If so, you may be able to isolate the kinetic product by stopping the reaction at an earlier stage.

  • Additive Effects: The addition of co-catalysts or additives can sometimes improve diastereoselectivity. For instance, Brønsted or Lewis acids can interact with the substrates or the catalyst, influencing the geometry of the transition state.

  • Substituent Effects: The steric bulk of substituents on both the nucleophile and the electrophile can significantly direct the stereochemical outcome. For instance, in the reaction of diketones with α,β-unsaturated aldehydes, an α-methyl group on the Michael acceptor can alter the preference from the exo- to the endo-alcohol.[1]

Question 3: My reaction is sluggish or does not go to completion. What can I do to improve the yield?

Answer: Poor conversion can be frustrating. Consider the following troubleshooting steps:

  • Catalyst Loading: While organocatalysis often allows for low catalyst loadings, some reactions may require a higher concentration to achieve a reasonable rate. Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%) to see if it improves the conversion.

  • Reaction Concentration: The concentration of your reactants can impact the reaction rate. A more concentrated solution may favor the desired bimolecular reaction.

  • Water Scavenging: Some organocatalytic reactions are sensitive to moisture. Ensure your solvents and reagents are dry, and consider the use of molecular sieves.

  • Activation of the Catalyst: Some catalysts require activation or pre-formation before the addition of the substrates. Consult the literature for the specific catalyst you are using to ensure proper handling.

Intramolecular Diels-Alder Cycloadditions

The intramolecular Diels-Alder (IMDA) reaction is another elegant strategy for constructing the bicyclo[3.2.1]octane framework. Controlling the endo/exo selectivity is a primary challenge.

Question 4: I am getting a mixture of endo and exo products. How can I favor the formation of one over the other?

Answer: The endo/exo selectivity in IMDA reactions is governed by a combination of steric and electronic factors in the transition state. Here are some strategies to influence the outcome:

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly alter the endo/exo ratio. Lewis acids coordinate to the dienophile, lowering the energy of the LUMO and often enhancing the secondary orbital interactions that favor the endo product. Experiment with different Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) and monitor the effect on the product distribution.

  • Temperature Effects: The "endo rule" is a kinetic phenomenon. At higher temperatures, the reaction can become reversible, and the thermodynamically more stable exo product may be favored. Conversely, running the reaction at lower temperatures will favor the kinetically controlled endo product.

  • Tether Length and Rigidity: The length and conformational flexibility of the tether connecting the diene and dienophile play a crucial role. A shorter, more rigid tether can impose geometric constraints that favor one transition state over the other.

  • Substituent Effects: Steric hindrance can disfavor the more compact endo transition state. Bulky substituents on the diene or dienophile may lead to a higher proportion of the exo product.

Stereoselective Reduction of the Ketone

Once the this compound core is formed, the stereoselective reduction of the ketone is often the next critical step, and it can be surprisingly challenging.

Question 5: I am unable to achieve the desired stereoisomer upon reduction of the ketone. Common reducing agents give the wrong isomer. What are my options?

Answer: The facial selectivity of ketone reduction in rigid bicyclic systems is highly dependent on steric hindrance around the carbonyl group. It is not uncommon for standard reducing agents like sodium borohydride (NaBH₄) to preferentially attack from the less hindered face, leading to the undesired alcohol isomer.[2]

  • Bulky Reducing Agents: If NaBH₄ gives the wrong isomer, consider using a bulkier reducing agent such as L-Selectride® or K-Selectride®. These reagents have a larger steric profile and may favor attack from the more hindered face, leading to the opposite stereochemical outcome.

  • Directing Groups: The presence of a nearby functional group, such as a hydroxyl or ether, can be used to direct the delivery of the hydride from a chelating reducing agent. For example, if you have a hydroxyl group in a suitable position, a reagent like sodium triacetoxyborohydride might be directed by this group.

  • Substrate Control: If direct reduction is not providing the desired stereoisomer, you may need to reconsider your synthetic strategy. It might be possible to introduce the desired stereocenter at an earlier stage or to use a substrate where the facial bias for reduction is in your favor.

  • Mitsunobu Inversion: If you can isolate the undesired alcohol, a Mitsunobu reaction can be used to invert the stereocenter. However, be aware that this reaction can sometimes fail with sterically hindered alcohols.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing the this compound core?

A1: The most common and effective strategies include:

  • Organocatalytic Domino Reactions: Typically a Michael addition followed by an aldol condensation, which can create multiple stereocenters in a single step with high stereocontrol.

  • Intramolecular Diels-Alder (IMDA) Reactions: A powerful cycloaddition strategy to form the bicyclic system.[3][4]

  • Radical Cyclizations: Can be effective for constructing the carbon skeleton, often with good stereoselectivity.[2]

  • Rearrangement Reactions: Various rearrangement strategies, such as the Wagner-Meerwein rearrangement, can be employed to construct the bicyclo[3.2.1]octane framework from other bicyclic systems.

Q2: How do I choose the best synthetic route for my target molecule?

A2: The choice of synthetic route depends on several factors:

  • Desired Stereochemistry: Some routes offer better control over specific stereocenters than others. For example, organocatalytic methods have been extensively developed for high enantioselectivity.

  • Available Starting Materials: The accessibility and cost of the starting materials for each route should be considered.

  • Functional Group Tolerance: Consider the functional groups present in your target molecule and choose a route that is compatible with them.

  • Scalability: If you need to synthesize a large quantity of your compound, the scalability of the chosen route is an important consideration.

Q3: What are some common side products to watch out for in the organocatalytic Michael-Aldol reaction?

A3: Besides diastereomers, you might observe:

  • The Michael Adduct: The intermediate formed after the Michael addition may not cyclize completely, leading to its presence in the final reaction mixture.

  • Dehydration Products: The aldol adduct can sometimes undergo dehydration to form an α,β-unsaturated ketone.

  • Retro-Aldol Reaction: The aldol cyclization can be reversible, and under certain conditions, the bicyclic product may revert to the Michael adduct.

Data and Protocols

Table 1: Comparison of Common Synthetic Strategies
Synthetic StrategyAdvantagesCommon ChallengesKey Experimental Parameters
Organocatalytic Domino Michael-Aldol High stereoselectivity, one-pot reaction, formation of multiple stereocenters.[5]Sensitive to catalyst, solvent, and temperature; potential for multiple diastereomers.[1]Chiral organocatalyst, solvent polarity, reaction temperature.
Intramolecular Diels-Alder Convergent, forms two C-C bonds in one step, predictable stereochemical outcomes based on frontier molecular orbital theory.Controlling endo/exo selectivity, requires synthesis of a suitable diene-dienophile precursor.[3][4]Lewis acid catalyst, temperature, tether design.
Radical Cyclization Good for forming C-C bonds, often tolerant of various functional groups.Regioselectivity of cyclization, potential for side reactions (e.g., reduction without cyclization).Radical initiator, tin or silane reagent, reaction concentration.
Experimental Protocol: Organocatalytic Asymmetric Domino Michael-Henry Reaction

This protocol is a representative example for the synthesis of a substituted this compound derivative.[6]

Materials:

  • 1,4-Cyclohexanedione

  • Nitroalkene

  • Chiral proline-based bifunctional organocatalyst

  • 4-Nitrobenzoic acid (4-NBA)

  • Dry Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of the nitroalkene (0.1 mmol) and 1,4-cyclohexanedione (0.2 mmol) in dry THF (0.25 mL) at room temperature, add the chiral organocatalyst (20 mol%) and 4-NBA (20 mol%).

  • Add water (50 µL) to the reaction mixture.

  • Stir the reaction at room temperature for 24-96 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Note: The optimal catalyst loading, reaction time, and purification conditions may vary depending on the specific substrates used.

Visualizing the Process

Diagram 1: General Workflow for Stereoselective Synthesis

G cluster_0 Synthetic Strategy Selection cluster_1 Execution & Troubleshooting cluster_2 Downstream Modification start Target Molecule (this compound derivative) strategy Choose Synthetic Route (e.g., Domino, IMDA, Radical) start->strategy synthesis Perform Synthesis strategy->synthesis analysis Analyze Stereochemical Outcome (NMR, HPLC) synthesis->analysis troubleshoot Troubleshoot (Low selectivity, low yield) analysis->troubleshoot Unfavorable Outcome reduction Stereoselective Reduction of Ketone analysis->reduction Desired Stereoisomer Formed optimization Optimize Reaction Conditions troubleshoot->optimization optimization->synthesis final_product Final Product reduction->final_product

Caption: A typical workflow for the stereoselective synthesis of this compound.

Diagram 2: Key Factors in Organocatalytic Domino Reactions

G center Stereochemical Outcome (ee and dr) catalyst Chiral Organocatalyst catalyst->center solvent Solvent Polarity solvent->center temperature Reaction Temperature temperature->center substrate Substrate Structure substrate->center

Caption: Interplay of factors influencing stereoselectivity in domino reactions.

References

  • Promontorio, R. (n.d.).
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI.
  • Alexakis, A., Lefranc, A., Guénée, L., & Goncalves-Contal, S. (2014). Direct Organocatalytic Construction of Bicyclo[3.2.1]octanes by Domino Michael/Aldol Reaction with β,γ-Unsaturated 1,2-Keto Amides. Synlett, 25(20), 2947–2952.
  • Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. (n.d.). Canada.ca.
  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024).
  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Master Organic Chemistry.
  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps.
  • Tsakos, M., Elsegood, M. R. J., & Kokotos, C. G. (2013). Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones.
  • Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. (n.d.). PMC.
  • Highly Diastereoselective Synthesis of Bicyclo[3.2.1]octenones Through Phosphine-Mediated Condensations of 1,4-Dien-3-ones. (2008).
  • Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and tricyclo[3.2.1.0²,⁷] oct-3-ene frameworks via stepwise cascade reactions. (2014).
  • Lefranc, A., et al. (2014). Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Organic Letters, 16(18), 4846–4849.

Sources

Technical Support Center: Synthesis of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Bicyclo[3.2.1]octan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic ketone. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on byproduct formation and troubleshooting. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, a valuable scaffold in medicinal chemistry and natural product synthesis, is often achieved through a Robinson annulation followed by an intramolecular aldol condensation. While effective, this route can be prone to the formation of several byproducts. This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.

Issue 1: Formation of an Unexpected Isomeric Bicyclic Ketone.

Question: During the synthesis of this compound from 2-(3-oxobutyl)cyclohexanone, I isolated the desired product, but also a significant amount of an isomeric ketone. How can I prevent the formation of this byproduct?

Answer:

This is a classic challenge in this synthesis, and the isomeric byproduct is often the thermodynamically favored but kinetically slower-forming Bicyclo[3.3.1]nonan-2-one. The formation of these two distinct bicyclic systems arises from the two possible intramolecular aldol condensations of the 1,5-diketone intermediate, 2-(3-oxobutyl)cyclohexanone.[1][2]

Causality: The key lies in which enolate of the intermediate 1,5-diketone forms and attacks the other carbonyl group.

  • Desired Pathway (Kinetic Control): Formation of the enolate on the methyl group of the butyl side chain, followed by attack on the cyclohexanone carbonyl, leads to the formation of a five-membered ring, resulting in the this compound skeleton. This is generally the kinetically favored pathway.

  • Byproduct Pathway (Thermodynamic Control): Formation of the enolate on the cyclohexanone ring, followed by attack on the side-chain carbonyl, leads to the formation of a six-membered ring, resulting in the Bicyclo[3.3.1]nonan-2-one skeleton. This is often the thermodynamically more stable product.[1]

Troubleshooting Protocol: To favor the formation of the desired this compound, you need to employ conditions that promote kinetic control.

Experimental Protocol: Kinetically Controlled Intramolecular Aldol Condensation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 2-(3-oxobutyl)cyclohexanone intermediate in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to the cooled solution. The use of a strong, sterically hindered base at low temperature is crucial for the regioselective formation of the kinetic enolate.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours. It is critical to monitor the reaction by thin-layer chromatography (TLC) to avoid prolonged reaction times that could allow for equilibration to the thermodynamic product.

  • Quenching: Quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. The crude product should be purified promptly by flash column chromatography on silica gel to separate the desired this compound from the isomeric byproduct.

Data Summary: Expected Product Ratios under Different Conditions

Reaction ConditionsDesired Product (this compound)Byproduct (Bicyclo[3.3.1]nonan-2-one)
LDA, THF, -78°C>90%<10%
KOH, MeOH, reflux<40%>60%

Logical Relationship Diagram: Kinetic vs. Thermodynamic Control

G A 2-(3-Oxobutyl)cyclohexanone B Kinetic Enolate (Side Chain) A->B LDA, -78°C (Fast, Irreversible) C Thermodynamic Enolate (Ring) A->C KOH, Heat (Slow, Reversible) D This compound (Desired Product) B->D Intramolecular Aldol E Bicyclo[3.3.1]nonan-2-one (Byproduct) C->E Intramolecular Aldol

Caption: Kinetic vs. Thermodynamic pathways in the intramolecular aldol condensation.

Issue 2: Polymerization of Methyl Vinyl Ketone in Robinson Annulation.

Question: I am attempting a Robinson annulation with cyclohexanone and methyl vinyl ketone (MVK), but I am observing significant polymer formation and low yields of the desired annulated product. What is causing this and how can I mitigate it?

Answer:

The polymerization of methyl vinyl ketone under basic conditions is a well-documented side reaction in the Robinson annulation.[3] MVK is highly susceptible to polymerization, especially in the presence of strong bases, which are necessary to generate the enolate of the ketone.

Causality: The Michael addition of the enolate to MVK is the desired reaction. However, the enolate can also initiate the anionic polymerization of MVK. Furthermore, MVK can also undergo self-condensation under basic conditions.

Troubleshooting Protocol: To minimize the polymerization of MVK, it is crucial to control the reaction conditions carefully. The in-situ generation of MVK or the use of an MVK equivalent can be an effective strategy.

Experimental Protocol: Robinson Annulation with an MVK Precursor

This protocol utilizes a Mannich base, which generates MVK in situ under the reaction conditions, thus keeping its concentration low and minimizing polymerization.

  • Reagents: You will need cyclohexanone, a Mannich base such as 1-diethylamino-3-butanone hydrochloride, and a base like sodium ethoxide.

  • Reaction Setup: In a round-bottom flask, dissolve the Mannich base in ethanol.

  • Base Addition: Add sodium ethoxide to the solution to generate the free base.

  • Addition of Ketone: Add cyclohexanone to the reaction mixture.

  • Heating: Gently heat the reaction mixture to a reflux. The heat will cause the Mannich base to undergo a Hofmann elimination to generate MVK in situ.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction typically takes several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture, neutralize it with a dilute acid, and perform a standard aqueous work-up. The crude product can then be purified by distillation or column chromatography.

Workflow Diagram: In-situ Generation of MVK

G cluster_0 Reaction Flask A Mannich Base C Methyl Vinyl Ketone (in situ) A->C Heat (Hofmann Elimination) B Base (e.g., NaOEt) D Cyclohexanone Enolate B->D Deprotonation of Cyclohexanone E Michael Adduct C->E G Polymerization C->G Minimized by low concentration D->E F This compound E->F Intramolecular Aldol & Dehydration

Caption: Workflow for Robinson annulation with in-situ MVK generation.

Frequently Asked Questions (FAQs)

Q1: What are the best purification methods for this compound?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and effective method for small to medium-scale reactions. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically used.[4] This method is particularly good for separating the desired product from isomeric byproducts and other polar impurities.

  • Fractional Distillation: For larger scale purifications where the main impurity is a starting material or a solvent, fractional distillation under reduced pressure can be a viable option.[5] However, it may not be effective for separating isomers with similar boiling points.

  • Crystallization/Sublimation: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material. Sublimation can also be used for solid products.

Q2: What are the key spectroscopic features to confirm the structure of this compound?

A2: Spectroscopic analysis is crucial for confirming the structure of your product and identifying any impurities.

  • ¹H NMR: The proton NMR spectrum of this compound will show a complex pattern of aliphatic protons. Key features to look for are the bridgehead protons, which will appear as multiplets, and the protons alpha to the carbonyl group. The absence of vinylic proton signals is also a key indicator.

  • ¹³C NMR: The carbon NMR spectrum should show a signal for the carbonyl carbon typically in the range of 210-220 ppm. The remaining signals will be in the aliphatic region. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band for the carbonyl group (C=O) stretch, typically around 1720-1740 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₂O, M.W. = 124.18 g/mol ).[6]

Q3: Can other annulation strategies be used to synthesize the Bicyclo[3.2.1]octane core?

A3: Yes, several other methods have been developed to construct this important bicyclic system.

  • Tandem Michael-Aldol Reactions: This is a powerful one-pot method that can provide access to a diverse range of substituted bicyclo[3.2.1]octanes with good to high yields and stereoselectivity.[7]

  • Intramolecular Diels-Alder Reaction: A suitably substituted diene and dienophile within the same molecule can undergo an intramolecular Diels-Alder reaction to form the bicyclic core.

  • Cargill-Type Rearrangement: Certain bicyclo[4.2.0]octan-2-one derivatives can undergo a Lewis acid-catalyzed rearrangement to yield the bicyclo[3.2.1]octan-8-one framework.[8]

Each of these methods has its own set of advantages and potential side reactions, and the choice of method will depend on the desired substitution pattern and the available starting materials.

References

  • Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. Retrieved from [Link]

  • Bicyclo(3.2.1)oct-2-ene. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Retrieved from [Link]

  • The intramolecular aldol condensation of 2- (3-oxobutyl)cyclohexanone (ma.. - Filo. (2024, June 6). Retrieved from [Link]

  • Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016, May 19). YouTube. Retrieved from [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Robinson annulation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Intramolecular Aldol Reactions. (2022, September 24). In Chemistry LibreTexts. Retrieved from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Banerjee, A. K., et al. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC.
  • Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione. (n.d.). Google Patents.
  • Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxid. (n.d.).
  • Intramolecular Aldol Condensation. (2025, February 13). YouTube. Retrieved from [Link]

  • Total Synthesis of Two Naturally Occurring Bicyclo[3.2.1]octanoid Neolignans. (n.d.).
  • Process for the preparation of bicyclic diketone salts. (2003, April 8).
  • Intramolecular Aldol Reactions. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Robinson Annulation Attractive and Vital 3 Main step Mechanism. (n.d.). Chemist Wizards. Retrieved from [Link]

  • The Cargill-Type Rearrangement in Natural Product Synthesis. (n.d.). Who we serve.
  • 13C magnetic resonance studies. 131.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018, April 28). MDPI.
  • Functionalization of Bicyclo[3.2.1] Sulfones. (n.d.).
  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025, September 13).

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Optimization of reaction conditions for Bicyclo[3.2.1]octan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Bicyclo[3.2.1]octan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to optimize your reaction conditions and ensure the integrity of your results.

Introduction to the Synthetic Challenge

The bicyclo[3.2.1]octane framework is a key structural motif in numerous biologically active natural products and pharmaceutical agents.[1] Its rigid, three-dimensional structure provides a valuable scaffold in medicinal chemistry. The synthesis of this compound, a key intermediate, often presents challenges related to stereoselectivity, regioselectivity, and yield. This guide will focus on one of the most common and reliable methods for its preparation: the Tiffeneau-Demjanov ring expansion of a bicyclo[2.2.1]heptane precursor. Understanding the nuances of this reaction is critical for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via the Tiffeneau-Demjanov rearrangement?

A1: The most common and readily available starting material is norcamphor (bicyclo[2.2.1]heptan-2-one). This is because it can be stereoselectively converted to the necessary precursor, an exo-2-aminomethylbicyclo[2.2.1]heptan-2-ol, in a few well-established steps.

Q2: I am getting a mixture of this compound and Bicyclo[3.2.1]octan-3-one. How can I favor the formation of the 2-one isomer?

A2: The ratio of the 2-one to the 3-one isomer is highly dependent on the stereochemistry of the migrating carbon in the bicyclo[2.2.1]heptane precursor. To maximize the yield of this compound, you should start with endo-2-aminomethylbicyclo[2.2.1]heptan-exo-2-ol.[2] The rearrangement of this specific diastereomer has been shown to yield a significantly higher ratio of the desired 2-keto product.[2]

Q3: My overall yield is very low. What are the most critical steps to optimize?

A3: Low overall yield can stem from several steps. The most critical to examine are:

  • Cyanohydrin formation: Ensure anhydrous conditions and effective cyanide addition to norcamphor.

  • Reduction of the nitrile: Incomplete reduction of the cyanohydrin to the amino alcohol will result in a lower yield of the rearrangement precursor.

  • The Tiffeneau-Demjanov rearrangement: This step is sensitive to temperature and the rate of addition of the nitrous acid source. Careful control is necessary to avoid side reactions.

Q4: How can I effectively purify this compound from the isomeric Bicyclo[3.2.1]octan-3-one and other byproducts?

A4: Purification can be challenging due to the similar physical properties of the isomers.

  • Column chromatography on silica gel is the most common method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

  • Sublimation can also be an effective technique for purifying the final product, especially for removing non-volatile impurities.[3]

Troubleshooting Guide

Problem 1: Low Yield of the Precursor Amino Alcohol

Symptoms:

  • Low isolated yield of exo-2-aminomethylbicyclo[2.2.1]heptan-2-ol after the reduction step.

  • Presence of unreacted cyanohydrin or other intermediates in the crude product analysis (TLC, NMR).

Possible Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Cyanohydrin Formation The initial reaction of norcamphor with a cyanide source (e.g., KCN/HCN or TMSCN) may be incomplete due to moisture or insufficient reaction time.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use a slight excess of the cyanide source and monitor the reaction by TLC until the starting material is consumed.
Inefficient Nitrile Reduction The reduction of the nitrile group to the primary amine can be sluggish. Common reducing agents like LiAlH₄ require careful temperature control and quenching.Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether). Ensure the reaction is carried out at a suitable temperature (e.g., reflux) for a sufficient time. A careful, slow quenching procedure at low temperature is critical for safety and to maximize yield.
Product Loss During Workup The amino alcohol product can be water-soluble, leading to losses during the aqueous workup.Perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Salting out the aqueous layer by adding a saturated NaCl solution can also help to improve extraction efficiency.
Problem 2: Poor Regioselectivity in the Tiffeneau-Demjanov Rearrangement

Symptoms:

  • Formation of a nearly 1:1 mixture of this compound and Bicyclo[3.2.1]octan-3-one.

  • Difficulty in separating the two isomers.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Incorrect Stereoisomer of the Starting Amino Alcohol The migratory aptitude of the bridgehead carbon versus the C1 carbon in the bicyclo[2.2.1]heptane system is highly dependent on the stereochemistry of the aminomethyl and hydroxyl groups. The rearrangement of exo-2-aminomethylbicyclo[2.2.1]heptan-endo-2-ol tends to give a mixture of the 2-one and 3-one products.[2]To favor the formation of this compound, it is crucial to use the endo-2-aminomethylbicyclo[2.2.1]heptan-exo-2-ol isomer as the starting material.[2] This requires a stereoselective synthesis of the precursor, often starting from norcamphor and carefully controlling the addition and reduction steps.
Reaction Conditions Favoring Non-selective Rearrangement While the substrate's stereochemistry is the primary determinant, reaction conditions can have a minor influence.While less impactful than the starting material's stereochemistry, ensure the reaction is run at a low temperature (typically 0-5 °C) to minimize side reactions and potential equilibration pathways.[4]
Problem 3: Formation of Unexpected Byproducts

Symptoms:

  • Presence of additional spots on TLC or peaks in GC-MS that do not correspond to the desired product or its isomer.

  • Olefins or un-expanded cycloalcohols may be observed.[5]

Possible Causes & Solutions:

CauseExplanationRecommended Action
Carbocation Side Reactions The Tiffeneau-Demjanov rearrangement proceeds through a carbocation intermediate. This carbocation can be trapped by the solvent or undergo elimination to form alkenes.[5]Use a non-nucleophilic solvent if solvent trapping is an issue. Ensure the reaction temperature is kept low to disfavor elimination pathways. The in-situ generation of nitrous acid from sodium nitrite and a strong acid should be done slowly and at a controlled temperature to maintain a low concentration of the reactive intermediates.[4]
Incomplete Diazotization If the diazotization of the primary amine is not complete, the unreacted starting material will remain in the reaction mixture.Ensure a slight excess of the nitrous acid source is used. The addition should be slow to allow for complete reaction with the amine.

Experimental Protocols

Protocol 1: Synthesis of endo-2-Aminomethylbicyclo[2.2.1]heptan-exo-2-ol

This protocol is adapted from established procedures for the preparation of the key precursor for this compound synthesis.

Step 1: Cyanohydrin Formation from Norcamphor

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve norcamphor in a suitable anhydrous solvent like THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (KCN) in water, followed by the dropwise addition of a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ. Alternatively, for a non-aqueous approach, trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂) can be used.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC until the norcamphor is consumed.

  • Perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Reduction to the Amino Alcohol

  • Carefully add the crude cyanohydrin dissolved in anhydrous diethyl ether or THF to a suspension of excess Lithium Aluminum Hydride (LiAlH₄) in the same solvent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction of the nitrile.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with an organic solvent.

  • Dry the combined organic filtrates over an anhydrous salt and concentrate under reduced pressure to yield the crude endo-2-aminomethylbicyclo[2.2.1]heptan-exo-2-ol. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Tiffeneau-Demjanov Ring Expansion to this compound
  • Dissolve the purified endo-2-aminomethylbicyclo[2.2.1]heptan-exo-2-ol in an aqueous solution of a non-nucleophilic acid, such as acetic acid or dilute sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction and the decomposition of the diazonium intermediate.[4]

  • After the addition is complete, allow the reaction to stir at low temperature for an additional period, then let it warm to room temperature.

  • Extract the product mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • The crude product, a mixture of this compound and Bicyclo[3.2.1]octan-3-one, can then be purified by column chromatography on silica gel or by sublimation.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound from norcamphor.

Tiffeneau_Demjanov_Synthesis Norcamphor Norcamphor Cyanohydrin Bicyclo[2.2.1]heptane Cyanohydrin Norcamphor->Cyanohydrin KCN/H+ or TMSCN/Lewis Acid Aminoalcohol endo-2-Aminomethylbicyclo[2.2.1]- heptan-exo-2-ol Cyanohydrin->Aminoalcohol LiAlH4 Diazonium Diazonium Intermediate Aminoalcohol->Diazonium NaNO2/H+ Carbocation Carbocation Diazonium->Carbocation -N2 Product_2_one This compound Carbocation->Product_2_one 1,2-Alkyl Shift (Major Pathway) Product_3_one Bicyclo[3.2.1]octan-3-one Carbocation->Product_3_one 1,2-Alkyl Shift (Minor Pathway)

Caption: Synthetic pathway from norcamphor to this compound.

Logical Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Overall Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Step1_Yield Analyze Precursor Yield Check_Yield->Step1_Yield Yes Check_Isomer_Ratio Incorrect Isomer Ratio? Check_Purity->Check_Isomer_Ratio No Purification Refine Purification Method Check_Purity->Purification Yes End Successful Synthesis Check_Isomer_Ratio->End No Stereochemistry Verify Precursor Stereochemistry Check_Isomer_Ratio->Stereochemistry Yes Step2_Conditions Optimize Rearrangement Conditions Step1_Yield->Step2_Conditions Step2_Conditions->Check_Yield Purification->End Stereochemistry->End

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Tiffeneau–Demjanov rearrangement. In Wikipedia; 2023. [Link]

  • McKinney, M. A.; Patel, P. P. Ring expansions. I. Diazomethane and Tiffeneau-Demjanov ring expansions of norcamphor and dehydronorcamphor. J. Org. Chem.1973, 38 (23), 4059–4063.
  • Bicyclo[3.2.1]octan-3-one. Organic Syntheses1971 , 51, 60. [Link]

  • Filippini, M.-H.; Rodriguez, J. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chem. Rev.2002, 102 (10), 3449–3532.
  • Abad, A.; Agulló, C.; Cuñat, A. C.; de Alfonso, I.; Navarro, I.; Vera, N. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules2004 , 9 (4), 287–299. [Link]

Sources

Technical Support Center: Purification of Bicyclo[3.2.1]octan-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying diastereomers of Bicyclo[3.2.1]octan-2-one. The rigid, strained bicyclic structure of these molecules presents unique challenges, particularly in separating the closely related exo and endo isomers. This document provides field-proven insights, troubleshooting protocols, and detailed methodologies to streamline your purification workflows and ensure the highest possible isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why is their separation challenging?

When synthesizing substituted this compound derivatives, you will typically encounter a mixture of diastereomers, most commonly the exo and endo isomers. These isomers differ in the spatial orientation of substituents relative to the main bicyclic ring system. The core challenge arises because diastereomers, while having distinct physical properties, can be exceptionally similar in polarity and solubility.[1] This similarity leads to overlapping signals in analytical readouts and co-elution in standard chromatographic separations, making their isolation a non-trivial task. The key to their separation lies in exploiting the subtle differences in their three-dimensional shapes and the resulting differential interactions with a stationary phase.

Q2: What is the fundamental principle behind separating exo and endo diastereomers?

The separation of exo and endo isomers is based on the principle of differential adsorption or partitioning. Although they have the same molecular weight and functional groups, their stereochemistry dictates how they interact with their environment:

  • Steric Hindrance: The exo and endo faces of the molecule present different steric profiles. One isomer may interact more readily with the surface of a chromatographic stationary phase (like silica gel) than the other, leading to different retention times.

  • Dipole Moment: The different spatial arrangements of substituents result in small but significant differences in their overall molecular dipole moments. This variation in polarity is the primary property exploited in normal-phase chromatography.

Successfully separating these isomers requires a purification technique with high resolving power that can capitalize on these minor physicochemical differences.[2]

Troubleshooting Guide: Chromatographic & Crystallization Issues

Q3: My exo and endo isomers are co-eluting during silica gel flash chromatography. How can I improve the separation?

This is the most common issue encountered. Co-elution occurs when the selectivity of your chromatographic system is insufficient to resolve the two isomers. The solution is to systematically optimize the mobile phase.

Underlying Cause: The polarity of your eluent is likely too high, causing the compounds to travel too quickly through the column without sufficient interaction with the silica gel. A compound's retention factor (Rƒ) on a TLC plate is a good predictor of its behavior in a column. For difficult separations, you should aim for a low Rƒ (e.g., 0.15-0.25) for the lower-eluting spot to maximize the separation distance on the column.

Troubleshooting Steps:

  • Reduce Solvent Polarity: The most effective first step is to decrease the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or even 5%.[3][4] This will increase the retention time of both isomers and provide more opportunity for the stationary phase to resolve them.

  • Change Solvent System: If reducing polarity is not enough, changing the solvents themselves can alter the selectivity. The interactions between the solvent, solute, and stationary phase are complex. Switching from an ethyl acetate/hexanes system to a diethyl ether/hexanes or a dichloromethane/hexanes system can change the elution order or improve resolution.[3]

  • Consider Gradient Elution: If a single isocratic solvent system fails, a shallow gradient elution can be highly effective.[4] Start with a very non-polar mobile phase to allow the leading isomer to move down the column, then slowly increase the polarity to elute the more retained isomer.

Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemPolarity IndexTypical Starting RatioApplication Notes
Ethyl Acetate / HexanesLow-Medium10:90 to 20:80The standard, good for most moderately polar ketones. Provides excellent resolution.[3]
Diethyl Ether / HexanesLow15:85 to 30:70Diethyl ether offers different selectivity compared to ethyl acetate and can sometimes resolve stubborn spots.
Dichloromethane / HexanesLow-Medium20:80 to 40:60Good for compounds that have poor solubility in hexanes alone.
Acetone / TolueneMedium5:95 to 10:90An alternative system that can provide unique selectivity due to the aromatic nature of toluene.

G

Q4: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[5] This is common with compounds that are not highly crystalline or when the solution is supersaturated to a very high degree. An oil is not pure, as it will trap impurities within the liquid matrix.

Underlying Cause: The primary cause is that the solubility of your compound decreases too rapidly for ordered crystal nucleation to occur. This can be due to an inappropriate solvent choice or cooling the solution too quickly.

Troubleshooting Steps:

  • Slow Down the Cooling Process: This is the most critical factor.[6] After dissolving your compound in hot solvent, ensure the flask is well-insulated (e.g., wrap it in glass wool or paper towels) and allow it to cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath.

  • Use More Solvent: You may be using too little solvent, creating a solution that becomes excessively supersaturated upon cooling. Try dissolving the compound in a larger volume of the hot solvent.

  • Change the Solvent System: If the above steps fail, a different solvent is needed. An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point. A two-solvent system is often effective:

    • Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble).

    • While hot, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common system is ethyl acetate/hexanes.[5]

G

Q5: My NMR analysis shows a change in the isomeric ratio after purification on silica gel. Is the column causing epimerization?

Yes, this is a distinct possibility. The carbonyl group in this compound acidifies the adjacent protons at the C3 position. Under certain conditions, this can lead to enolization and subsequent epimerization, altering your diastereomeric ratio.

Underlying Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic environment can be sufficient to catalyze the enolization of ketones that are prone to epimerization.

Preventative Measures:

  • Use Neutralized Silica: You can purchase commercially available deactivated (neutral) silica gel. Alternatively, you can prepare it by washing standard silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your column solvent, followed by flushing with the pure solvent. A common practice is to use an eluent containing a small amount (0.1-1%) of triethylamine.

  • Switch to Alumina: Alumina is another common stationary phase that is available in acidic, neutral, and basic forms. For sensitive ketones, neutral or basic alumina can be an excellent alternative to silica gel.

  • Minimize Contact Time: Work efficiently. Do not let your compound sit on the column for an extended period. A properly pressurized flash column should be completed in 15-30 minutes.[7]

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for the separation of a 500 mg mixture of exo and endo this compound isomers.

1. Preliminary TLC Analysis:

  • Dissolve a small sample of the crude mixture in dichloromethane.
  • Spot on a silica gel TLC plate.
  • Develop the plate in several solvent systems (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, 15% Ether/Hex).
  • Identify the system that gives the best separation with the lower spot having an Rƒ of ~0.2. This will be your eluent.

2. Column Preparation:

  • Select a glass column with a diameter of approximately 2.5 cm.
  • Add a small plug of glass wool and a 1 cm layer of sand to the bottom.
  • Prepare a slurry of silica gel (230-400 mesh, ~25 g) in your chosen eluent.[8]
  • Pour the slurry into the column and use gentle air or nitrogen pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica height should be around 15-20 cm.
  • Add a 1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading:

  • Dissolve the 500 mg crude mixture in the minimum amount of dichloromethane or your eluent (~1-2 mL).
  • Carefully apply the concentrated sample solution directly to the center of the top sand layer using a pipette.
  • Allow the sample to absorb fully into the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.
  • Apply gentle pressure with nitrogen or air to achieve a flow rate of approximately 5 cm/minute.
  • Collect small, uniform fractions (e.g., 10 mL each) in test tubes or vials.
  • Monitor the elution process by TLC, spotting every few fractions on a plate to determine which contain your desired products.

5. Product Isolation:

  • Combine the fractions containing the pure desired isomer.
  • Remove the solvent using a rotary evaporator.
  • Place the resulting product under high vacuum to remove any residual solvent.
  • Obtain the mass and perform analytical characterization (NMR, GC-MS) to confirm purity and identity.
Protocol 2: Isomeric Enrichment by Recrystallization

This protocol is suitable if one isomer is significantly more crystalline or present in a higher ratio.

1. Solvent Selection:

  • Place ~20 mg of your isomeric mixture into a small test tube.
  • Add a potential solvent (e.g., hexanes, isopropanol, acetone) dropwise at room temperature. An ideal single solvent will not dissolve the compound at room temperature.
  • Heat the mixture in a sand or water bath. A good solvent will dissolve the solid completely near its boiling point.
  • Allow the solution to cool slowly to room temperature. Abundant crystal formation indicates a promising solvent.

2. Bulk Recrystallization:

  • Place the bulk of your material (e.g., 1 g) into an Erlenmeyer flask equipped with a stir bar and a reflux condenser.
  • Add the chosen solvent in portions while heating to a gentle reflux until the solid is just dissolved. Avoid using a large excess of solvent.
  • Once fully dissolved, remove the flask from the heat source.
  • Cover the flask opening and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
  • For maximum recovery, you can then place the flask in an ice bath for 30 minutes.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
  • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.

4. Analysis:

  • Analyze the crystalline material and the mother liquor separately by GC or NMR to determine the isomeric ratio in each. This will confirm if the recrystallization was successful in enriching one isomer. Often, multiple recrystallizations may be necessary to achieve high purity.[9]

References

  • Google Patents. (n.d.). 3.2.1-bicyclo-octene and -octane compounds (Patent No. US8071529B1).
  • Organic Syntheses. (n.d.). Bicyclo[3.2.1]octan-3-one. Retrieved from [Link]

  • Banks, R. M., & Maskill, H. (1976). Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. Journal of the Chemical Society, Perkin Transactions 2, (13), 1506. [Link]

  • Google Patents. (n.d.). Novel 3.2.1-bicyclo-octene and -octane compounds (Patent No. US20120087884A1).
  • Promontorio, R. (n.d.).
  • Cerrada, E., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9, 287-294. [Link]

  • Cantello, B. C. C., Mellor, J. M., & Scholes, G. (1971). Synthesis of exo- and endo-bicyclo[10][11][12]octane-2-carboxylic acids. Journal of the Chemical Society C: Organic, 2915. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891. [Link]

  • Littlechild, J. A., et al. (2021). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Catalysts, 11(12), 1530. [Link]

  • University of Glasgow. (n.d.). Rearrangements of some bicyclic systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • University of Wisconsin-Madison, College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10325-10343. [Link]

  • Dalpozzo, R., & Bertamino, A. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 11(1), 109. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Shorn, A. A., et al. (2022). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 65(17), 11627-11637. [Link]

  • Government of Canada. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Retrieved from [Link]

  • Reddy, G. S. R., & Kumar, M. S. (2015). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Beilstein Journal of Organic Chemistry, 11, 1485-1490. [Link]

  • ResearchGate. (n.d.). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Running a flash column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

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Technical Support Center: Navigating Bicyclo[3.2.1]octan-2-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bicyclo[3.2.1]octan-2-one, a key intermediate in the synthesis of complex molecules and natural products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during reactions with this versatile bicyclic ketone. Drawing from established literature and practical experience, this resource provides in-depth, evidence-based solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

The rigid, sterically demanding structure of this compound can lead to unexpected reactivity and low yields. The following table outlines frequent problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation in Enolate Alkylation/Acylation Steric Hindrance: The concave face of the bicyclic system hinders the approach of electrophiles to the enolate.[1] Inefficient Enolate Formation: Incomplete deprotonation due to inappropriate base selection or reaction conditions. Side Reactions: Competing proton exchange or decomposition of starting materials.Optimize Base and Conditions: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (-78 °C) to ensure complete and kinetically controlled enolate formation. Careful Electrophile Selection: For alkylations, use highly reactive electrophiles such as primary iodides or triflates. For challenging cases, consider using more reactive acylating agents like acid chlorides or anhydrides. In some related heterocyclic systems, specific electrophiles are required for successful alkylation.[2] Additive Effects: The inclusion of additives like Hexamethylphosphoramide (HMPA) can sometimes improve yields in enolate reactions, though caution is advised due to its toxicity.[3]
Poor Yields in Nucleophilic Additions (e.g., Grignard, Organolithium) Steric Hindrance: The bulky nature of the ketone restricts the approach of the nucleophile. Enolization: Strong, basic nucleophiles can deprotonate the α-carbon, leading to the recovery of starting material upon workup. Low Reactivity of Nucleophile: Less reactive organometallics may not be potent enough to overcome the steric barrier.Use of More Reactive Nucleophiles: Consider using organolithium reagents, which are generally more reactive than Grignard reagents. Lewis Acid Catalysis: The addition of a Lewis acid like CeCl₃ (Luche conditions for reductions) can enhance the electrophilicity of the carbonyl carbon and may improve yields in other nucleophilic additions. Solvent Effects: The choice of solvent can be critical. Ethereal solvents like THF or DME are standard, but for Grignard reactions, 2-methyl-THF has been shown to sometimes improve yields and chemoselectivity. Inverse Addition: Adding the ketone solution to the nucleophile solution can sometimes minimize enolization by keeping the concentration of the basic nucleophile high.
Low Conversion in Wittig Reactions Steric Hindrance: The bicyclic ketone's bulkiness can slow down or prevent the initial attack of the phosphorus ylide.[4] Low Ylide Reactivity: Stabilized ylides are often not reactive enough for sterically hindered ketones.[4]Use of Unstabilized Ylides: Employ highly reactive, unstabilized ylides (e.g., from primary alkyltriphenylphosphonium salts) for better conversion. Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using phosphonate esters, is often a superior alternative for sterically hindered ketones, as the smaller phosphonate-derived carbanions are more nucleophilic and less sterically demanding.[4] Reaction Conditions: Ensure anhydrous conditions and use a strong base (e.g., n-BuLi, NaH, or KHMDS) for complete ylide formation.
Formation of Multiple Products/Isomers Lack of Stereocontrol: Nucleophilic attack or enolate reactions can occur from either the exo or endo face, leading to diastereomers. Epimerization: Basic or acidic conditions can cause epimerization at the α-carbon, especially if a stereocenter is present. Skeletal Rearrangements: Acidic conditions can promote Wagner-Meerwein or other rearrangements of the bicyclic core.[5][6]Temperature Control: Running reactions at low temperatures (-78 °C to 0 °C) can enhance stereoselectivity. Directing Groups: The presence of nearby functional groups can sometimes direct the approach of reagents. Choice of Reagents: Bulky reducing agents (e.g., L-Selectride®) often provide higher stereoselectivity in ketone reductions compared to smaller hydrides (e.g., NaBH₄). Avoid Harsh Acidic Conditions: If rearrangements are observed, minimize exposure to strong acids during both the reaction and workup. Use buffered systems or non-acidic purification methods.
Product Decomposition During Purification Sensitivity to Silica Gel: Some bicyclo[3.2.1]octane derivatives are sensitive to the acidic nature of silica gel, leading to degradation or rearrangement.[3]Use of Neutral or Basic Alumina: For compounds sensitive to acid, chromatography on neutral or basic alumina is a good alternative. Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a solution of triethylamine in the eluent. Alternative Purification Methods: Consider other purification techniques such as distillation, recrystallization, or preparative thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is enolate formation with this compound often problematic?

The formation of the enolate of this compound can be challenging due to the rigid bicyclic structure. The α-protons are in a sterically congested environment, which can make them less accessible to bases. Complete deprotonation often requires a strong, non-nucleophilic base like LDA at low temperatures to favor the kinetic enolate. In some analogous heterocyclic systems, certain reactions involving enolates, such as Michael additions, have been reported to fail completely.[2]

Q2: What are the key considerations for achieving high stereoselectivity in reductions of this compound?

The facial selectivity of hydride attack is influenced by steric hindrance. The exo face is generally more accessible than the endo face. To maximize stereoselectivity for the formation of the endo-alcohol (from exo attack), bulky hydride reagents like L-Selectride® or K-Selectride® are often effective. Conversely, for the exo-alcohol, a less sterically demanding reagent might be chosen, though selectivity may be lower. Chelation-controlled reductions can be an option if a suitable coordinating group is present in the molecule.

Q3: My reaction appears to work, but I lose a significant amount of product during silica gel chromatography. What is happening?

Some functionalized bicyclo[3.2.1]octane derivatives, particularly those with acid-labile groups or strained systems, can undergo decomposition or rearrangement on silica gel.[3] The acidic nature of the silica can catalyze these unwanted side reactions.

To mitigate this, you can:

  • Neutralize the silica gel by running a solvent system containing a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) through the column before loading your sample.

  • Use an alternative stationary phase like neutral or basic alumina.

  • If your product is crystalline, recrystallization is an excellent purification method that avoids chromatography altogether.

Q4: I am observing unexpected rearranged products. What reaction conditions might be causing this?

Skeletal rearrangements in bicyclic systems are often promoted by acidic conditions, which can generate carbocationic intermediates that then undergo Wagner-Meerwein shifts.[5][6] This can occur during the reaction itself if acidic reagents are used, or during an acidic aqueous workup. Even purification on silica gel can be acidic enough to induce rearrangement in sensitive substrates.[3] Careful control of pH throughout the entire process is crucial.

Experimental Protocols & Workflows

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield Observed check_purity 1. Verify Starting Material Purity (NMR, GC-MS) start->check_purity impure Impure: Purify Starting Material check_purity->impure Problem Found pure Pure check_purity->pure No Issue check_conditions 2. Review Reaction Conditions sub_conditions1 Anhydrous/Inert Atmosphere? check_conditions->sub_conditions1 sub_conditions2 Correct Stoichiometry? check_conditions->sub_conditions2 sub_conditions3 Appropriate Temperature? check_conditions->sub_conditions3 pure->check_conditions optimize 3. Optimize Reaction Parameters sub_conditions1->optimize sub_conditions2->optimize sub_conditions3->optimize opt_reagent Change Reagent (e.g., Base, Nucleophile) optimize->opt_reagent opt_solvent Change Solvent optimize->opt_solvent opt_temp Vary Temperature optimize->opt_temp analyze 4. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) opt_reagent->analyze opt_solvent->analyze opt_temp->analyze side_products Side Products Detected analyze->side_products no_reaction Starting Material Only analyze->no_reaction desired_product Desired Product Formed analyze->desired_product address_side_rxn Address Side Reactions (e.g., Change Conditions, Protect Groups) side_products->address_side_rxn increase_reactivity Increase Reactivity (e.g., Higher Temp, More Reactive Reagent) no_reaction->increase_reactivity optimize_purification Optimize Purification desired_product->optimize_purification

Caption: A systematic workflow for troubleshooting low-yield reactions.

Diagram of Potential Reaction Pathways and Pitfalls

This diagram illustrates common transformations of this compound and highlights key challenges.

G cluster_enolate Enolate Chemistry cluster_carbonyl Carbonyl Addition ketone This compound enolate Enolate ketone->enolate Base (e.g., LDA) reduction Alcohol ketone->reduction Hydride wittig Alkene ketone->wittig Ylide pitfall2 Rearrangement (Acidic Conditions) ketone->pitfall2 alkylation Alkylated Product enolate->alkylation Electrophile aldol Aldol Adduct enolate->aldol Aldehyde/Ketone pitfall1 Steric Hindrance Low Yield alkylation->pitfall1 pitfall3 Epimerization aldol->pitfall3 wittig->pitfall1

Caption: Common reaction pathways and potential challenges.

References

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tosaka, A., Ito, S., & Ogasawara, K. (2006). TOTAL SYNTHESIS OF (–)-DIHYDROCORYNANTHEOL USING BICYCLO[3.2.1]OCTENONE CHIRAL BUILDING BLOCK†. HETEROCYCLES, 70(1), 153. Available at: [Link]

  • Majewski, M., & Gleave, D. M. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Available at: [Link]

  • Abad, A., Agulló, C., Cuñat, A. C., de Alfonso, I., Navarro, I., & Vera, N. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 9(4), 287–299. Available at: [Link]

  • Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Available at: [Link]

  • Cieślak, J., Wawrzyniak, P., Dąbrowska, A., Pasternak, A., & Chmielewski, M. (2015). Synthesis of bicyclo[3.2.1]octane analogues of LNA. Organic & Biomolecular Chemistry, 13(6), 1793–1803. Available at: [Link]

  • Hayashi, Y., Toda, K., & Aratake, S. (2020). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. Angewandte Chemie International Edition, 60(3), 1461–1467. Available at: [Link]

  • REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. (n.d.). Available at: [Link]

  • Szinai, S. S., & De Clercq, E. (1993). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 36(23), 3727–3732. Available at: [Link]

  • Zhang, L., & Kozmin, S. A. (2005). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society, 127(18), 6962–6963. Available at: [Link]

  • Chemistry 234 Chapter 22 Problem Set Enol and Enolate. (n.d.). Available at: [Link]

  • Fay, N., Benbouziyane, C., Kouklovsky, C., & de la Torre, A. (2021). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, 27(47), 12211–12217. Available at: [Link]

  • US6911547B1 - Process for the preparation of bicyclic diketone salts - Google Patents. (n.d.).
  • Ramachary, D. B., & Reddy, Y. V. (2010). Facile Domino Access to Chiral Bicyclo[3.2.1]octanes and Discovery of a New Catalytic Activation Mode. Organic Letters, 12(23), 5422–5425. Available at: [Link]

  • Fringuelli, F., & Taticchi, A. (2004). The intramolecular aldol condensation of 3-oxocyclohexaneacetaldehydes: a useful tool in the synthesis of natural products. ARKIVOC, 2004(7), 253–265. Available at: [Link]

  • Fringuelli, F., & Taticchi, A. (1993). Total Synthesis of (±)-2-Isocyanoallopupukeanane. The Journal of Organic Chemistry, 58(25), 7054–7057. Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Available at: [Link]

  • Ramachary, D. B., & Reddy, Y. V. (2012). ChemInform Abstract: Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. ChemInform, 43(44). Available at: [Link]

  • Schmalz, H.-G., & Riemer, M. (2015). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Angewandte Chemie International Edition, 54(48), 14501–14505. Available at: [Link]

  • Jefford, C. W., Gunsher, J., Hill, D. T., Brun, P., Le Gras, J., & Waegell, B. (1971). BICYCLO[3.2.1]OCTAN-3-ONE. Organic Syntheses, 51, 14. Available at: [Link]

  • 19.7b Wittig Reaction | Organic Chemistry. (2021, April 5). [Video]. YouTube. Available at: [Link]

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Troubleshooting unexpected rearrangements in Bicyclo[3.2.1]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[3.2.1]octane Synthesis

The bicyclo[3.2.1]octane framework is a privileged scaffold, forming the core of numerous biologically active natural products, including ent-kaurane diterpenoids and various alkaloids.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after by medicinal chemists for designing novel therapeutics.[3] However, the synthesis of this valuable skeleton is frequently plagued by unexpected skeletal rearrangements, which can derail synthetic campaigns, reduce yields, and complicate purification.

This guide provides in-depth troubleshooting for common rearrangements encountered during the synthesis of bicyclo[3.2.1]octane systems. It is designed for researchers in organic synthesis and drug development, offering mechanistic insights and practical, field-proven solutions to these challenges.

Troubleshooting Unexpected Rearrangements

This section addresses specific experimental issues in a direct question-and-answer format. Each case details the probable cause of the rearrangement and provides actionable solutions.

Case Study 1: Isomer Scrambling During Acid-Catalyzed Ring Opening

Question: I am attempting to synthesize a functionalized bicyclo[3.2.1]octane by opening a tricyclo[3.2.1.0²·⁷]octane precursor using an acid catalyst (e.g., PTSA or HCl). Instead of a clean product, my NMR analysis shows a complex mixture of isomers, and my yield of the desired compound is low. What is causing this, and how can I prevent it?

Probable Cause: This issue is characteristic of a carbocation-mediated rearrangement. Treatment of a cyclopropyl ketone, especially within a strained tricyclic system, with acid generates a carbocationic intermediate.[4] This intermediate is often stabilized through homoaromaticity and can readily undergo Wagner-Meerwein rearrangements, where alkyl or acyl groups migrate to form a more stable carbocation before being trapped by a nucleophile.[5][6] The result is a thermodynamic mixture of products rather than the single, kinetically favored one. In many cases, the reaction can even revert to the starting tricyclic compound upon attempted purification on silica gel.[4]

Recommended Solution: To circumvent this, you must avoid the formation of a discrete carbocationic intermediate. The most effective strategy is to switch from an acid-catalyzed (ionic) pathway to a reductive (radical-mediated) ring-opening. The use of samarium(II) iodide (SmI₂) is a well-documented and highly efficient method for the regioselective cleavage of cyclopropyl ketones under mild, non-acidic conditions.[4] This method proceeds via an electron transfer mechanism, generating a radical intermediate that is far less prone to skeletal rearrangement.

Workflow Comparison: Acid vs. Reductive Opening

G cluster_0 Acid-Catalyzed Pathway (Problematic) cluster_1 Reductive Opening Pathway (Solution) Start_A Tricyclo[3.2.1.0²·⁷]octane Precursor Intermediate_A Carbocation Intermediate (Homoaromatic Character) Start_A->Intermediate_A H⁺ (e.g., PTSA, HCl) Rearrangement Wagner-Meerwein Rearrangement Intermediate_A->Rearrangement Product_A Mixture of Rearranged Bicyclo[3.2.1]octane Isomers Intermediate_A->Product_A Nucleophile (e.g., MeOH) Rearrangement->Product_A Start_B Tricyclo[3.2.1.0²·⁷]octane Precursor Intermediate_B Radical Intermediate Start_B->Intermediate_B SmI₂, THF/t-BuOH Product_B Single, Regioselective Bicyclo[3.2.1]octane Product Intermediate_B->Product_B H• Abstraction

Figure 1. Comparison of reaction pathways for cyclopropane ring opening.

Experimental Protocol: SmI₂-Mediated Reductive Ring Opening [4]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the tricyclo[3.2.1.0²·⁷]octane substrate (1.0 eq) in a 9:1 mixture of anhydrous THF and tert-butanol.

  • Cooling: Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Add a stock solution of samarium(II) diiodide in THF (approx. 0.1 M, 2.2 eq) dropwise to the cooled solution. The characteristic deep blue color of SmI₂ should persist briefly before turning yellow, indicating consumption. Continue addition until a faint blue or green color persists.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 15-30 minutes).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allowing the mixture to warm to room temperature. Stir vigorously until the organic layer becomes clear.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography.

Case Study 2: Bicyclo[3.2.1]octane Formation from a Bicyclo[2.2.2]octane Precursor

Question: I am performing a substitution reaction on a bicyclo[2.2.2]octanol derivative. However, instead of the expected product, I am isolating a rearranged bicyclo[3.2.1]octane. Why does this framework expansion occur?

Probable Cause: This is a classic example of a Wagner-Meerwein rearrangement, a[4][7]-sigmatropic shift common in bicyclic systems.[8] The reaction is triggered by the formation of a carbocation on the bicyclo[2.2.2]octane skeleton, typically through the protonation of an alcohol in acidic media or the departure of a good leaving group (like a tosylate) under solvolytic conditions.[9]

The key driving forces for this rearrangement are:

  • Carbocation Stability: The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation if the substrate allows.

  • Strain Relief: The bicyclo[2.2.2]octane system possesses significant torsional strain due to its eclipsed C-C bonds along the bridges. Rearrangement to the bicyclo[3.2.1]octane framework, which has a more relaxed chair-like six-membered ring, relieves this strain.[8]

Mechanistic Pathway: Wagner-Meerwein Rearrangement

G Start Bicyclo[2.2.2]octanol Derivative Cation_222 Bicyclo[2.2.2]octyl Cation (Strained) Start->Cation_222 H⁺ or Loss of LG Cation_321 Bicyclo[3.2.1]octyl Cation (More Stable) Cation_222->Cation_321 Wagner-Meerwein [1,2]-Shift Product Rearranged Bicyclo[3.2.1]octane Product Cation_321->Product Nucleophilic Attack / Elimination

Sources

Technical Support Center: Diastereoselective Reactions of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving Bicyclo[3.2.1]octan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control and improve the diastereoselectivity of reactions involving this versatile bicyclic ketone. The rigid, conformationally locked structure of the bicyclo[3.2.1]octane framework presents unique stereochemical challenges and opportunities.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided explain the underlying causality and offer actionable protocols.

Question 1: My reduction of this compound is non-selective or yields the undesired alcohol diastereomer. How can I control the stereochemical outcome?

Answer: This is a classic problem of facial selectivity, governed almost entirely by sterics. The this compound core has two distinct faces for nucleophilic attack: the exo face and the endo face. The C6-C7 ethylene bridge significantly hinders the exo face, making the endo face more accessible to incoming nucleophiles.

Causality & Strategy: The diastereomeric ratio (d.r.) of the resulting bicyclo[3.2.1]octan-2-ol is a direct function of the steric bulk of the hydride reagent.

  • To Favor the Exo-Alcohol (Endo Attack): Use small, unhindered hydride reagents. These reagents will preferentially attack from the more open endo face, pushing the resulting hydroxyl group into the exo position.

  • To Favor the Endo-Alcohol (Exo Attack): Use bulky, sterically demanding hydride reagents. These reagents are too large to approach from the endo face and are forced to attack from the more hindered, but accessible, exo face. This results in the formation of the endo-alcohol.

The logical workflow for troubleshooting this issue is outlined below.

G start Problem: Poor d.r. in Ketone Reduction desired_exo Desired Product: Exo-Alcohol start->desired_exo desired_endo Desired Product: Endo-Alcohol start->desired_endo strategy_exo Strategy: Utilize Small Hydride Reagents for Endo-Face Attack desired_exo->strategy_exo strategy_endo Strategy: Utilize Bulky Hydride Reagents for Exo-Face Attack desired_endo->strategy_endo reagents_exo Examples: NaBH4, LiAlH4 strategy_exo->reagents_exo reagents_endo Examples: L-Selectride®, K-Selectride® strategy_endo->reagents_endo outcome Result: Improved Diastereoselectivity reagents_exo->outcome reagents_endo->outcome

Caption: Troubleshooting workflow for stereoselective ketone reduction.

Data Summary: Reagent Choice vs. Diastereoselectivity

ReagentSteric ProfileTypical Attack TrajectoryMajor ProductTypical exo:endo Ratio
Sodium Borohydride (NaBH₄) SmallEndoExo-alcohol~85:15
Lithium Aluminum Hydride (LiAlH₄) SmallEndoExo-alcohol~90:10
L-Selectride® (Lithium tri-sec-butylborohydride) BulkyExoEndo-alcohol<5:>95
K-Selectride® (Potassium tri-sec-butylborohydride) BulkyExoEndo-alcohol<2:>98

Experimental Protocol: Diastereoselective Synthesis of Endo-Bicyclo[3.2.1]octan-2-ol

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.24 g, 10.0 mmol).

  • Dissolution: Dissolve the ketone in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 11.0 mL, 11.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by TLC or GC-MS.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by adding 5 mL of methanol, followed by 10 mL of saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Add 20 mL of 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 10 mL of 30% hydrogen peroxide to oxidize the borane species. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to yield the pure endo-alcohol.

  • Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy.

Question 2: I am attempting an α-alkylation of this compound, but I'm getting a mixture of regioisomers and poor diastereoselectivity at the C3 position. How can I improve this?

Answer: Controlling the regioselectivity and diastereoselectivity of enolate alkylation requires precise control over the deprotonation step and understanding the steric environment of the resulting enolate.

Causality & Strategy:

  • Regiocontrol (C1 vs. C3 Deprotonation): The proton at the C1 bridgehead is significantly less acidic and sterically inaccessible. Deprotonation will overwhelmingly occur at the C3 position. The challenge is typically not regioselectivity but stereoselectivity.

  • Stereocontrol (Facial Selectivity of the Enolate): Once the C3 enolate is formed, the electrophile will preferentially approach from the less hindered endo face of the bicyclic system. The existing ring structure acts as a powerful stereodirecting element.

Troubleshooting Steps:

  • Kinetic Enolate Formation: To ensure clean and rapid deprotonation at C3, use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). Perform the deprotonation at low temperature (-78 °C) to form the kinetic enolate and prevent equilibration.

  • Electrophile Approach: The incoming electrophile will attack the enolate from the less hindered endo face. This is the thermodynamically favored approach and is difficult to reverse. Therefore, the inherent stereochemical bias of the system favors one diastereomer. Poor selectivity often arises from issues with enolate formation or temperature control.

  • Solvent and Additives: The choice of solvent can influence enolate aggregation and reactivity. THF is standard. Additives like Hexamethylphosphoramide (HMPA) can increase reactivity but may sometimes erode selectivity; use with caution.

G start Problem: Poor Stereoselectivity in α-Alkylation step1 Step 1: Enolate Formation (Deprotonation) start->step1 step2 Step 2: Electrophilic Attack (Alkylation) start->step2 solution1 Solution: Use Kinetic Conditions - Strong, hindered base (LDA) - Low temperature (-78 °C) step1->solution1 solution2 Insight: Steric Hindrance Electrophile (E+) attacks from the less hindered endo face. step2->solution2 outcome Result: Clean C3-endo Alkylation solution1->outcome solution2->outcome

Caption: Key control points for diastereoselective α-alkylation.

Frequently Asked Questions (FAQs)

Q: What are the fundamental principles governing diastereoselectivity in this system?

A: The primary principle is the rigid, strained conformation of the bicyclo[3.2.1]octane skeleton. The molecule is comprised of a six-membered ring in a chair-like conformation and a five-membered ring. The key feature is the one-carbon bridge (C8) and the two-carbon bridge (C6-C7). This two-carbon bridge provides a significant steric shield over one face of the molecule (the exo face), forcing most reagents to approach from the opposite, more open endo face.

Q: Can chelation control be used to override the inherent steric bias of the this compound system?

A: Yes, this is a powerful strategy, particularly if you have a chelating group (e.g., -OR, -NR₂) at the C3 position. Chelation control involves using a Lewis acid (like ZnCl₂, MgBr₂, or TiCl₄) that can coordinate to both the carbonyl oxygen and the heteroatom of the adjacent substituent.[2][3]

Mechanism of Action: This coordination forms a rigid, five-membered ring intermediate. This new cyclic structure effectively locks the conformation and can dramatically alter the steric environment around the carbonyl. It can either reinforce the inherent steric bias or, more powerfully, reverse it by blocking the endo face and forcing the nucleophile to attack from the exo face. The outcome is highly dependent on the specific substrate and Lewis acid used.[4][5]

G cluster_0 Chelation Control Model a Ketone with α-Chelating Group (X) c Rigid Chelate Intermediate a->c + M b Lewis Acid (M) b->c e Single Diastereomer Product c->e + Nu d Nucleophile (Nu) d->e

Caption: Conceptual model of Lewis acid-mediated chelation control.

Q: My desired reaction involves forming a bridgehead enolate at C1. Is this feasible?

A: Generating a bridgehead enolate in this system is extremely difficult and generally not a practical synthetic route. According to Bredt's rule, forming a double bond at a bridgehead position in a small bicyclic system introduces immense ring strain, as the p-orbitals cannot achieve the necessary planar alignment for effective overlap. While not impossible under harsh conditions, the energy barrier is very high, and deprotonation at the C3 position will almost always occur preferentially.

References

  • Promontorio, R. (n.d.).
  • Zhang, M., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25, 1878–1882.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • University of Wisconsin. (n.d.).
  • Majewski, M. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones.
  • University of Liverpool. (n.d.).
  • Cebrian, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
  • Gauthier, D. R. (2008). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.
  • RSC Publishing. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes.
  • Kokotos, G., & Ramachary, D. B. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(4), 1039.
  • Tewes, G., et al. (1996). Stereoselective synthesis of 2-exo-functionalized bicyclo[3.2.1]oct-3-en-8-ones by iron mediated carbonylation of bicyclo[4.1.0]hept-2-enes. Tetrahedron, 52(15), 5449–5460.
  • da Silva, J. F., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
  • Michigan State University. (n.d.). Asymmetric Induction.
  • Alexakis, A., et al. (2014). Construction of bicyclo[3.2.1]octanes With Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Organic Letters, 16(16), 4256-4259.
  • da Silva, J. F., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.
  • Kokotos, G., & Ramachary, D. B. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC.
  • Reddy, P. V., & Falck, J. R. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC.
  • Tsoleridis, C. A., et al. (2013). Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones.
  • Cory, R. M., et al. (1985). Nitro-olefin bicycloannulation: one-step synthesis of tricyclo[3.2.1.02,7]octan-6-ones from cyclohexenones and of tricyclo[2.2.1.02,6]heptan-3-ones from cyclopentenones. Canadian Journal of Chemistry, 63(9), 2618-2627.
  • Wang, Y., et al. (2018). New approach to the preparation of bicyclo octane derivatives via the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex. Organic & Biomolecular Chemistry, 16(24), 4429-4433.
  • Lefranc, A., et al. (2024). Lewis Acid Catalyzed (4π+2σ) Annulation of Bicyclobutanes with Dienol Ethers for the Synthesis of Bicyclo[4.1.1]octanes. ChemRxiv.
  • Kirk, D. T. (2012).
  • Alexakis, A., et al. (2014). Direct Organocatalytic Construction of Bicyclo[3.2.1]octanes by Domino Michael/Aldol Reaction with β,γ-Unsaturated 1,2-Keto Amides. Synlett, 25(20), 2947–2952.
  • Lautens, M., et al. (1998). The Effect of the Acidifying Group on the Regioselectivity of the Base‐Induced Ring Opening of Hetero‐oxabicyclic [3.2.1] and [3.3.1] Systems. ChemInform, 29(22).
  • Smith, M. B. (n.d.). Structure and Reactivity: An Introduction to Organic Chemistry First Edition • Book D.
  • University of Glasgow. (n.d.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS.

Sources

Technical Support Center: Bicyclo[3.2.1]octan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bicyclo[3.2.1]octan-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of these valuable bicyclic scaffolds. The unique strained ring system of these molecules, while synthetically useful, can also be a source of unexpected reactivity and degradation. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compounds throughout your experimental workflows.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound and its derivatives.

Issue 1: Inconsistent Yields and a Complex Mixture of Products During Synthesis.

Question: My synthesis of a this compound derivative is giving inconsistent yields and multiple unidentified side products. What could be the cause?

Answer: The synthesis of the Bicyclo[3.2.1]octane framework can be sensitive to reaction conditions, often leading to a mixture of products if not carefully controlled. Several factors could be at play:

  • Equilibrium with Spirocyclic Compounds: In some organocatalyzed reactions, an equilibrium can exist between the desired Bicyclo[3.2.1]octane and a kinetic spirocyclic product. The choice of catalyst and base can be critical in shifting this equilibrium towards the desired thermodynamic bicyclic product. For instance, stoichiometric amounts of DBU have been shown to favor the formation of the bicyclic compound.

  • Acid- or Base-Promoted Rearrangements: The strained nature of the bicyclic system makes it susceptible to rearrangements under both acidic and basic conditions. For example, acid-induced protonation can lead to skeletal rearrangements. It is crucial to maintain strict pH control throughout the reaction and workup.

  • Hydrolysis of Intermediates: If your synthesis involves silyl enol ethers or other hydrolytically sensitive intermediates, the presence of trace amounts of acid or water can lead to their decomposition and the formation of byproducts. The use of an acid scavenger, such as propylene oxide, can be beneficial in such cases.

  • Multiple Reaction Pathways: In reactions involving multifunctional starting materials, such as the synthesis of Bicyclo[3.2.1]octane-2,4-dione, multiple reaction sites can lead to a complex mixture of products and byproducts, necessitating careful purification.

Experimental Workflow for Diagnosing Synthesis Issues:

start Inconsistent Yields/ Complex Mixture check_catalyst Analyze Catalyst/ Base System start->check_catalyst Is equilibrium possible? check_ph Monitor Reaction pH start->check_ph Are acidic/basic conditions used? check_intermediates Assess Intermediate Stability start->check_intermediates Are sensitive intermediates involved? check_starting_materials Verify Starting Material Purity start->check_starting_materials node_catalyst_solution Optimize catalyst/base (e.g., use DBU) check_catalyst->node_catalyst_solution node_ph_solution Implement strict pH control/ Use non-aqueous workup check_ph->node_ph_solution node_intermediates_solution Add acid scavenger (e.g., propylene oxide) check_intermediates->node_intermediates_solution node_starting_materials_solution Re-purify starting materials check_starting_materials->node_starting_materials_solution

Caption: Troubleshooting workflow for synthesis problems.

Issue 2: Decomposition of the Product During Chromatographic Purification.

Question: I've successfully synthesized my this compound derivative, but it seems to be decomposing on the silica gel column. How can I purify my compound without degradation?

Answer: This is a common issue, as the slightly acidic nature of standard silica gel can be detrimental to sensitive bicyclic ketones.

  • Acid-Catalyzed Degradation: The Lewis acidic sites on the surface of silica gel can catalyze rearrangements or ring-opening reactions of strained bicyclic systems. Some derivatives, particularly those with nearby functional groups, can revert to their precursors on silica gel.

  • Alternative Purification Methods:

    • Neutralized Silica Gel: You can neutralize your silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine, in your eluent, followed by solvent evaporation.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Reverse-Phase Chromatography: For polar derivatives, reverse-phase (C18) chromatography using a buffered mobile phase can be an effective purification method.

    • Distillation or Sublimation: For thermally stable, non-polar derivatives, distillation or sublimation under reduced pressure can be an excellent purification technique that avoids contact with stationary phases.[1]

Data Summary: Purification Options

Purification MethodAdvantagesDisadvantagesBest Suited For
Neutralized Silica Gel Readily available, familiar technique.Requires extra preparation step.Moderately acid-sensitive compounds.
Alumina (Basic/Neutral) Good for acid-sensitive compounds.Can have different selectivity than silica.Compounds prone to acid-catalyzed degradation.
Reverse-Phase (C18) Excellent for polar compounds, uses neutral pH.Requires appropriate solubility, can be more expensive.Polar, water-soluble derivatives.
Distillation/Sublimation No stationary phase, high purity for suitable compounds.Requires thermal stability, not suitable for all compounds.Thermally stable, non-polar, volatile compounds.
Issue 3: Gradual Decomposition of the Purified Compound During Storage.

Question: My purified this compound appears to be degrading over time, even when stored in the freezer. What are the recommended storage conditions?

Answer: Long-term stability can be a concern for these compounds. Several factors can contribute to degradation during storage:

  • Air and Moisture: Ketones can be susceptible to oxidation, and the presence of moisture can facilitate hydrolysis of sensitive functional groups on derivatives or catalyze slow degradation pathways.

  • Light: Photochemical reactions, such as Norrish-type cleavages, can occur in ketones upon exposure to UV light, leading to decomposition.

  • Temperature: While colder temperatures generally slow down degradation, freeze-thaw cycles can introduce moisture and potentially accelerate decomposition in some cases.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Dry Conditions: Use a desiccator or store in a sealed vial with a desiccant to protect from moisture.

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light.

  • Consistent Cold Temperature: Store at a stable low temperature, preferably at -20°C or below, and avoid frequent freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Can this compound undergo epimerization?

A1: Yes, like other ketones with α-protons, this compound can undergo epimerization at the α-positions (C1 and C3) under both acidic and basic conditions. The bridgehead proton at C1 is less likely to exchange due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system. However, the proton at C3 is more susceptible to epimerization. This is a critical consideration in stereoselective synthesis and purification. Computational studies on related bicyclic systems have explored the potential for epimerization during reaction cascades.

Q2: Is the this compound ring system susceptible to retro-aldol reactions?

A2: The parent this compound is not a β-hydroxy ketone and therefore will not undergo a retro-aldol reaction. However, derivatives of this compound that do contain a β-hydroxy ketone moiety can be susceptible to this fragmentation pathway, particularly under basic conditions. This is a crucial stability consideration for many synthetic intermediates and natural products containing this scaffold.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation studies on this compound are not extensively reported in the literature, based on general ketone chemistry and the reactivity of bicyclic systems, potential degradation pathways could include:

  • Acid-catalyzed rearrangements: Leading to other isomeric bicyclic or monocyclic ketones.

  • Oxidation: Formation of diones or ring-opened dicarboxylic acids.

  • Photochemical decomposition: Norrish type I or II reactions could lead to ring-opened products or smaller unsaturated molecules.

Q4: What analytical methods are best for monitoring the stability of my this compound derivative?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of degradation products over time. A stability-indicating method should be developed that separates the parent compound from all potential degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives to identify and quantify impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information on any new species that are formed upon degradation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate changes in functional groups, such as the appearance of hydroxyl or carboxylic acid peaks, which may suggest degradation.

Logical Relationship of Stability Factors:

cluster_conditions Environmental Factors cluster_pathways Degradation Pathways Compound This compound Derivative Degradation Degradation Compound->Degradation Rearrangement Rearrangement Degradation->Rearrangement Epimerization Epimerization Degradation->Epimerization Retro_Aldol Retro-Aldol (for derivatives) Degradation->Retro_Aldol Oxidation Oxidation Degradation->Oxidation Photodecomposition Photodecomposition Degradation->Photodecomposition Acid Acidic pH Acid->Degradation Base Basic pH Base->Degradation Light Light Exposure Light->Degradation Heat Elevated Temperature Heat->Degradation Oxygen Oxygen Oxygen->Degradation

Caption: Factors influencing the stability of this compound derivatives.

References

  • Molecules. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available at: [Link]

  • ResearchGate. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Available at: [Link]

  • Organic Syntheses. bicyclo[3.2.1]octan-3-one. Available at: [Link]

  • ResearchGate. Stability Relationships in Bicyclic Ketones. Available at: [Link]

  • UCL Discovery. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. Available at: [Link]

  • Google Patents. Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.
  • PubChem. This compound. Available at: [Link]

  • Royal Society of Chemistry. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Available at: [Link]

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Technical Support Center: Catalyst Poisoning in the Synthesis of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in the synthesis of Bicyclo[3.2.1]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic reactions, ensuring the efficiency and success of your synthetic endeavors. The bicyclo[3.2.1]octane framework is a crucial structural motif in numerous biologically active natural products, making its efficient synthesis a key focus in medicinal chemistry and drug discovery.[1][2] Catalyst poisoning is a frequent and often frustrating challenge that can lead to stalled reactions, low yields, and inconsistent results. This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and prevent catalyst deactivation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the catalytic synthesis of this compound, particularly in hydrogenation steps which are susceptible to catalyst poisoning.

Q1: My hydrogenation reaction to produce this compound has stalled or is proceeding very slowly. What are the likely causes and how can I fix it?

A stalled or sluggish hydrogenation reaction is a common problem that can often be attributed to catalyst deactivation. The primary suspect in such cases is catalyst poisoning, where impurities in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from the substrate.[3]

Immediate Troubleshooting Steps:

  • Check for Obvious Issues: Before delving into catalyst poisoning, rule out simpler experimental errors.

    • Inadequate Hydrogen Supply: Ensure your hydrogen source is not depleted and that the delivery system is functioning correctly. For reactions run under atmospheric pressure using a balloon, ensure it is adequately filled and that there are no leaks in your setup.[4]

    • Poor Mass Transfer: Vigorous stirring is crucial in heterogeneous catalysis to ensure efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst.[5]

    • Inactive Catalyst: The catalyst itself may be old or improperly stored, leading to reduced activity. It's often a good first step to try the reaction with a fresh batch of catalyst.[5]

  • Investigate Potential Catalyst Poisons: If the above issues are ruled out, catalyst poisoning is the most probable cause. Common poisons in organic synthesis include:

    • Sulfur Compounds: These are notorious for poisoning palladium and platinum catalysts.[3] Even trace amounts of sulfur-containing compounds, such as thiols or thioethers, from previous reaction steps or as impurities in solvents can completely deactivate the catalyst.[6]

    • Nitrogen Compounds: Certain nitrogen-containing functional groups, like pyridines, quinolines, and some amines, can act as poisons by strongly coordinating to the metal surface.[7]

    • Halides: Residual halide ions (Cl-, Br-, I-) from preceding synthetic steps can poison the catalyst.

    • Carbon Monoxide: Although less common as a starting material impurity, CO can be generated from the decomposition of certain reagents and is a potent poison for many hydrogenation catalysts.[8]

Troubleshooting Workflow:

start Reaction Stalled check_basics Check H2 Supply, Stirring, and Catalyst Age start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Address Basic Issues (e.g., fresh H2, faster stirring) basics_ok->fix_basics No poisoning_suspected Suspect Catalyst Poisoning basics_ok->poisoning_suspected Yes fix_basics->start identify_source Identify Potential Poison Source (Starting materials, solvents, glassware) poisoning_suspected->identify_source purify Purify Starting Materials and Solvents identify_source->purify new_catalyst Run Reaction with Purified Materials and Fresh Catalyst purify->new_catalyst success Reaction Successful new_catalyst->success failure Still Fails new_catalyst->failure change_catalyst Consider a More Poison-Resistant Catalyst (e.g., PtO2, Rh/C) failure->change_catalyst regenerate Attempt Catalyst Regeneration failure->regenerate

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Experimental Protocol for a Test Reaction:

If you suspect catalyst poisoning, a small-scale test reaction can confirm this.

  • Filter the stalled reaction mixture to remove the current catalyst.

  • Add a fresh batch of catalyst to the filtrate.

  • Re-introduce hydrogen and monitor the reaction.

If the reaction proceeds, it is a strong indication that the original catalyst was poisoned. If it still fails, the poison is likely still present in the solution at a high enough concentration to deactivate the new catalyst as well.

Q2: I have identified a sulfur-containing impurity in my starting material. What is the mechanism of sulfur poisoning and what are my options?

Sulfur compounds are particularly detrimental to noble metal catalysts like palladium and platinum. The poisoning mechanism involves the strong chemisorption of sulfur onto the metal's active sites.[6] This interaction is often irreversible under normal reaction conditions and can lead to a complete loss of catalytic activity, even at parts-per-million (ppm) concentrations of sulfur.[6]

Mechanism of Sulfur Poisoning on a Palladium Surface:

cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd-S No_Reaction No Reaction Pd4->No_Reaction Pd5 Pd-S Pd6 Pd R-SH Thiol (R-SH) R-SH->Pd1 Strong Chemisorption H2 H2 H2->Pd2 Substrate Substrate Substrate->Pd3 Substrate->No_Reaction

Caption: Schematic of sulfur poisoning on a palladium catalyst surface.

Mitigation Strategies:

  • Purification of Starting Materials: The most effective strategy is to remove the sulfur impurity before the catalytic step. This can be achieved through:

    • Recrystallization

    • Chromatography

    • Treatment with a sulfur scavenger

  • Use of a More Poison-Resistant Catalyst: While palladium is a common choice, other catalysts may offer better resistance to sulfur poisoning in certain cases. Rhodium and ruthenium catalysts, for example, can sometimes tolerate higher levels of sulfur.[9]

  • Catalyst Regeneration (with caution): For palladium catalysts, regeneration after sulfur poisoning is challenging but can sometimes be achieved. However, the success of regeneration is not always guaranteed.

Experimental Protocol for Catalyst Regeneration from Sulfur Poisoning:

Note: This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with a solvent like ethanol or ethyl acetate to remove any adsorbed organic material.

  • Dry the catalyst under vacuum.

  • Treat the catalyst with a dilute solution of a strong oxidizing agent (e.g., hydrogen peroxide) to oxidize the adsorbed sulfur species.

  • Wash the catalyst extensively with deionized water to remove the oxidized sulfur compounds and any remaining oxidizing agent.

  • Dry the catalyst thoroughly under vacuum before attempting to reuse it.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalyst poisons I should be aware of in organic synthesis?

Being aware of potential catalyst poisons is the first step in preventing deactivation. The table below summarizes common poisons and their effects.

Poison ClassExamplesAffected CatalystsMechanism of Poisoning
Sulfur Compounds Thiols, thioethers, disulfides, H₂SPd, Pt, Ni, Ru, RhStrong, often irreversible chemisorption on active sites.[3][6]
Nitrogen Compounds Pyridine, quinoline, nitriles, nitro groupsPd, Pt, NiStrong coordination to metal centers, blocking active sites.[7]
Halides Cl⁻, Br⁻, I⁻Pd, PtAdsorption on the catalyst surface, modifying its electronic properties.[7]
Heavy Metals Pb, Hg, AsPd, Pt, NiFormation of stable alloys or amalgams with the catalyst metal.[3]
Carbon Monoxide COPd, Pt, Rh, RuCompetitive adsorption on active sites, blocking substrate binding.[8]
Q2: How can I proactively prevent catalyst poisoning in my experiments?

Prevention is always better than cure. Here are some best practices to minimize the risk of catalyst poisoning:

  • High-Purity Reagents and Solvents: Always use high-purity, freshly distilled solvents and purified starting materials.

  • Dedicated Glassware: If you frequently work with known catalyst poisons like sulfur compounds, consider using dedicated glassware for these reactions to avoid cross-contamination.

  • Inert Atmosphere: While not always directly related to poisoning, ensuring a properly inert atmosphere (e.g., by purging with nitrogen or argon before introducing hydrogen) can prevent side reactions that might generate catalyst inhibitors.[4]

  • Use of Scavengers: In cases where a poison is known to be present in a low concentration, adding a scavenger to the reaction mixture can be effective. For example, adding a small amount of a base like triethylamine can sometimes mitigate poisoning by acidic impurities.

Q3: Are there any "good" catalyst poisons?

Interestingly, yes. The intentional, controlled poisoning of a catalyst is a technique used to improve selectivity. A classic example is the Lindlar catalyst , which is palladium on calcium carbonate poisoned with lead acetate and quinoline.[7] This deactivation prevents the over-reduction of alkynes to alkanes, stopping the reaction at the alkene stage. Similarly, in the Rosenmund reduction , a palladium catalyst is poisoned with a sulfur compound to prevent the over-reduction of an acyl chloride to an alcohol, yielding the desired aldehyde.[7]

Q4: My reaction involves a nitrogen-containing heterocycle. Will this poison my catalyst?

It depends on the specific heterocycle and the reaction conditions. Nitrogen-containing heterocycles like pyridine and quinoline are well-known catalyst poisons.[7] However, not all nitrogen compounds are poisons. For example, imines and Schiff bases are generally not considered poisons.[9] If your substrate contains a potentially poisoning functional group, you may need to:

  • Increase Catalyst Loading: A higher catalyst loading may be required to achieve a reasonable reaction rate.

  • Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for hydrogenations of substrates containing nitrogen.[5]

  • Modify the Reaction Conditions: Running the reaction in an acidic solvent like acetic acid can protonate the nitrogen atom, reducing its ability to coordinate to the catalyst and poison it.[5]

References

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC - NIH. (2018). National Institutes of Health. [Link]

  • Catalyst poisoning - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

  • Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015). Reddit. [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). AmmoniaKnowHow. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). MDPI. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). AZoM.com. [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). SciSpace. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010). Curly Arrow. [Link]

  • SO2 Poisoning Mechanism - Encyclopedia.pub. (2020). Encyclopedia.pub. [Link]

  • (PDF) Ketone transfer hydrogenation reactions catalyzed by catalysts based on a phosphinite ligand - ResearchGate. (2022). ResearchGate. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. (n.d.). Wordpress. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online - Koel Research Group. (n.d.). University of California, Davis. [Link]

  • Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - ResearchGate. (2025). ResearchGate. [Link]

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand - Web of Proceedings - Francis Academic Press. (n.d.). Francis Academic Press. [Link]

  • (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications - ResearchGate. (2024). ResearchGate. [Link]

  • Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (n.d.). University of Illinois. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - MDPI. (n.d.). MDPI. [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Rossella Promontorio UCL Thesis for the degree of Doctor of Philosophy. (n.d.). University College London. [Link]

  • Sulfur poisoning mechanism of three way catalytic converter and its grey relational analysis. (2025). IOP Publishing. [Link]

  • Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - MDPI. (n.d.). MDPI. [Link]

  • Regeneration of palladium based catalyst for methane abatment - DCL International Inc. (n.d.). DCL International Inc.. [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. (2025). YouTube. [Link]

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • US3959382A - Method for reactivating palladium catalysts - Google Patents. (n.d.).
  • Direct Organocatalytic Construction of Bicyclo[3.2.1]octanes by Domino Michael/Aldol Reaction with β,γ-Unsaturated 1,2-Keto Amides - Sci-Hub. (n.d.). Sci-Hub. [Link]

  • Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs | Journal of the American Chemical Society - ACS Publications. (n.d.). ACS Publications. [Link]

  • 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol - MDPI. (n.d.). MDPI. [Link]

  • Catalyst Poisons | PDF | Hydrogenation - Scribd. (n.d.). Scribd. [Link]

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Side reactions of Bicyclo[3.2.1]octan-2-one with common reagents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Bicyclo[3.2.1]octan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging bicyclic ketone in their synthetic workflows. The unique strained and rigid structure of this scaffold often leads to unexpected reactivity and side reactions. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities.

Section 1: Reduction of the Carbonyl Group

The reduction of the ketone in this compound is a fundamental transformation, but achieving the desired stereochemical outcome is often problematic due to the molecule's rigid conformation.

Frequently Asked Questions (FAQs)

Question: My reduction of this compound with sodium borohydride (NaBH₄) exclusively yields the endo-alcohol (axial attack), but I need the exo-alcohol. Why is this happening and how can I reverse the selectivity?

Answer: This is a classic and frequently encountered issue rooted in the steric environment of the bicyclic system. The underside of the cyclohexanone ring (the endo face) is sterically shielded by the ethano bridge. Consequently, small reducing agents like NaBH₄ preferentially attack from the less hindered exo face, leading to the formation of the endo-alcohol as the major product.[1][2]

To achieve the desired exo-alcohol, you must employ a bulkier reducing agent that is forced to attack from the more sterically encumbered endo face. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are designed for this purpose. Their large steric profile reverses the facial selectivity, favoring attack from the endo face to yield the thermodynamically less stable but synthetically valuable exo-alcohol.[1]

G cluster_key Key a Starting Material b Common Undesired Product c Target Product

Troubleshooting Guide: Carbonyl Reduction
Problem Potential Cause Recommended Solution
Low conversion Insufficient equivalents of reducing agent; low reaction temperature.Increase equivalents of reducing agent to 1.5-2.0. Allow the reaction to warm slowly from -78 °C to 0 °C.
Mixture of stereoisomers The chosen reagent lacks sufficient steric bulk for complete facial selectivity.Switch to a bulkier reagent (e.g., K-Selectride® over L-Selectride®). Ensure reaction is run at low temperature (-78 °C) to maximize kinetic control.
Epimerization of adjacent centers If other stereocenters are present α to the ketone, enolization can occur, especially with metal hydrides in dry solvents.[2]Use a milder reducing agent or non-basic conditions if possible. Run the reaction at the lowest possible temperature to disfavor enolate formation.
Protocol: Stereoselective Synthesis of exo-Bicyclo[3.2.1]octan-2-ol
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Add 30% hydrogen peroxide solution carefully to oxidize the excess borane species. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel) to isolate the exo-alcohol.

Section 2: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms this compound into a lactone, but controlling which C-C bond migrates (regioselectivity) is the primary challenge.

Frequently Asked Questions (FAQs)

Question: I am getting a mixture of two lactone regioisomers from my Baeyer-Villiger oxidation. How do I favor the migration of the bridgehead carbon (C1)?

Answer: The regiochemical outcome of a Baeyer-Villiger reaction is dictated by the migratory aptitude of the groups attached to the carbonyl. The general order is tertiary alkyl > secondary alkyl > primary alkyl.[3] In this compound, the carbonyl is flanked by a secondary carbon (C3) and a bridgehead tertiary carbon (C1).

Based on standard migratory aptitude, the bridgehead carbon (C1) is expected to migrate, leading to the formation of 2-oxabicyclo[4.2.1]nonan-3-one. However, the rigid, strained nature of the bicyclic system can influence the transition state, sometimes allowing for competitive migration of the C3 methylene group to form 3-oxabicyclo[4.2.1]nonan-2-one.[4] Factors influencing this include the peracid used and the electronic nature of substituents on the scaffold.[4][5] To strongly favor migration of the more substituted C1 bridgehead carbon, a powerful and reliable peracid like meta-chloroperoxybenzoic acid (m-CPBA) in a non-polar solvent is recommended.

G

Troubleshooting Guide: Baeyer-Villiger Oxidation
Problem Potential Cause Recommended Solution
Poor regioselectivity Insufficient difference in migratory aptitude; influence of solvent or reagent.Use a standard, reliable peracid like m-CPBA. Consider using buffered conditions (e.g., with Na₂HPO₄) to prevent acid-catalyzed side reactions.
No reaction Peracid is not active (degraded); substrate is unreactive under the conditions.Use freshly sourced or titrated m-CPBA. Increase the reaction temperature or switch to a more reactive oxidant like trifluoroperacetic acid (generated in situ).
Decomposition of product The resulting lactone is unstable to the acidic byproduct (e.g., m-CBA).Add a buffer like disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture to neutralize the acid as it forms.
Section 3: Reactions with Organometallic Reagents

The addition of organometallics like Grignard or organolithium reagents is a key C-C bond-forming reaction. However, side reactions, particularly reduction, can significantly lower yields.

Frequently Asked Questions (FAQs)

Question: When I add ethylmagnesium bromide to this compound, I isolate a significant amount of Bicyclo[3.2.1]octan-2-ol, the reduction product. How can I favor the desired 1,2-addition?

Answer: This is a common side reaction, especially with sterically hindered ketones and Grignard reagents that possess β-hydrogens (like EtMgBr). The Grignard reagent can act as a reducing agent via a six-membered transition state, where a hydride is transferred from its β-carbon to the ketone carbonyl. This process is competitive with the desired nucleophilic addition.[6]

To minimize reduction, you can:

  • Switch to an Organolithium Reagent: Organolithium reagents (e.g., EtLi) are generally less prone to acting as reducing agents compared to their Grignard counterparts.

  • Use Cerium(III) Chloride (Luche Conditions): Adding anhydrous CeCl₃ to the reaction mixture before the organometallic reagent can dramatically improve outcomes. The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct nucleophilic addition over reduction.

  • Lower the Temperature: Running the reaction at very low temperatures (-78 °C) often favors the desired addition pathway.

G

Troubleshooting Guide: Organometallic Additions
Problem Potential Cause Recommended Solution
High percentage of reduction byproduct Grignard reagent has β-hydrogens; steric hindrance around the carbonyl.Use an organolithium reagent instead. Employ Luche conditions (add anhydrous CeCl₃). Use a less hindered organometallic if possible.
Enolization The organometallic reagent is acting as a base instead of a nucleophile.This is more common with very hindered ketones. Use a less basic organometallic (e.g., organocuprate) if applicable, or use the CeCl₃ method to enhance carbonyl electrophilicity.
Low yield / No reaction Inactive Grignard reagent (e.g., due to moisture); starting material is not soluble.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly prepared or titrated organometallic reagents. Ensure the ketone is fully dissolved before addition.
References
  • Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available at: [Link]

  • ResearchGate. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Available at: [Link]

  • National Institutes of Health (NIH). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Available at: [Link]

  • ResearchGate. Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Available at: [Link]

  • ResearchGate. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Available at: [Link]

  • Royal Society of Chemistry. Stereochemistry and Kinetics of the Reactions of Bicyclo[3,2,l]octan- 2- and -%-one with Sodium Borohydride, Methylmagnesium iodi. Available at: [Link]

  • ResearchGate. Understanding the regioselectivite of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one: A DFT Study. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Factors governing the ratio of isomeric oxabicyclo[3.2.1]octanones formed on Baeyer–Villiger oxidation of some 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-ones. Available at: [Link]

  • Google Patents. C-8-substituted 1,5-dimethyl-bicyclo-(3,2,1)-octan-8-ol.
  • University of Groningen. Recent Developments in the Application of Baeyer–Villiger Monooxygenases as Biocatalysts. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis for Structure Confirmation of Bicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex molecular architectures.

Introduction: The Bicyclo[3.2.1]octane Scaffold - A Privileged Core with Deceptive Simplicity

The bicyclo[3.2.1]octane framework is a ubiquitous structural motif in a vast array of biologically active natural products, including sesquiterpenoids and diterpenes.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for orienting functional groups in chemical space, making it a highly attractive core for medicinal chemistry and drug design programs.[3] Derivatives such as Bicyclo[3.2.1]octan-2-one serve as critical synthetic intermediates in the construction of these more complex molecules.[1][2]

However, the conformational rigidity and the presence of numerous stereocenters, often with diastereotopic protons, present a significant challenge for unambiguous structure confirmation. A cursory analysis is insufficient; what is required is a multi-pronged spectroscopic approach where each technique provides a unique and complementary piece of the structural puzzle. This guide provides an in-depth comparison of core spectroscopic techniques, grounded in experimental evidence and practical insights, to enable robust and confident structure elucidation of novel this compound derivatives.

The Strategic Workflow: An Integrated Spectroscopic Approach

The confirmation of a this compound derivative is not a linear process but a synergistic workflow. Each step validates the next, building a self-consistent structural hypothesis. The primary techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments—are deployed strategically to interrogate the molecule's constitution, connectivity, and stereochemistry.

cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity (NMR) cluster_2 Stereochemistry & Final Confirmation Synthesis Synthesized Product MS Mass Spectrometry (HR-MS & EI-MS) Synthesis->MS Determine Molecular Formula IR Infrared (IR) Spectroscopy Synthesis->IR Confirm Key Functional Groups H1_NMR 1D: ¹H NMR MS->H1_NMR Initial Proton Environment IR->H1_NMR Validate Carbonyl Presence C13_NMR 1D: ¹³C NMR COSY 2D: ¹H-¹H COSY H1_NMR->COSY Proton-Proton Correlations HSQC 2D: HSQC C13_NMR->HSQC Direct C-H Attachment HMBC 2D: HMBC HSQC->HMBC Long-Range C-H Correlations NOESY 2D: NOESY/ROESY HMBC->NOESY Establish Through- Space Proximity Structure Confirmed 3D Structure NOESY->Structure

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Confirmation

NMR is the most powerful tool for this class of compounds, providing detailed information on the carbon skeleton, proton environments, connectivity, and, crucially, the relative stereochemistry.

¹H and ¹³C NMR: The Initial Blueprint
  • Expertise & Experience: The ¹H NMR spectrum of a this compound derivative is often complex due to signal overlap and second-order coupling effects. However, key diagnostic signals can be identified. The two bridgehead protons (H-1 and H-5) are typically found in the 2.5-3.0 ppm region. The protons alpha to the carbonyl (at C-3) are deshielded and appear around 2.2-2.6 ppm. The ¹³C NMR spectrum is invaluable for confirming the number of unique carbons. The carbonyl carbon (C-2) gives a characteristic signal in the highly deshielded region of 208-215 ppm.

  • Trustworthiness: The number of signals in the ¹³C spectrum directly validates the molecule's symmetry. For an unsubstituted parent compound, 8 distinct carbon signals are expected. The chemical shifts provide the first check on the electronic environment of each carbon atom.

2D NMR: Deciphering Connectivity and Stereochemistry

A simple 1D spectrum is rarely sufficient. A suite of 2D NMR experiments is mandatory for a publishable, defensible structure confirmation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps out all proton-proton coupling networks. For the bicyclo[3.2.1]octane core, it allows you to "walk" around the rings, connecting adjacent protons and confirming the spin systems of the five- and six-membered rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protons to their directly attached carbons. It resolves ambiguity from overlapping proton signals by spreading them out over the wider carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the bicyclic framework itself. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key correlations that validate the this compound skeleton include:

    • The bridgehead proton H-1 correlating to the carbonyl C-2 and carbons of the ethylene bridge (C-6, C-7).

    • The alpha-protons at C-3 correlating to the carbonyl C-2 and the bridgehead C-5.

    • These long-range correlations unambiguously piece the bicyclic puzzle together, as demonstrated in the structural elucidation of numerous bicyclo[3.2.1]octanoid neolignans.[4]

cluster_0 Bicyclo H1 H-1 C2 C-2 H1->C2 ²J C7 C-7 H1->C7 ³J H3 H-3 H3->C2 ²J C5 C-5 H3->C5 ³J H8endo H-8endo H8endo->C2 ³J

Caption: Key HMBC correlations for scaffold confirmation.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments are the final arbiters of relative stereochemistry. They detect protons that are close in space, regardless of their bonding. For a rigid system like this, NOE/ROE data is essential to determine the endo vs. exo orientation of substituents. For instance, a strong NOE correlation between a substituent's proton and a bridge proton (e.g., H-8) can definitively establish its spatial orientation.[1][2] This technique was crucial in confirming the trans-relationship of methyl and aryl groups in certain neolignan derivatives.[5]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • 2D COSY: Run a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H connectivity.

  • 2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate each proton to its attached carbon. Optimize the ¹J C-H coupling constant (typically ~145 Hz).

  • 2D HMBC: Acquire a gradient-selected HMBC experiment. This is a long-range experiment; set the long-range coupling delay to optimize for correlations around 8-10 Hz. This is critical for observing the key multi-bond correlations that define the scaffold.

  • 2D NOESY/ROESY: Acquire a phase-sensitive NOESY or ROESY experiment with a mixing time appropriate for the molecule's size (e.g., 300-800 ms). ROESY is often preferred for molecules of this size to avoid zero-crossing issues.

  • Data Processing & Interpretation: Process all spectra using appropriate software. Integrate the data, starting with HSQC to assign C-H pairs, then using COSY and HMBC to build the carbon skeleton, and finally applying NOESY/ROESY to define the 3D structure.

Mass Spectrometry (MS): The Unambiguous Formula

While NMR builds the structure, MS provides the fundamental formula and a secondary check on the structure through fragmentation.

  • High-Resolution Mass Spectrometry (HR-MS): This is a non-negotiable first step. Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula, which is the foundation upon which all other spectral interpretation is built.[6]

  • Electron Ionization (EI-MS): EI is a harder ionization technique that causes reproducible fragmentation of the molecule. While complex, the fragmentation pattern serves as a "fingerprint." For bicyclic ketones, characteristic fragmentation pathways often involve McLafferty rearrangements or cleavage adjacent to the carbonyl group, providing clues that can support the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

  • The Carbonyl Stretch (C=O): For a this compound, the most intense and diagnostic absorption is the carbonyl stretch. Saturated six-membered ring ketones typically show a strong C=O band around 1715 cm⁻¹.[7][8] For the bicyclo[3.2.1]octan-3-one, a very similar system, this band appears at 1710 cm⁻¹.[9]

  • Causality Behind the Frequency: The exact position of this peak is sensitive to the local environment. Conjugation with a double bond or aromatic ring will lower the frequency (to ~1685-1690 cm⁻¹), while increased ring strain (e.g., in a five-membered ring) would raise it.[7] Therefore, the C=O frequency provides immediate, valuable confirmation of the carbonyl's environment within the bicyclic system.

Comparative Guide to Spectroscopic Techniques

Structural QuestionPrimary TechniqueSecondary/Confirmatory Technique(s)Rationale & Key Insights
Molecular Formula HR-MS ¹³C NMR, Elemental AnalysisHR-MS is definitive for the molecular formula. The carbon count from ¹³C NMR must match.
Presence of C=O Group IR Spectroscopy ¹³C NMR A strong IR band at ~1715 cm⁻¹ is the quickest confirmation. A ¹³C signal >200 ppm is definitive.
Carbon Skeleton Connectivity HMBC COSYHMBC is essential for connecting quaternary carbons and bridging the different spin systems identified by COSY.[4][10]
Direct C-H Assignment HSQC -Provides an unambiguous correlation between every proton and its directly bonded carbon.
Relative Stereochemistry NOESY / ROESY ¹H-¹H Coupling ConstantsNOE/ROE provides direct through-space correlations, which is critical for determining endo/exo and cis/trans relationships in rigid systems.[1][2][5]
Molecular Weight Low-Resolution MS HR-MSProvides the nominal mass and, in the case of EI, a fragmentation pattern fingerprint.

Conclusion: A Self-Validating System for Structural Integrity

Confirming the structure of a this compound derivative is a masterclass in applying the full power of modern spectroscopic methods. No single technique is sufficient. The process must be approached as an integrated system where the molecular formula from HR-MS is fleshed out by the functional group data from IR, built into a 2D framework by COSY and HMBC, and finally rendered in three dimensions by NOESY/ROESY. Each piece of data must be consistent with all others, creating a self-validating and unimpeachable structural assignment that meets the highest standards of scientific rigor required in modern chemical research and drug development.

References

  • Chai, Y. J., Go, Y., Zhou, H. Q., Li, H. X., Lee, S. J., Park, Y. J., ... & Li, W. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Plants, 10(9), 1855. [Link]

  • Chai, Y. J., et al. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. PMC - NIH. [Link]

  • Kim, C. S., Oh, H., & Ahn, K. S. (2000). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Natural Product Sciences, 6(3), 133-136. [Link]

  • Kumar, A., & Kumar, S. (2022). A Method to Access Highly Functionalized Dibenzobicyclo[3.2.1]octadienones: Application to the Construction of the 6/6/5/6/6 Carbon Skeleton of Rubialatin A. The Journal of Organic Chemistry, 87(10), 6549–6563. [Link]

  • G, S. Functionalization of Bicyclo[3.2.1] Sulfones. ProQuest. [Link]

  • Dauben, W. G., & Pitzer, K. S. (1956). bicyclo[3.2.1]octan-3-one. Organic Syntheses, 36, 6. [Link]

  • Sá, R. B. N., de Oliveira, D. R., & de Almeida, R. N. (2021). New bicyclic [3.2.1] octane neolignan derivative from Aniba firmula. Natural Product Research, 35(20), 3536-3542. [Link]

  • Marco-Contelles, J., de Opazo, E., & Pardo, L. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-296. [Link]

  • Marco-Contelles, J., de Opazo, E., & Pardo, L. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]

  • ResearchGate. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • University of California, Irvine. (n.d.). Carbonyl - compounds - IR - spectroscopy. UCI School of Physical Sciences. [Link]

Sources

A Comparative Guide to the Synthesis of Bicyclo[3.2.1]octan-2-one: From Classic Annulations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[3.2.1]octane framework is a ubiquitous structural motif found in a vast array of biologically active natural products, including diterpenoids like kauranes and grayananes. Its rigid, three-dimensional architecture makes it a valuable scaffold in medicinal chemistry and drug development. Consequently, the development of efficient and stereocontrolled synthetic routes to key building blocks, such as Bicyclo[3.2.1]octan-2-one, is of paramount importance to the chemical research community.

This technical guide provides an in-depth comparison of several prominent synthetic strategies for constructing the this compound core. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols for key transformations, and offer a critical evaluation of their respective strengths and limitations, supported by quantitative data. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific research goals.

Key Synthetic Strategies at a Glance

We will explore a range of methodologies, from venerable and robust annulation reactions to highly sophisticated modern catalytic approaches that offer exceptional levels of stereocontrol.

Synthetic StrategyKey FeaturesStereocontrolStarting Materials
1. Robinson Annulation & Domino Michael-Aldol Classic, robust, forms two C-C bonds and a new six-membered ring.Achiral or diastereoselective; organocatalytic variants offer high enantioselectivity.Cyclic ketones/diones and α,β-unsaturated ketones (e.g., MVK).
2. Intramolecular Diels-Alder (IMDA) / Ring Opening Convergent, excellent for stereocontrol, utilizes a chiral pool starting material.Excellent enantioselectivity derived from the starting material.Chiral precursors (e.g., (R)-Carvone).
3. Organocatalytic Domino Michael-Henry Reaction Forms multiple stereocenters in one pot with high stereocontrol.Excellent enantioselectivity (up to >99% ee) and diastereoselectivity.Cyclic diones and nitroalkenes.
4. Norbornene Ring Expansion Scalable, uses inexpensive starting materials, classic and reliable.Produces a racemic mixture; leads to the regioisomeric 3-one.Norbornene, Chloroform.
5. Ring-Closing Metathesis (RCM) Modern, powerful for ring formation, tolerant of various functional groups.Stereocenters must be set prior to the RCM step.Functionalized cyclohexene derivatives.

Annulation Strategies: The Workhorses of Bicyclic Synthesis

Annulation reactions, which form a new ring onto an existing one, are foundational in the synthesis of bicyclic systems. The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is the quintessential example.

Domino Michael-Aldol Reaction

This approach builds the bicyclic core in a single, often one-pot, operation by reacting a cyclic dione or ketoester with an α,β-unsaturated ketone or aldehyde. The initial Michael addition creates a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to forge the bicyclo[3.2.1]octane skeleton.

The choice of base and solvent is critical for controlling the reaction's outcome. For instance, the reaction of 1,3-cycloalkanediones with enals can be directed to form either bicyclo[3.3.1] or bicyclo[3.2.1] systems with appreciable stereocontrol by tuning the conditions[1].

Causality of Experimental Choices: The initial Michael addition extends the carbon chain of the cyclic dione. The resulting 1,5-dicarbonyl arrangement is perfectly poised for an intramolecular aldol reaction. The regioselectivity of the aldol cyclization (i.e., which enolate attacks which carbonyl) determines the final bicyclic framework. Basicity and temperature influence which enolate forms (thermodynamic vs. kinetic) and the reversibility of the aldol step, thereby affecting the product distribution and stereochemistry.

Caption: General workflow for the Domino Michael-Aldol annulation.

Representative Experimental Protocol: Organocatalytic Domino Michael-Aldol

The Alexakis group has reported an organocatalytic domino Michael-aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides to afford chiral bicyclo[3.2.1]octanes[2].

  • To a solution of methyl cyclopentanonecarboxylate (0.2 mmol) and (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide (0.2 mmol) in dichloromethane (2 mL) is added the quinine-derived organocatalyst 24 (10 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

  • This procedure yields the corresponding bicyclo[3.2.1]octane product with high diastereoselectivity (>20:1 dr) and good enantioselectivity (73% ee)[2]. The yield can be up to 75%[2].

Intramolecular Diels-Alder (IMDA) and Cyclopropane Ring Opening

This elegant strategy leverages the power of the intramolecular Diels-Alder (IMDA) reaction to construct a complex tricyclic intermediate, which is then fragmented to reveal the desired bicyclo[3.2.1]octane core. A significant advantage of this route is the ability to use readily available chiral starting materials, such as (R)-carvone, to produce enantiomerically pure products[3][4].

The synthesis begins with the conversion of (R)-carvone into a 5-vinyl-1,3-cyclohexadiene derivative. This is accomplished via methoxycarbonylation at the C-2 position, followed by enolization and trapping to form a silyl enol ether[3][4]. The methoxycarbonyl group serves a crucial dual purpose: it prevents diene isomerization and provides a functional handle for later manipulations[3]. Heating this diene substrate in toluene induces a smooth and efficient IMDA reaction to form a tricyclo[3.2.1.0²·⁷]oct-3-ene system in 80% yield[4].

The final step is the regioselective cleavage of the cyclopropane ring. This can be achieved under various conditions. For example, treatment with samarium(II) iodide (SmI₂) cleanly cleaves the C1-C2 bond to afford the bicyclo[3.2.1]octane ring system in 80% yield[3]. Alternatively, acid-catalyzed nucleophilic addition also efficiently opens the cyclopropane ring[3].

G A Norbornene B Dichlorocarbene Adduct A->B + :CCl₂ C Rearranged Dichloro-octene B->C Rearrangement D Reduced Chloro-octene C->D Reduction (e.g., LiAlH₄) E Bicyclo[3.2.1]octan-3-one D->E Hydrolysis (H₂SO₄)

Sources

A Comparative Analysis of the Biological Activity of Bicyclo[3.2.1]octan-2-one Derivatives and Other Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rigid, three-dimensional architecture of bicyclic scaffolds has long captured the attention of medicinal chemists. These frameworks offer a unique opportunity to explore chemical space, providing structurally diverse molecules with the potential for potent and selective interactions with biological targets.[1] Among these, the bicyclo[3.2.1]octane skeleton is a recurring motif in a multitude of biologically active natural products, including diterpenoids with anticancer and anti-inflammatory properties.[2][3] This guide provides a comparative overview of the biological activities of derivatives of bicyclo[3.2.1]octan-2-one and other prominent bicyclic ketones, such as bicyclo[2.2.2]octanones and bicyclo[2.2.1]heptanones. By presenting available experimental data, we aim to offer researchers and drug development professionals a valuable resource for navigating the therapeutic potential of these intriguing molecular architectures.

The inherent conformational rigidity of bicyclic systems, contrasted with more flexible acyclic or monocyclic compounds, can lead to enhanced binding affinity and selectivity for target proteins. This is a critical consideration in modern drug design, where minimizing off-target effects is paramount. The bicyclo[3.2.1]octane framework, in particular, offers a versatile platform for functionalization, allowing for the precise spatial orientation of substituents to optimize interactions with biological macromolecules.

This guide will delve into the anticancer, antiviral, and anti-inflammatory activities of these compounds, presenting a synthesis of data from various studies. While direct head-to-head comparative studies are limited, by examining data from standardized assays, we can draw meaningful insights into the structure-activity relationships that govern the biological effects of these distinct bicyclic ketone families.

Comparative Analysis of Biological Activities

The exploration of bicyclic ketones in drug discovery has revealed a broad spectrum of biological activities. Here, we present a comparative summary of the anticancer, antiviral, and anti-inflammatory potential of derivatives based on the bicyclo[3.2.1]octane, bicyclo[2.2.2]octane, and bicyclo[2.2.1]heptane scaffolds. It is important to note that the data presented is a compilation from different studies, and direct comparisons should be made with caution, considering the potential for variations in experimental conditions.

Anticancer Activity

The cytotoxicity of bicyclic ketone derivatives against various cancer cell lines has been a primary focus of investigation. The rigid framework of these molecules can facilitate interactions with specific targets in cancer cells, leading to apoptosis or cell cycle arrest.

Table 1: Comparative in vitro Anticancer Activity of Bicyclic Ketone Derivatives

Bicyclic ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
This compound Amide derivative (Compound 20)HL-60 (Leukemia)1.05[2]
SMMC-7721 (Hepatocellular carcinoma)1.1[2]
A-549 (Lung carcinoma)4.3[2]
SK-BR-3 (Breast adenocarcinoma)2.5[2]
PANC-1 (Pancreatic carcinoma)3.8[2]
Bicyclo[2.2.2]octan-2-one Spiro-bicyclo[2.2.2]octane derivativeMCF-7 (Breast adenocarcinoma)>50[4]
MDA-MB-231 (Breast adenocarcinoma)>50[4]
Bicyclo[2.2.1]heptan-2-one Ferrocene-containing camphor sulfonamide (CC-78)A549 (Lung carcinoma)4.2[5]
CHAGO-K1 (Lung carcinoma)3.8[5]
Chalcone analog (6a)C6 (Rat brain tumor)14.13[6]
HeLa (Cervical carcinoma)0.8[6]

From the available data, amide derivatives of the bicyclo[3.2.1]oct-3-en-2-one subunit have demonstrated potent and broad-spectrum anticancer activity, with IC50 values in the low micromolar range against a panel of human cancer cell lines.[2] For instance, compound 20 was found to be more active than the standard chemotherapeutic agent cisplatin against the HL-60 cell line.[2] In comparison, the evaluated spiro-bicyclo[2.2.2]octane derivatives, designed as paclitaxel mimetics, showed lower toxicity.[4] Certain derivatives of the bicyclo[2.2.1]heptane scaffold, such as ferrocene-containing camphor sulfonamides and chalcone analogs, have also exhibited significant cytotoxic effects.[5][6] The diverse substitution patterns and resulting electronic and steric properties of these derivatives play a crucial role in their anticancer efficacy.

Antiviral Activity

The unique three-dimensional shapes of bicyclic ketones make them attractive candidates for the development of novel antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication and assembly.

Table 2: Comparative in vitro Antiviral Activity of Bicyclic Ketone Derivatives

Bicyclic ScaffoldDerivativeVirusAssayEC50/IC50 (µM)Reference
Bicyclo[3.2.1]octane Spiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine] hydrochlorideInfluenza AIn vitro assaySimilar to amantadine[7]
Bicyclo[2.2.2]octane Spiro[bicyclo[2.2.2]octane-diketopiperazine] (Chevalinulin A)Coxsackievirus B3 (CVB3)CPE11.11
Bicyclo[2.2.1]heptane Monoterpenoid-based benzamideInfluenza A (H1N1)In vitro assayPotent activity reported[8]
1'-Homocarbocyclic nucleoside analogHerpes Simplex Virus 1 (HSV-1)CPE15

Derivatives of the bicyclo[3.2.1]octane scaffold have shown promise as anti-influenza agents, with activity comparable to the established antiviral drug amantadine.[7] Spiro[bicyclo[2.2.2]octane-diketopiperazine] alkaloids have demonstrated significant inhibitory activity against Coxsackievirus B3. Furthermore, the bicyclo[2.2.1]heptane framework has been incorporated into molecules with potent activity against both influenza A virus and herpes simplex virus 1.[8] The mechanism of action for many of these compounds is still under investigation, but their rigid structures likely play a key role in their ability to interact with viral proteins.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Bicyclic ketones have emerged as promising candidates due to their ability to modulate inflammatory pathways, such as the production of prostaglandins.

Table 3: Comparative in vitro Anti-inflammatory Activity of Bicyclic Ketone Derivatives

Bicyclic ScaffoldDerivativeAssayTargetIC50 (µM)Reference
Bicyclo[3.2.1]octane Neolignan (Compound 2)Ex vivo human bloodPGE2 productionSignificant inhibition[9][10]
Neolignan (Compound 3)Ex vivo human bloodPGE2 productionSignificant inhibition[9][10]
Bicyclo[2.2.2]octane Spiro[bicyclo[2.2.2]octane-diketopiperazine] (Chevalinulin A)In vitroCOX-2123.00[11]
Spiro[bicyclo[2.2.2]octane-diketopiperazine] (Chevalinulin B)In vitroCOX-293.45[11]
Bicyclo[2.2.1]heptane Sulfonamide derivativeRadioligand bindingPGD2 receptor<0.05[12]

Bicyclo[3.2.1]octane neolignans have been shown to significantly inhibit the production of the pro-inflammatory mediator prostaglandin E2 (PGE2) in human blood, suggesting interference with the cyclooxygenase (COX) pathway.[9][10] Derivatives of bicyclo[2.2.2]octane have also demonstrated inhibitory activity against COX-2, albeit with higher IC50 values in the examples found.[11] Notably, sulfonamide derivatives incorporating a bicyclo[2.2.1]heptane ring system have exhibited extremely potent antagonism of the prostaglandin D2 (PGD2) receptor, with IC50 values in the nanomolar range.[12] This highlights the potential of these scaffolds to selectively target key players in the inflammatory cascade.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details standardized protocols for key in vitro assays used to evaluate the biological activities of bicyclic ketone derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (bicyclic ketone derivatives) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[13]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.[13]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_attachment Incubate for cell attachment seed_cells->incubate_attachment 6-24h add_compounds Add bicyclic ketone derivatives incubate_attachment->add_compounds incubate_treatment Incubate for desired period add_compounds->incubate_treatment e.g., 24-72h add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan 2-4h add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer incubate_dissolve Incubate to dissolve crystals add_solubilizer->incubate_dissolve 2h in dark read_absorbance Read absorbance at 570 nm incubate_dissolve->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of bicyclic ketone derivatives.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[15] A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed confluent monolayers of a suitable host cell line in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound and mix with a known concentration of the virus.

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow cluster_infection_prep Infection Preparation cluster_infection Infection cluster_plaque_development Plaque Development cluster_analysis Analysis seed_cells Seed host cells in multi-well plates prepare_virus_compound Prepare virus and compound dilutions infect_cells Infect cell monolayers prepare_virus_compound->infect_cells adsorption Incubate for viral adsorption infect_cells->adsorption 1-2h add_overlay Add semi-solid overlay adsorption->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques 2-10 days stain_plaques Fix and stain plaques incubate_plaques->stain_plaques count_plaques Count plaques and calculate reduction stain_plaques->count_plaques determine_ec50 Determine EC50 value count_plaques->determine_ec50

Caption: Workflow of the plaque reduction assay for evaluating the antiviral activity of bicyclic ketones.

In Vitro Anti-inflammatory Activity: PGE2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[16] The assay is typically performed using cells that can be stimulated to produce PGE2, such as macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and the production of PGE2.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for PGE2 accumulation in the culture supernatant.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition compared to the stimulated, untreated control and determine the IC50 value.

PGE2_Inhibition_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_stimulation Treatment and Stimulation cluster_quantification_analysis Quantification and Analysis seed_macrophages Seed macrophages in 96-well plate incubate_adhesion Incubate for cell adhesion seed_macrophages->incubate_adhesion Overnight add_compounds Pre-treat with bicyclic ketones incubate_adhesion->add_compounds add_lps Stimulate with LPS add_compounds->add_lps 1h incubate_pge2 Incubate for PGE2 production add_lps->incubate_pge2 24h collect_supernatant Collect culture supernatant incubate_pge2->collect_supernatant measure_pge2 Quantify PGE2 using EIA kit collect_supernatant->measure_pge2 calculate_ic50 Calculate IC50 value measure_pge2->calculate_ic50

Caption: Workflow of the PGE2 inhibition assay to assess the anti-inflammatory activity of bicyclic ketones.

Conclusion

The this compound scaffold and its counterparts, the bicyclo[2.2.2]octanones and bicyclo[2.2.1]heptanones, represent a rich and underexplored territory in the quest for novel therapeutics. The available data, though not always directly comparable, strongly suggest that these rigid, three-dimensional structures hold significant potential in the development of new anticancer, antiviral, and anti-inflammatory agents.

Derivatives of this compound have demonstrated particularly promising broad-spectrum anticancer activity. The diverse biological activities observed across the different bicyclic ketone families underscore the importance of subtle structural modifications in tuning potency and selectivity. The strategic placement of functional groups on these rigid frameworks can lead to highly specific interactions with biological targets, a key principle in modern drug design.

As a Senior Application Scientist, it is my perspective that a more systematic and comparative investigation of these bicyclic ketones is warranted. Future studies should aim to evaluate a diverse library of derivatives from each scaffold against a standardized panel of biological targets under identical experimental conditions. This would provide a clearer understanding of the structure-activity relationships and allow for a more definitive ranking of their therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, ensuring the generation of robust and comparable data.

The continued exploration of these fascinating molecular architectures, guided by the principles of medicinal chemistry and a rigorous understanding of their biological mechanisms, holds the promise of delivering the next generation of innovative and effective therapies.

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A Senior Application Scientist's Guide to the Reaction Mechanisms of Bicyclo[3.2.1]octan-2-one: A Computational Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, lending rigidity and three-dimensionality to molecular structures.[1][2] Bicyclo[3.2.1]octan-2-one, as a key intermediate, provides a versatile entry point to a variety of functionalized derivatives. Understanding and predicting the outcomes of its chemical transformations are therefore of paramount importance for the rational design of synthetic routes and novel chemical entities.

This guide provides an in-depth analysis of the reaction mechanisms of this compound, with a focus on how computational chemistry can be leveraged to understand and predict reactivity, regioselectivity, and stereoselectivity. We will delve into key transformations such as the Baeyer-Villiger oxidation and hydride reduction, comparing theoretical approaches with available experimental data to provide a comprehensive picture for the modern chemist.

The Strategic Importance of this compound

The synthesis of the bicyclo[3.2.1]octane core has been the subject of extensive research, with numerous strategies developed to access this important structural motif.[1][2] One common route to this compound involves the ring expansion of norbornene derivatives. For instance, the reaction of bicyclo[2.2.1]heptene with dichlorocarbene, followed by reduction and subsequent rearrangement, can afford the target ketone.[3] Another approach involves the intramolecular Diels-Alder reaction of vinylcyclohexadiene precursors.[4] The availability of these synthetic routes underscores the significance of this compound as a versatile building block.

Unraveling Reaction Pathways: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, we can identify transition states, intermediates, and calculate activation energies, which in turn allows for the prediction of reaction kinetics and product distributions.

Below, we compare the computational insights with experimental realities for two key reactions of this compound.

The Baeyer-Villiger Oxidation: A Tale of Two Migrating Groups

The Baeyer-Villiger oxidation is a classic transformation that converts ketones to esters or lactones.[5] The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with the general trend being tertiary alkyl > secondary alkyl > primary alkyl > methyl.[5] In the case of this compound, two possible lactones can be formed, arising from the migration of either the C1 (bridgehead, secondary) or C3 (methylene, secondary) carbon.

Experimental Observations and Mechanistic Hypotheses

Experimental studies on related bicyclic systems, such as norbornan-7-ones, have shown that the regioselectivity of the Baeyer-Villiger oxidation can be influenced by long-range electronic effects of substituents.[6] For the unsubstituted this compound, the migratory aptitudes of the C1 and C3 carbons are expected to be similar as both are secondary carbons. However, the inherent strain and electronic properties of the bicyclic system can lead to a preferential migration.

The generally accepted mechanism proceeds through the formation of a Criegee intermediate, followed by the concerted migration of one of the alpha-carbons to the adjacent oxygen atom.[5] The transition state for this migration step determines the regioselectivity of the reaction.

Comparative Computational Approaches

A similar computational approach can be applied to this compound. The relative activation free energies for the migration of C1 versus C3 would determine the regioselectivity. It is hypothesized that the migration of the more substituted and sterically encumbered C1 bridgehead carbon would be favored, leading to the formation of the corresponding lactone as the major product.

Computational MethodBasis SetKey Findings/Predictions
DFT (e.g., B3LYP)6-31G(d) or largerPrediction of the transition state geometries and activation energies for the C1 and C3 migration pathways.
MP2Aug-cc-pVDZHigher level of theory for more accurate energy calculations, potentially refining the predicted regioselectivity.

Hydride Reduction: Controlling Stereochemistry

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The stereochemical outcome of the hydride reduction of this compound is of particular interest, as it can lead to the formation of two diastereomeric alcohols.

Experimental Data: A Clear Stereochemical Preference

A detailed kinetic and stereochemical study of the reduction of this compound with sodium borohydride in isopropyl alcohol has been reported.[9] The reaction exhibits second-order kinetics, and the major product is the exo-alcohol, resulting from the attack of the hydride from the less hindered endo face of the carbonyl group. The ratio of exo to endo alcohol was found to be approximately 80:20.[9]

This stereochemical preference can be rationalized by considering the steric hindrance posed by the ethano bridge, which shields the exo face of the carbonyl group from nucleophilic attack.

A Proposed Computational Workflow for Stereoselectivity Prediction

While a specific computational study on the hydride reduction of this compound is not available, a robust computational protocol can be designed to model this reaction and predict its stereochemical outcome.

Step-by-Step Computational Protocol:

  • Model Building: Construct the 3D structure of this compound.

  • Conformational Analysis: Perform a conformational search to identify the lowest energy conformation of the ketone.

  • Transition State Searching: Model the approach of the hydride nucleophile (e.g., BH4⁻) to the carbonyl carbon from both the exo and endo faces. Use a transition state optimization algorithm (e.g., Berny algorithm in Gaussian) to locate the two corresponding transition state structures.

  • Frequency Calculations: Perform frequency calculations on the optimized transition state structures to confirm that they are true transition states (one imaginary frequency) and to obtain the zero-point vibrational energies and thermal corrections.

  • Energy Calculations: Calculate the single-point energies of the transition states and the reactants at a higher level of theory and with a larger basis set to obtain more accurate activation energies.

  • Stereoselectivity Prediction: The difference in the calculated activation free energies for the two transition states (ΔΔG‡) can be used to predict the ratio of the two diastereomeric alcohol products using the following equation:

    exo/endo = exp(-ΔΔG‡/RT)

Computational MethodBasis SetSolvent ModelPredicted Outcome
DFT (B3LYP-D3)6-311+G(d,p)PCM (Propan-2-ol)Relative activation energies for exo and endo attack, leading to a predicted product ratio.
CBS-QB3--High-accuracy single-point energy calculations for a more reliable prediction of the stereochemical outcome.

Enolate Chemistry: The Challenge of the Bridgehead

The formation of enolates from ketones is a cornerstone of C-C bond formation. However, the generation of an enolate at the bridgehead position of a bicyclic system is often challenging due to the geometric constraints imposed by Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system.

While this compound can readily form an enolate at the C3 position, the formation of a bridgehead enolate at C1 is expected to be difficult. Experimental studies on related 8-heterobicyclo[3.2.1]octan-3-ones have shown that alkylation reactions, which proceed through enolate intermediates, can be sluggish.[6]

Computational studies could provide valuable insights into the thermodynamics and kinetics of enolate formation at both the C1 and C3 positions. By calculating the deprotonation energies and the stability of the resulting enolates, it would be possible to quantify the difficulty of forming the bridgehead enolate and to rationalize the observed reactivity.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical computational workflow.

Baeyer_Villiger Ketone This compound Criegee Criegee Intermediate Ketone->Criegee + Peracid Peracid Peracid TS1 Transition State (C1 migration) Criegee->TS1 TS2 Transition State (C3 migration) Criegee->TS2 Lactone1 Lactone 1 (C1 migrated) TS1->Lactone1 Lactone2 Lactone 2 (C3 migrated) TS2->Lactone2

Caption: Baeyer-Villiger oxidation of this compound.

Hydride_Reduction Ketone This compound TS_exo Transition State (endo attack) Ketone->TS_exo + Hydride (endo face) TS_endo Transition State (exo attack) Ketone->TS_endo + Hydride (exo face) Hydride Hydride (e.g., NaBH4) Exo_Alcohol exo-Alcohol (Major) TS_exo->Exo_Alcohol Endo_Alcohol endo-Alcohol (Minor) TS_endo->Endo_Alcohol

Caption: Stereoselective hydride reduction of this compound.

Computational_Workflow Start Define Reaction and Goals Model Build Reactant and Reagent Models Start->Model Conformational Conformational Analysis Model->Conformational TS_Search Transition State Search Conformational->TS_Search Freq_Calc Frequency Calculation & Verification TS_Search->Freq_Calc Energy_Calc High-Level Energy Calculation Freq_Calc->Energy_Calc Analysis Analyze Results (ΔG‡, Product Ratios) Energy_Calc->Analysis Validation Compare with Experimental Data Analysis->Validation

Caption: A typical workflow for computational investigation of a reaction mechanism.

Conclusion and Future Outlook

This guide has provided a comparative overview of the reaction mechanisms of this compound from a computational perspective. While direct computational studies on this specific ketone are somewhat limited, by drawing analogies from related systems and integrating key experimental data, we can construct a robust framework for understanding and predicting its reactivity.

The Baeyer-Villiger oxidation is expected to favor migration of the bridgehead carbon, a hypothesis that can be rigorously tested using DFT calculations. The stereoselectivity of hydride reduction is well-established experimentally and provides an excellent benchmark for validating computational models of nucleophilic addition to this bicyclic system. The chemistry of the bridgehead enolate remains an area ripe for further investigation, where computational studies could provide crucial insights into its feasibility and reactivity.

For researchers in drug discovery and organic synthesis, the integration of computational modeling into their workflow offers a powerful tool for hypothesis-driven research, enabling the rational design of experiments and the prediction of reaction outcomes with increasing accuracy. As computational methods continue to evolve in their predictive power, their application to complex bicyclic systems like this compound will undoubtedly accelerate the discovery of new medicines and synthetic methodologies.

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  • de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. ResearchGate. [Link]

  • Stothers, J. B., & Tan, C. T. (1974). Hydrogen-deuterium exchange in bicyclo[3.2.1] and -[2.2.2]octenes through allylic and vinylic anions. Canadian Journal of Chemistry, 52(2), 308-314.
  • Kaelin, D. E., & Overman, L. E. (2011). Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives.
  • Leisch, H., & Alphand, V. (2012). Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry. Chemical Reviews, 112(6), 3523-3552.
  • Rovira, C., & Cirera, J. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Portal de la Investigació. [Link]

  • Kraus, G. A., & Hanson, J. (1989). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones.
  • Gonzalo, G., & Alphand, V. (2010).
  • Davies, H. G., & Roberts, S. M. (1985). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. PMC. [Link]

  • Mehta, G., & Mohal, N. (1998). Baeyer–Villiger oxidation of norbornan-7-ones: long-range substituent effects on regioselectivity. CORE.
  • Wang, H., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Request PDF. [Link]

Sources

A Comparative Analysis of the Reactivity of Bicyclo[3.2.1]octan-2-one and Bicyclo[2.2.2]octan-2-one: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the realms of natural product synthesis and drug development, bridged bicyclic ketones serve as pivotal intermediates and structural motifs. Their rigid conformations and distinct stereoelectronic properties offer unique opportunities for stereocontrolled transformations. Among these, bicyclo[3.2.1]octan-2-one and bicyclo[2.2.2]octan-2-one are two commonly encountered frameworks. A nuanced understanding of their comparative reactivity is paramount for strategic synthetic planning. This guide provides an in-depth analysis of the structural and electronic factors governing the reactivity of these two ketones, supported by experimental data, to inform their effective utilization in complex molecule synthesis.

Structural and Stability Considerations: A Tale of Two Skeletons

The fundamental difference between this compound and bicyclo[2.2.2]octan-2-one lies in their skeletal architecture. This compound incorporates a five-membered and a six-membered ring, while bicyclo[2.2.2]octan-2-one is comprised of three six-membered rings. This seemingly subtle distinction has profound implications for their ground-state energies and, consequently, their reactivity.

Computational studies have shown that the bicyclo[3.2.1]octane skeleton is inherently more stable than the bicyclo[2.2.2]octane framework. The enthalpy of formation of bicyclo[3.2.1]octane is lower than that of bicyclo[2.2.2]octane, indicating greater thermodynamic stability[1]. This stability difference can be attributed to a combination of angle strain and torsional strain. The bicyclo[2.2.2]octane system experiences significant torsional strain due to the eclipsing interactions of the C-H bonds on the three ethano bridges. In contrast, the bicyclo[3.2.1]octane system, with its five-membered ring, can adopt a more puckered conformation that alleviates some of this torsional strain. This inherent stability difference is a crucial factor to consider when evaluating the kinetics of reactions involving these ketones, as the less stable starting material, bicyclo[2.2.2]octan-2-one, may exhibit a greater driving force for reactions that lead to a more stable, sp³-hybridized intermediate. This principle is further evidenced by the observed rearrangements of bicyclo[2.2.2]octyl systems to the more stable bicyclo[3.2.1]octyl framework under certain reaction conditions[2].

G cluster_0 This compound cluster_1 Bicyclo[2.2.2]octan-2-one B321 More Stable Ground State (Lower Strain Energy) B222 Less Stable Ground State (Higher Torsional Strain) B222->B321 Thermodynamically Favored Rearrangement

Caption: Thermodynamic relationship between the two bicyclic systems.

Comparative Reactivity in Nucleophilic Additions: The Case of Hydride Reduction

The reactivity of a ketone towards nucleophiles is governed by a combination of steric and electronic factors. In the context of bridged bicyclic systems, the facial accessibility of the carbonyl carbon and the relief of ring strain upon rehybridization from sp² to sp³ are dominant considerations.

Experimental Data: Sodium Borohydride Reduction

A direct comparison of the rates of reduction of this compound and norbornan-2-one (bicyclo[2.2.1]heptan-2-one) with sodium borohydride in isopropyl alcohol revealed a significant rate difference. This compound reacts approximately five times faster than norbornan-2-one[3]. While a direct kinetic comparison with bicyclo[2.2.2]octan-2-one from the same study is not available, the general principles of ring strain suggest that bicyclo[2.2.2]octan-2-one would also be highly reactive due to the release of torsional strain upon reduction. The high reactivity of smaller bicyclic ketones is attributed to the relief of ring strain as the carbonyl carbon transitions from a planar sp² geometry to a tetrahedral sp³ geometry[4].

A separate study provides a relative rate comparison for the sodium borohydride reduction of this compound, norbornan-2-one, and bicyclo[3.2.1]octan-3-one, with the approximate relative rates being 50:10:1, respectively[3]. This highlights the significantly higher reactivity of the 2-keto isomer in the bicyclo[3.2.1]octane system compared to the 3-keto isomer, and its substantially greater reactivity compared to norbornan-2-one.

KetoneRelative Rate of Reduction (NaBH₄)
This compound~50
Norbornan-2-one~10
Bicyclo[3.2.1]octan-3-one1

Table 1: Relative rates of sodium borohydride reduction of selected bicyclic ketones[3].

Mechanistic Interpretation

The enhanced reactivity of this compound in hydride reductions can be attributed to a favorable combination of steric accessibility and relief of strain. The carbonyl group in the six-membered ring of the bicyclo[3.2.1] system is relatively unhindered, allowing for facile approach of the nucleophile. In contrast, while bicyclo[2.2.2]octan-2-one also benefits from strain relief upon reduction, the steric environment around the carbonyl group is more congested due to the three ethano bridges.

The stereochemical outcome of these reductions is also noteworthy. For this compound, nucleophilic attack occurs preferentially from the exo face (trans to the ethano bridge), leading to the endo-alcohol as the major product. This is due to the steric hindrance posed by the ethano bridge on the endo face.

G B321_ketone This compound TS_321 Transition State (B[3.2.1]) B321_ketone->TS_321 Lower Activation Energy (Less Steric Hindrance) B222_ketone Bicyclo[2.2.2]octan-2-one TS_222 Transition State (B[2.2.2]) B222_ketone->TS_222 Higher Activation Energy (Greater Steric Hindrance) Product_321 Endo-Bicyclo[3.2.1]octan-2-ol TS_321->Product_321 Product_222 Endo-Bicyclo[2.2.2]octan-2-ol TS_222->Product_222

Sources

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The bicyclo[3.2.1]octane framework is a key structural motif in numerous natural products and pharmacologically active compounds.[1] Consequently, the ability to resolve and quantify the enantiomers of its derivatives, such as Bicyclo[3.2.1]octan-2-one, is a critical step in both synthetic chemistry and pharmaceutical quality control.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantiomeric separation of this compound and its derivatives. Drawing upon established experimental data for closely related structures, we will explore the critical parameters influencing separation, including the choice of chiral stationary phases (CSPs) and mobile phase composition. This document is designed to serve as a practical resource for developing robust and efficient chiral separation methods.

The Imperative of Chiral Separation

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[2] Therefore, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers.[3][4]

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase (CSP) is the most influential factor in achieving successful enantiomeric separation.[2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely used for a broad range of chiral compounds.[2] The chiral recognition mechanism of these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.

Based on published data for the separation of various substituted bicyclo[3.2.1]octan-8-one derivatives, two main types of polysaccharide-based CSPs have demonstrated significant success: those based on cellulose (e.g., Chiralcel® OJ-H) and those based on amylose (e.g., Chiralpak® AD-H).[5][6]

Performance of Polysaccharide-Based CSPs for Bicyclo[3.2.1]octan-8-one Derivatives

The following table summarizes the performance of different chiral columns in the separation of various bicyclo[3.2.1]octan-8-one derivatives, providing a valuable starting point for method development for the parent compound, this compound.

Chiral Stationary Phase (CSP)Analyte (Substituted Bicyclo[3.2.1]octan-8-one)Mobile PhaseEnantiomeric Excess (ee)Reference
Chiralcel® OJ-H (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-phenylbicyclo[3.2.1]octan-8-one20% Isopropanol in Hexane97%[5]
Chiralcel® OJ-H (1R,5R,6S,7S)-1-Hydroxy-6-(4-methylphenyl)-7-nitrobicyclo[3.2.1]octan-8-one20% Isopropanol in Hexane97%[5]
Chiralcel® OJ-H (1R,5R,6S,7S)-6-Hexyl-1-hydroxy-7-nitrobicyclo[3.2.1]octan-8-one20% Isopropanol in Hexane97%[5]
Chiralpak® AD-H (1R,5R,6S,7S)-6-(4-Cyanophenyl)-1-hydroxy-7-nitrobicyclo[3.2.1]octan-8-one35% Isopropanol in HexaneNot Specified[5]
Chiralpak® AD-H (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-(4-nitrophenyl)bicyclo[3.2.1]octan-8-one35% Isopropanol in Hexane93%[5]
Chiralpak® AD-H 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivative1% Isopropanol in Hexane91%[6]

Expert Insight: The data strongly suggests that both cellulose-based (OJ-H) and amylose-based (AD-H) columns are excellent candidates for the separation of bicyclo[3.2.1]octane frameworks. The choice between them will depend on the specific substitution pattern of the analyte. For the unsubstituted this compound, a screening approach utilizing both types of columns is highly recommended.

Optimizing the Mobile Phase: A Key to Resolution

The composition of the mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. For polysaccharide-based CSPs, normal-phase chromatography using mixtures of alkanes (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is the most common approach.

The alcohol modifier is essential as it competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, the retention times of the enantiomers can be fine-tuned. A higher concentration of the alcohol modifier generally leads to shorter retention times, while a lower concentration increases retention and can sometimes improve resolution.

Experimental Workflow for Method Development

The development of a chiral HPLC method for this compound should follow a systematic approach. The following workflow provides a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Prepare Racemic Standard of this compound Screen_Columns Screen Chiralcel OJ-H and Chiralpak AD-H Columns Start->Screen_Columns Screen_MP Use a Generic Mobile Phase (e.g., 20% IPA in Hexane) Screen_Columns->Screen_MP Eval_Resolution Evaluate Initial Resolution and Retention Screen_MP->Eval_Resolution Adjust_IPA Adjust Isopropanol Concentration Eval_Resolution->Adjust_IPA Optimize_Flow Optimize Flow Rate Adjust_IPA->Optimize_Flow Check_Performance Assess System Suitability (Resolution, Tailing Factor) Optimize_Flow->Check_Performance Final_Method Finalized Analytical Method Check_Performance->Final_Method

Caption: A stepwise workflow for developing a chiral HPLC method for this compound.

Starting Point Experimental Protocols

The following protocols are provided as robust starting points for the chiral separation of this compound. It is essential to note that these are based on successful separations of substituted analogs and may require further optimization for the parent compound.

Protocol 1: Chiralcel® OJ-H Method
  • Column: Chiralcel® OJ-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Chiralpak® AD-H Method
  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices

  • Choice of Polysaccharide-Based CSPs: These columns have a proven track record for a wide range of chiral compounds, including cyclic ketones. Their chiral recognition ability is derived from the helical structure of the polysaccharide derivatives, which creates chiral grooves and cavities.

  • Normal Phase Elution: The use of a non-polar mobile phase (hexane) with a polar modifier (isopropanol) allows for fine-tuning of the polar interactions between the analyte and the CSP, which are often critical for chiral recognition.

  • Isopropanol as a Modifier: Isopropanol is a common choice due to its ability to provide good selectivity and reasonable analysis times.

  • UV Detection at Low Wavelength: this compound does not possess a strong UV chromophore. Therefore, detection at a low wavelength (around 210 nm) is necessary to achieve adequate sensitivity.

Logical Relationship of Chromatographic Parameters

The interplay between different chromatographic parameters is crucial for achieving optimal separation. The following diagram illustrates these relationships.

ChromatographicParameters CSP Chiral Stationary Phase Resolution Resolution CSP->Resolution Primary Influence MP Mobile Phase Composition MP->Resolution Retention Retention Time MP->Retention Temp Temperature Temp->Resolution Temp->Retention Flow Flow Rate Flow->Retention Efficiency Efficiency (Plate Count) Flow->Efficiency

Sources

A Comparative Guide to Quantum Chemical Calculations of Bicyclo[3.2.1]octan-2-one Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of computational chemistry, the accurate prediction of molecular properties is paramount for accelerating research and development, particularly in the pharmaceutical industry where the bicyclo[3.2.1]octane framework is a recurring motif in biologically active compounds.[1] This guide provides an in-depth comparison of common quantum chemical methods for calculating the properties of Bicyclo[3.2.1]octan-2-one, a representative bicyclic ketone. By examining the performance of Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), we aim to equip researchers with the insights needed to select the most appropriate computational strategy for their specific research goals.

The Significance of this compound

This compound is a bridged bicyclic ketone with a rigid carbon skeleton. This structural rigidity limits its conformational freedom, making it an excellent candidate for computational studies where the correlation between calculated and experimental data can be more readily assessed.[2] The bicyclo[3.2.1]octane scaffold is a key structural component in a variety of natural products with significant biological activities, making the understanding of its electronic and structural properties crucial for the design of novel therapeutics.[1][3]

A Comparative Analysis of Quantum Chemical Methods

The choice of a computational method is a critical decision that balances accuracy with computational cost. In this guide, we will compare three widely used ab initio and DFT methods:

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can lead to inaccuracies in predicting certain properties.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation by adding a second-order correction to the HF energy. It generally provides more accurate results than HF, particularly for geometries and vibrational frequencies, but at a higher computational expense.[4]

  • Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a system can be determined from its electron density. DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional (e.g., B3LYP) is crucial for the performance of DFT calculations.[4]

The following sections will delve into a comparative analysis of these methods for predicting the key properties of this compound.

Structural Properties: A Tale of Two Conformations

The bicyclo[3.2.1]octane ring system can exist in two primary conformations: a chair and a boat form for the six-membered ring. Computational methods can be employed to determine the relative stability of these conformers.

A study on a related 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane system using DFT calculations at the B3LYP/6-31G(d,p) level found a significant energy gap of approximately 15.9 kcal/mol between different conformers, highlighting the ability of DFT to distinguish conformational preferences.[5] For this compound, we would expect a similar trend where one conformation is significantly more stable.

Table 1: Comparison of Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterHartree-Fock (HF)MP2DFT (B3LYP)Experimental (Electron Diffraction)
C=O Bond Length (Å)ValueValueValueValue
C1-C2 Bond Length (Å)ValueValueValueValue
C2-C3 Bond Length (Å)ValueValueValueValue
C1-C2-C3 Bond Angle (°)ValueValueValueValue
Dihedral Angle (°)ValueValueValueValue

Note: Specific values are illustrative and would be obtained from actual calculations. Experimental data for the parent hydrocarbon, bicyclo[3.2.1]octane, can provide a reasonable benchmark for the carbon skeleton.

A study on cyclooctene isomers found that for bicyclo[3.2.1]octane, HF, DFT, and MP2 methods with 6-31G* and 6-311G* basis sets provided consistent results for its stability relative to other isomers.[4] This suggests that all three methods are capable of providing reasonable geometries for the bicyclo[3.2.1]octane framework. Generally, MP2 and DFT are expected to yield bond lengths and angles in better agreement with experimental values than HF due to the inclusion of electron correlation.

Vibrational Frequencies: A Window into Molecular Motion

Infrared (IR) spectroscopy is a powerful experimental technique for identifying functional groups and characterizing molecular structures. Quantum chemical calculations can predict the vibrational frequencies and their corresponding IR intensities, providing a theoretical spectrum that can be compared with experimental data.

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching frequency. The position of this band is sensitive to the electronic environment and the strain of the ring system.

Table 2: Comparison of Calculated Carbonyl Stretching Frequency (cm⁻¹) for this compound

MethodBasis SetCalculated Frequency (cm⁻¹)Scaling FactorScaled Frequency (cm⁻¹)Experimental (KBr)
Hartree-Fock6-31G(d)Value~0.90Value~1720
MP26-31G(d)Value~0.95Value~1720
DFT (B3LYP)6-31G(d)Value~0.96Value~1720

Note: Scaling factors are empirical values used to correct for the systematic overestimation of vibrational frequencies by theoretical methods. The experimental value is a typical range for a six-membered ring ketone.

It is well-established that calculated harmonic vibrational frequencies are often higher than the experimental anharmonic frequencies.[6] Therefore, scaling factors are commonly applied to improve the agreement with experiment. The choice of scaling factor depends on the method and basis set used. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide excellent predictions of vibrational spectra for a wide range of organic molecules after appropriate scaling.[2][7]

NMR Chemical Shifts: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and provide insights into the electronic structure of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.[5]

Table 3: Comparison of Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomHartree-FockMP2DFT (B3LYP)Experimental (CDCl₃)
C=OValueValueValue~215
C1ValueValueValueValue
C3ValueValueValueValue
C8ValueValueValueValue

Note: Experimental values are approximate and can be found in spectral databases like PubChem.[8] Calculated shifts are typically referenced to a standard like tetramethylsilane (TMS).

Studies on related bicyclic systems have demonstrated that DFT calculations can provide ¹³C and ¹H NMR chemical shifts that are in good agreement with experimental data.[5][9] The accuracy of the calculated shifts is sensitive to the choice of functional and basis set. For complex molecules, DFT often provides a better balance of accuracy and computational cost compared to the more demanding MP2 method for NMR calculations.

Experimental Protocols

Computational Methodology
  • Structure Optimization: The initial geometry of this compound is built using a molecular modeling program. The geometry is then optimized using the desired quantum chemical method (HF, MP2, or DFT with a functional like B3LYP) and a suitable basis set (e.g., 6-31G(d) or larger).

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies and IR intensities.

  • NMR Chemical Shift Calculation: The NMR chemical shifts are calculated using the GIAO method on the optimized geometry. The calculations are typically performed at the same level of theory as the optimization.

Visualization of the Computational Workflow

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output & Analysis mol_build Molecular Structure (this compound) geom_opt Geometry Optimization (HF, MP2, DFT) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc Optimized Geometry properties Calculated Properties: - Optimized Geometry - Vibrational Frequencies (IR Spectrum) - NMR Chemical Shifts freq_calc->properties nmr_calc->properties comparison Comparison with Experimental Data properties->comparison

Caption: A generalized workflow for the quantum chemical calculation of molecular properties.

The Causality Behind Method Selection

  • For preliminary conformational analysis and initial geometry optimization , a computationally less expensive method like HF with a minimal basis set can be a reasonable starting point.

  • For accurate geometric parameters and vibrational frequencies , DFT with a hybrid functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)) offers a good compromise between accuracy and computational cost. MP2 can provide a further refinement of the geometry but at a significantly higher computational cost.

  • For reliable NMR chemical shift predictions , DFT (B3LYP) with a reasonably large basis set is often the method of choice for molecules of this size.

Conclusion and Recommendations

The choice of a quantum chemical method for studying this compound depends on the specific property of interest and the desired level of accuracy.

  • Hartree-Fock can provide a qualitatively correct picture but may lack quantitative accuracy, especially for properties sensitive to electron correlation.

  • MP2 offers a systematic way to improve upon the HF results by including electron correlation, leading to more accurate geometries and vibrational frequencies. However, its computational cost can be a limiting factor.

  • DFT , particularly with hybrid functionals like B3LYP, has emerged as a powerful and versatile tool for a wide range of applications. It often provides results of comparable accuracy to MP2 at a fraction of the computational cost, making it the recommended method for routine calculations on molecules of this size.

For a comprehensive understanding of the properties of this compound, a multi-faceted approach is recommended. Initial explorations can be carried out with DFT, and for key properties or where higher accuracy is required, more computationally intensive methods like MP2 can be employed. The ultimate validation of any theoretical model lies in its ability to reproduce and predict experimental observations. Therefore, a close comparison with available experimental data is always crucial.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

References

  • The Role of Hyperconjugation on the Structure and C–H Stretching Frequencies of 3,3′-Ethane-1,2-diyl- bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC): An X-Ray Structure and Vibrational Study. MDPI. [Link]

  • Computational assessment of the structural analysis of different cyclooctene isomers. Atlantis Press. [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect. [Link]

  • Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Stereochemistry of bicyclo[3.2.1]octane. XIX. Stereochemical requirements for proton-fluorine spin-spin coupling over five bonds. Journal of the American Chemical Society. [Link]

  • Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. ResearchGate. [Link]

  • A DFT Study of Bicyclo[2.1.1]-, -[3.2.1]-, and -[3.2.2]alkenes and Their Fused Derivatives. Two Rare Examples of π-Facially Symmetric Pyramidal Olefins. The Journal of Organic Chemistry. [Link]

  • Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. ACS Publications. [Link]

  • Modeling NMR Parameters by DFT Methods as an Aid to the Conformational Analysis of cis-Fused 7a(8a)-Methyl Octa(hexa)hydrocyclopenta[ d ][4]oxazines and[4]benzoxazines. ResearchGate. [Link]

  • Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • 7.1',8.3'- and 7.3',8.5'-Connected Bicyclo[3.2.1]octanoids and Oxabicyclo[3.2.2]nonane-Type Neolignans from Ocotea aciphylla: Structures and Absolute Configurations. ResearchGate. [Link]

  • Geometry Optimization Methods in Chemistry. Studylib. [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI. [Link]

  • Fig. 6. Comparison of the experimental and calculated FT-IR spectra of... ResearchGate. [Link]

  • Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. ResearchGate. [Link]

  • The vibrational spectra (100–1500 cm−1) of a series of bicyclo[3.2.1]octanes assigned by means of scaled 3-21G ab initio har. Canadian Science Publishing. [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B. [Link]

  • Bicyclo(3.2.1)oct-2-ene. NIST WebBook. [Link]

  • STUDIES ON THE STRUCTURE AND REACTIVITY OF BICYCLIC SYSTEMS A Thesis presented for the Degree of Doctor of Philosophy in The Uni. STORRE. [Link]

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A Senior Application Scientist's Guide to Correlating Spectroscopic Data with the Stereochemistry of Bicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, imparting unique three-dimensional character to bioactive molecules. Control over the stereochemistry of substituents on this framework is paramount, as even subtle changes in spatial arrangement can profoundly impact biological activity. This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be effectively utilized to elucidate the stereochemistry of bicyclo[3.2.1]octan-2-one derivatives. We will move beyond a simple recitation of data, focusing on the causal relationships between molecular geometry and spectral output, empowering you to confidently assign stereochemistry in your own research.

The Stereochemical Challenge: Exo vs. Endo

The defining stereochemical feature in many this compound derivatives is the orientation of substituents, particularly at the C3 and C4 positions, as either exo or endo. An exo substituent points away from the larger six-membered ring, while an endo substituent is oriented towards it. This seemingly minor difference has significant consequences for the molecule's overall shape and its interactions with biological targets.

G cluster_exo Exo Isomer cluster_endo Endo Isomer exo_ketone exo_label Exo Substituent (away from 6-membered ring) exo_ketone->exo_label endo_ketone endo_label Endo Substituent (towards 6-membered ring) endo_ketone->endo_label

Figure 1. General structures of exo and endo isomers of a C3-substituted this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the stereochemistry of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the local electronic environment and spatial relationships of atoms within the molecule.

¹H NMR: Chemical Shifts and Coupling Constants

The rigid nature of the bicyclo[3.2.1]octane skeleton leads to distinct and predictable differences in the ¹H NMR spectra of exo and endo isomers.

  • Chemical Shifts: The chemical shift of a proton is highly sensitive to its local magnetic environment. In the case of a substituent at the C3 position, the endo proton (H3) typically resonates at a higher field (is more shielded) compared to the exo proton. This is due to the anisotropic effect of the C1-C8 and C5-C8 bonds of the bicyclic system.

  • Coupling Constants (³J): The through-bond coupling between adjacent protons is described by the Karplus relationship, which correlates the dihedral angle to the magnitude of the coupling constant. This is particularly useful for distinguishing between exo and endo isomers. For instance, the coupling constant between the bridgehead proton (H1) and the adjacent proton at C2 can be diagnostic.

Table 1: Comparison of ¹H NMR Data for exo- and endo-Bicyclo[3.2.1]octane-2-carboxylic Acid [1]

Protonexo-Isomer Chemical Shift (δ, ppm)endo-Isomer Chemical Shift (δ, ppm)Key Differentiating Feature
H2~2.5 (ddd)~2.9 (ddd)The H2 proton in the endo-isomer is typically deshielded.
Bridgehead H1, H5~2.5-2.7 (m)~2.5-2.7 (m)Often complex and overlapping.
Other CH₂~1.3-2.0 (m)~1.3-2.0 (m)Broad multiplets, less diagnostic.

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

¹³C NMR: Shielding Effects

The ¹³C NMR spectrum provides complementary information. The steric compression experienced by the endo substituent can lead to a shielding effect (upfield shift) on the substituent's carbon and adjacent carbons of the bicyclic framework, a phenomenon known as the "gamma-gauche effect".[2]

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives [2]

CarbonApproximate Chemical Shift (δ, ppm)Comments
C=O (C2)210-220The carbonyl carbon is highly deshielded.
Bridgehead C1, C540-55
C330-45The chemical shift is sensitive to the substituent.
C4, C6, C7, C820-40
2D NMR: Unambiguous Confirmation with NOESY

While ¹H and ¹³C NMR provide strong indications of stereochemistry, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof.[3][4] A NOESY experiment detects through-space interactions between protons that are in close proximity.

For a C3-substituted this compound, a key NOESY correlation to look for is between the substituent at C3 and the protons on the ethano-bridge (C6 and C7).

  • An endo substituent will show a NOESY cross-peak with the endo protons at C6 and C7.

  • An exo substituent will show a NOESY cross-peak with the exo protons at C6 and C7.

Furthermore, correlations between the substituent and the bridgehead protons (H1 and H5) can also be diagnostic.

G cluster_noesy NOESY Correlation Workflow start Synthesize Exo/Endo Mixture nmr Acquire 1D and 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) start->nmr assign Assign Proton and Carbon Signals nmr->assign noesy_analysis Analyze NOESY Spectrum for Through-Space Correlations assign->noesy_analysis endo_corr Endo Isomer: Correlation between C3-substituent and endo-H6/H7 noesy_analysis->endo_corr exo_corr Exo Isomer: Correlation between C3-substituent and exo-H6/H7 noesy_analysis->exo_corr conclusion Unambiguous Stereochemical Assignment endo_corr->conclusion exo_corr->conclusion

Figure 2. Workflow for stereochemical assignment using NOESY.

Infrared (IR) Spectroscopy: A Quick Diagnostic Tool

While not as definitive as NMR, IR spectroscopy can provide a rapid indication of the stereochemistry, particularly concerning the carbonyl group. The C=O stretching frequency in cyclic ketones is sensitive to ring strain. In this compound derivatives, the orientation of a substituent can subtly influence the ring strain and, consequently, the carbonyl stretching frequency.

Generally, factors that increase ring strain lead to a higher C=O stretching frequency. While the differences may be small (on the order of a few cm⁻¹), a consistent trend can often be observed for a series of related compounds.

Table 3: Typical IR Carbonyl Stretching Frequencies for Ketones

Ketone TypeC=O Stretching Frequency (cm⁻¹)Reference
Acyclic Ketone1715[5]
Six-membered Ring Ketone1715[5]
Five-membered Ring Ketone1745[5]
This compound~1725[6]

Mass Spectrometry (MS): Insights from Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule. While the molecular ion peak will be the same for both exo and endo isomers, their fragmentation patterns can differ due to the different steric environments of the substituents, leading to distinct relative abundances of fragment ions.

The fragmentation of bicyclic ketones is often complex, but some general pathways can be expected:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

  • McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur.

  • Retro-Diels-Alder Reaction: For unsaturated bicyclic systems, a retro-Diels-Alder reaction can be a prominent fragmentation pathway.

The stereochemistry of the molecule can influence the favorability of certain fragmentation pathways. For example, the accessibility of a hydrogen atom for a rearrangement can be dependent on its exo or endo orientation. While detailed fragmentation analysis can be complex, significant differences in the mass spectra of stereoisomers can be a strong indicator of their distinct structures.

Experimental Protocols

Synthesis of exo- and endo-Bicyclo[3.2.1]octane-2-carboxylic Acids[1]

This procedure provides a method for the stereospecific synthesis of the exo and endo isomers of bicyclo[3.2.1]octane-2-carboxylic acid, which can be further converted to the corresponding ketones or other derivatives.

Materials:

  • Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde

  • (Methoxycarbonylmethylene)triphenylphosphorane

  • Lithium iodide

  • Solvents (e.g., benzene, methanol)

  • Reagents for hydrolysis (e.g., potassium hydroxide)

  • Reagents for hydrogenation (e.g., palladium on carbon, hydrogen gas)

Procedure:

  • Wittig Reaction: The Wittig reaction of bicyclo[3.1.0]hex-2-ene-6-carbaldehyde with (methoxycarbonylmethylene)triphenylphosphorane is carried out.

    • To obtain the endo -ester preferentially, the reaction is performed in the absence of lithium iodide.

    • To obtain the exo -ester as the major product, lithium iodide is added to the reaction mixture.

  • Sigmatropic Rearrangement: The initial adduct undergoes a sigmatropic rearrangement to yield the corresponding methyl bicyclo[3.2.1]octa-3,6-diene-2-carboxylate.

  • Hydrogenation: The diene-ester is hydrogenated using a catalyst such as palladium on carbon to saturate the double bonds, yielding the methyl bicyclo[3.2.1]octane-2-carboxylate.

  • Hydrolysis: The ester is hydrolyzed using a base, such as potassium hydroxide in methanol, followed by acidification to yield the desired exo- or endo-bicyclo[3.2.1]octane-2-carboxylic acid.

G cluster_synthesis Synthetic Workflow start Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde wittig Wittig Reaction start->wittig rearrangement Sigmatropic Rearrangement wittig->rearrangement without LiI wittig->rearrangement with LiI hydrogenation Hydrogenation rearrangement->hydrogenation hydrolysis Hydrolysis hydrogenation->hydrolysis endo_product endo-Bicyclo[3.2.1]octane-2-carboxylic acid hydrolysis->endo_product from endo-ester exo_product exo-Bicyclo[3.2.1]octane-2-carboxylic acid hydrolysis->exo_product from exo-ester

Figure 3. Synthetic pathway to exo- and endo-bicyclo[3.2.1]octane-2-carboxylic acids.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • For unambiguous assignment, perform 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.

    • Process and analyze the spectra to determine chemical shifts, coupling constants, and NOE correlations.

  • IR Spectroscopy:

    • Prepare a sample as a thin film, KBr pellet, or in a suitable solvent.

    • Acquire the IR spectrum and identify the C=O stretching frequency.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable method (e.g., GC-MS or direct infusion).

    • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

The stereochemical elucidation of this compound derivatives is a critical aspect of their synthesis and application. By systematically applying a combination of spectroscopic techniques, particularly advanced NMR methods like NOESY, researchers can confidently determine the three-dimensional structure of these important molecules. This guide has provided a framework for understanding the correlation between stereochemistry and spectroscopic data, offering both the theoretical basis and practical considerations for successful structural assignment. The ability to make these correlations is an essential skill for any scientist working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

  • Molecules. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. [Link]

  • UCL. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]

  • ResearchGate. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. [Link]

  • Cantello, B. C. C., Mellor, J. M., & Scholes, G. (1971). Synthesis of exo- and endo-bicyclo[3][4][7]octane-2-carboxylic acids. Journal of the Chemical Society C: Organic, 2915. [Link]

  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1975). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 53(9), 1351-1361. [Link]

  • Banks, R. M., & Maskill, H. (1976). Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. Journal of the Chemical Society, Perkin Transactions 2, (13), 1506-1515. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. [Link]

  • YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • YouTube. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation mechanism of exo- and endo- norborneol. [Link]

  • Lund University. (n.d.). Chiral bicyclic keto lactones: determination of the absolute configuration by the study of chiroptical properties and chemical correlation. [Link]

  • ResearchGate. (n.d.). Enantiospecific Synthesis and Chiroptical Properties of Bicyclic Enones. [Link]

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A Comparative Guide to the Synthesis of Bicyclo[3.2.1]octan-2-one: Benchmarking New Methodologies Against Established Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[3.2.1]octane framework is a ubiquitous structural motif in a vast array of biologically active natural products and serves as a crucial building block in medicinal chemistry and drug development. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a highly sought-after target in organic synthesis. The keystone of this family, Bicyclo[3.2.1]octan-2-one, presents a synthetic challenge that has been met with a variety of elegant solutions over the decades. This guide provides an in-depth technical comparison of established, time-honored procedures for the synthesis of this important ketone against novel, cutting-edge methodologies, offering researchers the data and insights needed to select the optimal synthetic route for their specific application.

Established Procedures: The Bedrock of Bicyclo[3.2.1]octane Synthesis

The classical approaches to the bicyclo[3.2.1]octane core have been refined over many years and are characterized by their reliability and broad applicability. These methods often rely on powerful annulation and cyclization strategies.

The Robinson Annulation and Related Michael-Aldol Cascades

The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, stands as a cornerstone of six-membered ring formation and has been adapted for the construction of bicyclic systems.[1] In the context of this compound synthesis, this typically involves the reaction of a cyclohexanone enolate with an α,β-unsaturated vinyl ketone, followed by an intramolecular aldol cyclization. The primary advantage of this approach is the use of readily available starting materials.[1][2] However, challenges can arise in controlling regioselectivity and stereoselectivity, and the often harsh reaction conditions (strong base or acid) can limit the functional group tolerance.

A representative reaction involves the annulation of cyclohexanone derivatives, where a Michael-aldol mechanism forges the bicyclic skeleton.[2] These reactions are powerful C-C bond forming processes that have been historically used to create the bicyclo[3.2.1] framework.[2]

Experimental Protocol: Classical Robinson Annulation (Illustrative)

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a δ-diketone, is then subjected to intramolecular aldol condensation by heating with a base (e.g., potassium hydroxide in ethanol) to afford the bicyclo[3.2.1]octenone, which can be subsequently reduced to the target this compound.

Intramolecular Diels-Alder and Cyclopropane Ring Opening from Chiral Precursors

A highly effective and stereocontrolled route to enantiopure bicyclo[3.2.1]octane systems employs the natural product carvone as a starting material.[3] This established strategy relies on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene derivative, which is readily prepared from carvone. The resulting tricyclo[3.2.1.02,7]octan-3-one intermediate undergoes a regioselective cleavage of the cyclopropane ring to furnish the desired bicyclo[3.2.1]octane framework.[3] The key advantage of this method is the excellent stereocontrol imparted by the chiral starting material. The cleavage of the cyclopropane ring can be achieved through various methods, including dissolving metal reductions or acid-catalyzed nucleophilic addition.[3]

Experimental Protocol: Synthesis from (R)-Carvone [3]

  • Step 1: Preparation of the Diels-Alder Precursor: (R)-Carvone is converted to the corresponding 5-vinyl-1,3-cyclohexadiene derivative through a multi-step sequence, typically involving the formation of a β-keto ester, followed by the introduction of the vinyl group.

  • Step 2: Intramolecular Diels-Alder Reaction: The precursor is heated in a high-boiling solvent (e.g., toluene at 190 °C) to induce the IMDA reaction, yielding the tricyclic ketone.

  • Step 3: Cyclopropane Ring Opening: The tricyclic ketone is treated with a reducing agent, such as samarium(II) iodide in THF/tert-butanol at -40 °C, to effect the reductive cleavage of the C1-C2 bond of the cyclopropane, affording the functionalized bicyclo[3.2.1]octane system with high yield (e.g., 80%).[3]

New Synthetic Methodologies: The Forefront of Efficiency and Selectivity

Recent years have witnessed the development of innovative synthetic strategies that offer significant advantages over established procedures, including milder reaction conditions, improved stereocontrol, and greater efficiency.

Organocatalytic Asymmetric Domino Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[4][5] In the context of this compound synthesis, organocatalytic domino reactions, which combine multiple transformations in a single pot, have proven to be particularly effective.[4] These reactions often proceed through a Michael-aldol or Michael-Henry cascade, utilizing chiral amines or thioureas as catalysts to induce high levels of stereoselectivity.[4]

For instance, the reaction of cyclic 1,3-keto esters with β,γ-unsaturated amides, catalyzed by a quinine-derived thiourea catalyst, can produce highly functionalized bicyclo[3.2.1]octanes with excellent diastereoselectivity (>20:1) and good enantioselectivity (up to 73% ee).[4] The choice of solvent can be critical in optimizing the enantiomeric excess.[4]

Experimental Protocol: Organocatalytic Domino Michael/Aldol Reaction [4]

  • To a solution of the cyclic 1,3-keto ester (1.2 eq) and the chiral quinine-derived thiourea catalyst (10 mol%) in dichloromethane at room temperature, add the β,γ-unsaturated amide (1.0 eq).

  • Stir the reaction mixture for 24-72 hours until complete consumption of the starting material is observed by TLC.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.2.1]octane derivative.

Photocatalytic Tandem Cyclizations

Visible-light photocatalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This has been applied to the construction of the bicyclo[3.2.1]octane core through innovative tandem cyclization strategies.[6] For example, a photocatalytic tandem cyclization of o-alkenylbenzaldehydes using pyridinium salts as an amination reagent has been developed to construct 8-oxa-6-azabicyclo[3.2.1]octane scaffolds.[6] While this example yields a hetero-bicyclic system, the underlying principles of radical-mediated cyclization offer a promising new avenue for the synthesis of the carbocyclic analogue. These methods are characterized by their excellent functional group tolerance and operational simplicity.[6]

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes key performance metrics for the discussed synthetic methodologies.

MethodStarting MaterialsKey Reagents/CatalystConditionsYieldStereoselectivityAdvantagesDisadvantages
Established: Robinson Annulation Cyclohexanones, α,β-unsaturated ketonesStrong base (e.g., NaOEt, KOH)Harsh (high temp, strong base/acid)Moderate to GoodOften low to moderateReadily available starting materialsHarsh conditions, limited functional group tolerance, potential for side reactions
Established: From Carvone (IMDA/Ring Opening) (R)- or (S)-CarvoneSmI₂, acid catalystMulti-step, high temperature for IMDAGood to ExcellentExcellent (enantiopure)High stereocontrol, access to enantiopure productsMulti-step synthesis, limited to carvone-derived structures
New: Organocatalytic Domino Reaction Cyclic 1,3-dicarbonyls, α,β-unsaturated electrophilesChiral organocatalyst (e.g., thiourea)Mild (room temp)Good to ExcellentGood to Excellent (diastereo- and enantioselective)Mild conditions, high stereocontrol, operational simplicityCatalyst can be expensive, optimization may be required
New: Photocatalytic Tandem Cyclization Functionalized alkenesPhotocatalyst (e.g., Eosin Y), visible lightVery mild (visible light, room temp)Moderate to GoodCan be highExceptional functional group tolerance, mild conditionsSubstrate scope may be limited, may require specialized equipment

Workflow Diagrams

To visually represent the logical flow of the synthetic strategies, the following diagrams are provided.

Established_Methods cluster_0 Robinson Annulation cluster_1 From Carvone start_R Cyclohexanone Derivative michael Michael Addition (α,β-unsaturated ketone) start_R->michael aldol Intramolecular Aldol Condensation michael->aldol product_R This compound Derivative aldol->product_R start_C Carvone precursor IMDA Precursor (multi-step) start_C->precursor imda Intramolecular Diels-Alder precursor->imda tricycle Tricyclic Intermediate imda->tricycle opening Cyclopropane Ring Opening tricycle->opening product_C Enantiopure This compound opening->product_C New_Methods cluster_2 Organocatalytic Domino Reaction cluster_3 Photocatalytic Cyclization start_O 1,3-Dicarbonyl + Unsaturated Electrophile domino Domino Michael/Aldol (Chiral Organocatalyst) start_O->domino product_O Enantioenriched This compound domino->product_O start_P Functionalized Alkene photo Visible Light Photocatalysis (Radical Generation) start_P->photo tandem Tandem Cyclization photo->tandem product_P Bicyclo[3.2.1]octane Core tandem->product_P

New Synthetic Methodologies

Conclusion and Future Outlook

The synthesis of this compound continues to be an area of active research, driven by the importance of this scaffold in natural product synthesis and drug discovery. While established methods like the Robinson annulation and syntheses from chiral pool starting materials remain valuable and reliable, new methodologies offer significant advantages in terms of efficiency, stereocontrol, and reaction conditions.

Organocatalytic domino reactions, in particular, have demonstrated their power in providing rapid access to enantioenriched bicyclo[3.2.1]octane derivatives in a single step under mild conditions. Photocatalytic methods, while still emerging in this specific application, hold immense promise for the development of even more sustainable and versatile synthetic routes.

For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors, including the desired scale of the synthesis, the required level of stereocontrol, and the functional group compatibility of the target molecule. This guide serves as a starting point for navigating these choices, providing a clear comparison of the available tools for the construction of this important bicyclic ketone. The continued development of novel synthetic methods will undoubtedly lead to even more efficient and elegant solutions to this enduring synthetic challenge.

References

  • Tobal, I., Martín-Roncero, A., Díez, D., & Marcos, I. S. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]

  • Promontorio, R. (2016). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]

  • Mousseron, M., Jacquier, R., & Christol, H. (1957). BICYCLO[3.2.1]OCTAN-3-ONE. Organic Syntheses, 37, 8. [Link]

  • Abad, A., Agulló, C., Cuñat, A. C., de Alfonso, I., Navarro, I., & Vera, N. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287–299. [Link]

  • Wang, C., Li, W., & Zhu, J. (2020). Visible-light induced generation of bifunctional nitrogen-centered radicals: a concise synthetic strategy to construct bicyclo[3.2.1] octane and azepane cores. Science China Chemistry, 63(12), 1737–1744. [Link]

  • Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2865–2883. [Link]

  • Singh, V. K., & Samanta, S. (2009). Robinson Annulation. In Name Reactions in Heterocyclic Chemistry II (pp. 539-551). John Wiley & Sons, Inc. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle is managed with precision, safety, and regulatory compliance. Bicyclo[3.2.1]octan-2-one, a valuable bicyclic ketone intermediate in synthetic chemistry, requires meticulous handling not only during use but critically, through to its final disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of personnel and the protection of our environment.

The Core Principle: Proactive Waste Management

The cornerstone of chemical safety is recognizing that waste disposal begins before a reaction is even initiated. It involves a comprehensive understanding of the substance's properties, a commitment to waste minimization, and adherence to established regulatory frameworks. Improper disposal is not merely a procedural error; it is a significant safety and environmental hazard.

Characterization of this compound Waste

Understanding the hazard profile is the first step in proper waste management. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is characterized by several hazards.[1]

PropertyHazard Classification & StatementSource
CAS Number 5019-82-9[1][2][3][4]
Molecular Formula C₈H₁₂O[1][2]
Molecular Weight 124.18 g/mol [1]
Acute Oral Toxicity H302: Harmful if swallowed[1]
Skin Irritation H315: Causes skin irritation[1]
Eye Irritation H319: Causes serious eye irritation[1]
Respiratory Irritation H335: May cause respiratory irritation[1]

This profile mandates that this compound be treated as a hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste materials are broadly categorized as "listed" or "characteristic" hazardous wastes.[5][6][7] As a ketone, waste streams containing this compound, particularly when used as a solvent, may fall under the F-listed category for non-halogenated solvents (e.g., F003 or F005).[5] It is the generator's responsibility to make this determination.[6]

Immediate Safety & Handling for Disposal

Before initiating any disposal procedure, ensure all immediate safety protocols are in place. This is a non-negotiable prerequisite to protect laboratory personnel.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[8]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the waste.[8]

  • Body Protection: A lab coat or chemically resistant apron is required. For larger quantities or spills, a fire/flame resistant and impervious clothing may be necessary.[8]

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH-approved respirator.[8]

Engineering Controls:

  • All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]

Waste Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of laboratory-scale quantities of this compound waste.

1. Waste Minimization & Segregation:

  • Causality: The first principle of sustainable laboratory practice is to minimize waste generation.[7] Order only the quantity of this compound required for your experiments.

  • Protocol: At the point of generation, segregate waste containing this compound from other waste streams. Do not mix it with incompatible materials such as strong oxidizing agents, acids, or bases, which could cause a hazardous reaction. Keep aqueous and non-aqueous (solvent) waste streams separate.

2. Containerization:

  • Causality: The integrity of the waste container is paramount to prevent leaks and exposure. The container must be compatible with the chemical properties of the ketone.

  • Protocol:

    • Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[7]

    • Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw cap.[10]

    • Never use a container that previously held an incompatible chemical.

3. Labeling:

  • Causality: Accurate and comprehensive labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[7] It communicates the contents and associated hazards clearly.

  • Protocol:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the relevant hazard characteristics: "Irritant," "Harmful."

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

4. Accumulation and Storage:

  • Causality: Waste must be accumulated safely in a designated area to prevent spills and accidental mixing while awaiting pickup by disposal professionals.

  • Protocol:

    • Transfer the waste into the labeled container inside a chemical fume hood to minimize inhalation exposure.[8][9]

    • Keep the waste container securely closed at all times, except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • It is best practice to use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

5. Final Disposal:

  • Causality: this compound is not suitable for sewer or general trash disposal.[11] It must be managed by professionals equipped for hazardous chemical treatment, typically through high-temperature incineration.[12]

  • Protocol:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[10]

    • Follow their specific procedures for scheduling a waste collection.

    • Never pour this compound down the drain or place it in the regular trash.[11]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent pads that are contaminated with this compound must be collected in a separate, clearly labeled, sealed plastic bag or container and disposed of as solid hazardous waste.[13]

  • Empty Containers: An "empty" container that held this compound may still contain hazardous residue.

    • For non-acutely hazardous materials, containers can be considered empty once all contents have been removed by pouring, scraping, etc.[14]

    • A best practice for ensuring a container is truly empty is to triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[14][15]

    • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [14]

    • Once triple-rinsed, the original labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to institutional policy.[14][15]

By adhering to these rigorous, step-by-step procedures, you build a self-validating system of safety and compliance into your laboratory's workflow. This not only protects you and your colleagues but also demonstrates a profound commitment to environmental stewardship, reinforcing the trustworthiness and integrity of your research operations.

References

  • This compound | C8H12O | CID 107363. PubChem - NIH. Available at: [Link]

  • This compound - Hangzhou Johoo Chemical Co., Ltd. LookChem. Available at: [Link]

  • This compound - C8H12O | CSSB00000032052. Chem-Space. Available at: [Link]

  • Chemical Properties of this compound (CAS 5019-82-9). Cheméo. Available at: [Link]

  • Safety Data Sheet - octylphosphonic acid. Knowde. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). US EPA. Available at: [Link]

  • Learn the Basics of Hazardous Waste. (2025-03-24). US EPA. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link]

  • Dispose of Hazardous Waste. (2024-06-03). Ohio EPA. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC. Available at: [Link]

  • SAFETY DATA SHEET - Bicyclo[3.2.0]hept-2-en-6-one. (2025-09-19). Thermo Fisher Scientific. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's intrinsic properties. This guide provides a comprehensive operational plan for the safe handling of Bicyclo[3.2.1]octan-2-one, a common intermediate in organic synthesis.[1] As your partner in laboratory safety, we aim to equip you with the essential knowledge to mitigate risks and ensure both personal safety and experimental integrity.

Foundational Safety: Understanding the Hazard Profile

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our approach to personal protective equipment (PPE).[1][2] The primary hazards are significant and demand respect.[2]

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[2][3]

  • Skin Irritation: Direct contact causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Contact with eyes will lead to serious irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[2][3][4]

These classifications are not merely regulatory labels; they are predictive indicators of potential harm, guiding every procedural choice we make, from engineering controls to the last step of waste disposal.

Hazard Classification GHS Category Signal Word Hazard Statement
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][3]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation[2][3][4]
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity, single exposureCategory 3WarningH335: May cause respiratory irritation[2][3][4]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment but an integrated system of barriers. The choice of each component is a direct response to the specific hazards posed by this compound.

Engineering Controls: The First Line of Defense

Before considering personal gear, always prioritize engineering controls.

  • Ventilation: All handling of this compound must occur in a well-ventilated area.[3][5][6] For procedures with a higher risk of vapor or aerosol generation, a certified chemical fume hood is mandatory. This is our primary method for mitigating the risk of respiratory irritation.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5][7] Their proximity is critical in the initial moments of an exposure, often determining the severity of the outcome.

Personal Protective Equipment: Your Direct Shield

The following PPE is mandatory for all personnel handling this compound.

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] Standard safety glasses are insufficient as they do not protect against splashes from all angles. In situations with a significant splash risk, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Gloves: Chemically impermeable gloves are required.[3] Gloves must be inspected for any signs of degradation or puncture before each use.[3][7] Given the nature of organic compounds, select gloves with a suitable breakthrough time for ketones. Nitrile gloves are a common starting point, but always consult the manufacturer's compatibility chart for the specific glove model. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[3][7]

    • Lab Coat/Clothing: A long-sleeved lab coat or impervious clothing is essential to protect the skin on the arms.[3][5][7] Contaminated clothing must be removed immediately and washed before reuse.[6][7]

  • Respiratory Protection:

    • Standard Operations: For small-scale laboratory use under adequate ventilation (i.e., in a fume hood), respiratory protection may not be required.

    • High-Risk Scenarios: If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge (e.g., NIOSH/MSHA or European Standard EN 149/EN 14387 approved) must be used.[3][7] This is critical during large-scale operations, spill clean-up, or when engineering controls are not sufficient.

The following diagram illustrates the decision-making process for handling this compound safely.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation & Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_ops Operational & Disposal Plan start Start: Handling this compound assess_risk Assess Risk: - Scale of work - Potential for aerosolization - Ventilation status start->assess_risk eng_controls Work in a Well-Ventilated Area? assess_risk->eng_controls fume_hood Use Chemical Fume Hood eng_controls->fume_hood Yes no_hood Stop Work & Re-evaluate eng_controls->no_hood No ppe_core Mandatory PPE: - Safety Goggles (EN166/NIOSH) - Chemical-Resistant Gloves - Long-Sleeved Lab Coat fume_hood->ppe_core respirator_check Is there a risk of exceeding exposure limits or aerosol generation? ppe_core->respirator_check wear_respirator Wear NIOSH/EN Approved Respirator respirator_check->wear_respirator Yes no_respirator Proceed with Core PPE respirator_check->no_respirator No handling Execute Handling Protocol: - Avoid contact - Do not eat, drink, or smoke wear_respirator->handling no_respirator->handling disposal Dispose of Waste: - Segregate into labeled, sealed containers - Follow institutional & local regulations handling->disposal decontaminate Decontaminate Work Area & Wash Hands Thoroughly disposal->decontaminate

Caption: Decision workflow for PPE and safe handling.

Operational and Disposal Protocols

Safe science extends beyond wearing the right gear; it encompasses the entire lifecycle of the chemical in the lab.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe in vapors or dust.[3][4][5] When handling the substance, do not eat, drink, or smoke.[3][5][7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6][7] Keep it locked up and away from incompatible materials or foodstuff containers.[3]

Spill Management

In the event of a spill, evacuate non-essential personnel. Remove all sources of ignition.[3] Wearing the full complement of PPE, including respiratory protection, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.[6] Do not allow the chemical to enter drains.[3]

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Contents: Dispose of this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Always follow applicable local, state, and federal regulations.

  • Packaging: Contaminated containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if regulations permit.[3]

By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound | C8H12O | CID 107363 - PubChem - NIH. Available from: [Link]

  • US8357810B2 - 3.2.1-bicyclo-octane compounds - Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.